molecular formula C23H21F2N5O3 B15580092 Birelentinib CAS No. 2662512-15-2

Birelentinib

货号: B15580092
CAS 编号: 2662512-15-2
分子量: 453.4 g/mol
InChI 键: NQJKXHPWHYRGST-ZBFHGGJFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Birelentinib is a useful research compound. Its molecular formula is C23H21F2N5O3 and its molecular weight is 453.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

2662512-15-2

分子式

C23H21F2N5O3

分子量

453.4 g/mol

IUPAC 名称

[(2S,5S)-5-[4-amino-5-[4-(2,3-difluorophenoxy)phenyl]imidazo[5,1-f][1,2,4]triazin-7-yl]oxan-2-yl]methanol

InChI

InChI=1S/C23H21F2N5O3/c24-17-2-1-3-18(19(17)25)33-15-7-4-13(5-8-15)20-21-22(26)27-12-28-30(21)23(29-20)14-6-9-16(10-31)32-11-14/h1-5,7-8,12,14,16,31H,6,9-11H2,(H2,26,27,28)/t14-,16+/m1/s1

InChI 键

NQJKXHPWHYRGST-ZBFHGGJFSA-N

产品来源

United States

Foundational & Exploratory

Birelentinib: A Technical Deep Dive into a Novel Dual LYN/BTK Inhibitor for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birelentinib (formerly DZD8586) is a first-in-class, orally administered, non-covalent dual inhibitor of Lymphocyte-specific protein tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK).[1][2][3] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting this compound's development, with a focus on its mechanism of action, quantitative potency, and the experimental methodologies used in its characterization. This compound's unique dual-targeting approach offers a promising strategy to overcome resistance mechanisms that have emerged with existing BTK inhibitors in the treatment of B-cell malignancies.[2][4]

Core Mechanism: Dual Inhibition of LYN and BTK

This compound was rationally designed to simultaneously inhibit both LYN and BTK, two critical kinases in the B-cell receptor (BCR) signaling pathway.[2][5] Dysregulation of this pathway is a hallmark of many B-cell malignancies, leading to uncontrolled cell proliferation and survival.[6] By targeting both BTK-dependent and LYN-mediated BTK-independent signaling, this compound aims to provide a more comprehensive and durable blockade of the BCR pathway, potentially overcoming resistance to single-target BTK inhibitors.[2][4]

LYN/BTK Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the simplified BCR signaling cascade and highlights the inhibitory action of this compound on both LYN and BTK.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR CD79A/B CD79A/B BCR->CD79A/B LYN LYN CD79A/B->LYN Activation SYK SYK LYN->SYK P BTK BTK SYK->BTK P PLCg2 PLCg2 BTK->PLCg2 P Downstream_Signaling Downstream Signaling (Proliferation, Survival) PLCg2->Downstream_Signaling Birelentinib_LYN This compound Birelentinib_LYN->LYN Birelentinib_BTK This compound Birelentinib_BTK->BTK

Caption: this compound inhibits both LYN and BTK in the BCR pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Potency and Efficacy
ParameterValueCell Line/ModelComments
LYN Inhibition PotentPurified EnzymeSpecific IC50/Ki values not publicly available.[2]
BTK Inhibition PotentPurified EnzymeSpecific IC50/Ki values not publicly available.[2]
Anti-proliferative Activity (GI50) Concentration-dependentPanel of DLBCL cell linesSimilar GI50s observed in cells with and without BTK resistance mutations.[7]
In Vivo Tumor Growth Inhibition Tumor regressionSubcutaneous and CNS tumor modelsObserved at doses of 50 mg/kg and above.[2]
Blood-Brain Barrier Penetration (Kpuu,CSF) 1.2RatSuggests excellent BBB penetration.[7]
1.3MonkeySuggests excellent BBB penetration.[7]
0.98 - 1.21Human (CNSL patients)Confirms high BBB penetration in humans.[8]
Table 2: Clinical Efficacy in Relapsed/Refractory CLL/SLL (Pooled data from TAI-SHAN5 & TAI-SHAN8)
DoseOverall Response Rate (ORR)Patient Population
50 mg once daily 84.2%Heavily pretreated, including prior BTK and BCL-2 inhibitors.[1]
75 mg once daily 68.8%Heavily pretreated, including prior BTK and BCL-2 inhibitors.
Table 3: Clinical Safety in Relapsed/Refractory CLL/SLL (50 mg dose)
Adverse Event (Grade ≥3)Incidence
Neutropenia 26.7%[1]
Pneumonia 6.7%[1]
Thrombocytopenia 13.2% (at 100 mg)[8]

Note: No drug-related bleeding, atrial fibrillation, or major cardiac events were observed at the 50 mg dose.[1]

Experimental Protocols

This section provides an overview of the methodologies likely employed in the preclinical characterization of this compound, based on standard industry practices and available literature.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay is crucial for determining the direct inhibitory effect of this compound on LYN and BTK.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified LYN/BTK enzyme - Kinase buffer - Substrate (e.g., peptide) - ATP - this compound (serial dilutions) Incubation Incubate enzyme, substrate, and this compound Reagents->Incubation Initiation Initiate reaction with ATP Incubation->Initiation Termination Stop reaction Initiation->Termination Measurement Measure kinase activity (e.g., luminescence, fluorescence, or radioactivity) Termination->Measurement IC50 Calculate IC50 value Measurement->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Purified recombinant LYN or BTK enzyme, a suitable substrate (e.g., a synthetic peptide), and a kinase buffer are prepared. This compound is serially diluted to a range of concentrations.

  • Reaction Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated together in a microplate.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period, the reaction is stopped.

  • Detection: The level of kinase activity is quantified by measuring the amount of phosphorylated substrate or the amount of ATP consumed. Common detection methods include luminescence-based assays (e.g., ADP-Glo™), fluorescence-based assays, or radiometric assays.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.

Cell-Based Viability/Proliferation Assay (Generic Protocol)

This assay assesses the effect of this compound on the growth and survival of cancer cell lines.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_viability_assay Viability Assessment cluster_data_analysis Data Analysis Cell_Seeding Seed B-cell lymphoma cell lines in microplates Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Incubation Incubate for a defined period (e.g., 72 hours) Compound_Addition->Incubation Reagent_Addition Add viability reagent (e.g., MTS, resazurin, or ATP-based) Incubation->Reagent_Addition Signal_Measurement Measure signal (absorbance, fluorescence, or luminescence) Reagent_Addition->Signal_Measurement GI50 Calculate GI50 value Signal_Measurement->GI50

Caption: Workflow for a cell-based viability assay.

Methodology:

  • Cell Seeding: B-cell lymphoma cell lines (e.g., TMD-8, SU-DHL-6) are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours) to allow the compound to exert its effect.

  • Viability Assessment: A viability reagent is added to the wells. Common methods include MTS or resazurin reduction assays, which measure metabolic activity, or ATP-based assays (e.g., CellTiter-Glo®), which quantify cellular ATP levels as an indicator of viability.

  • Data Analysis: The signal is measured using a plate reader, and the half-maximal growth inhibitory concentration (GI50) is calculated by plotting cell viability against the drug concentration.

In Vivo Xenograft Tumor Model (Generic Protocol)

This assay evaluates the anti-tumor efficacy of this compound in a living organism.

cluster_tumor_establishment Tumor Establishment cluster_treatment_phase Treatment cluster_monitoring Monitoring and Endpoint cluster_analysis_invivo Data Analysis Cell_Implantation Implant B-cell lymphoma cells subcutaneously or intracranially into immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Dosing Administer this compound or vehicle (e.g., daily oral gavage) Randomization->Dosing Tumor_Measurement Measure tumor volume regularly Dosing->Tumor_Measurement Body_Weight Monitor body weight and animal health Dosing->Body_Weight Endpoint Euthanize mice at endpoint and collect tumors Tumor_Measurement->Endpoint Body_Weight->Endpoint Efficacy_Assessment Compare tumor growth between groups Endpoint->Efficacy_Assessment

Caption: Workflow for an in vivo xenograft tumor model.

Methodology:

  • Tumor Cell Implantation: Human B-cell lymphoma cells are injected subcutaneously or intracranially into immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Growth and Randomization: Once tumors reach a specified size, the mice are randomized into treatment and vehicle control groups.

  • Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at various dose levels.

  • Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting). The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Western Blot Analysis of BCR Signaling (Generic Protocol)

This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the BCR signaling pathway.

Methodology:

  • Cell Treatment and Lysis: B-cell lymphoma cells are treated with this compound for a specified time, then lysed to extract total protein.

  • Protein Quantification and Electrophoresis: Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of LYN, BTK, and downstream targets like PLCγ2. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is quantified to assess the inhibitory effect of this compound.

Conclusion

This compound is a promising dual LYN/BTK inhibitor with a compelling preclinical and clinical profile. Its ability to potently inhibit both kinases, overcome resistance mutations, and penetrate the blood-brain barrier positions it as a potentially significant advancement in the treatment of B-cell malignancies, including challenging cases of relapsed/refractory disease and central nervous system lymphoma. The ongoing clinical development of this compound will further elucidate its therapeutic potential and role in the evolving landscape of targeted therapies for hematological cancers.

References

Birelentinib: A Dual LYN/BTK Inhibitor for Overcoming BTK Inhibitor Resistance in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Executive Summary

The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for B-cell malignancies, particularly chronic lymphocytic leukemia (CLL). However, the emergence of resistance, primarily through mutations in the BTK gene (e.g., C481S) and the activation of BTK-independent bypass signaling pathways, presents a significant clinical challenge. Birelentinib (DZD8586) is a novel, orally bioavailable, non-covalent dual inhibitor of both BTK and Lyn kinase, a key component of the B-cell receptor (BCR) signaling pathway. This dual-targeting mechanism is designed to address both major arms of BTK inhibitor resistance. Preclinical and clinical data suggest that this compound holds promise as a new therapeutic option for patients with relapsed or refractory B-cell cancers who have progressed on prior BTK inhibitor therapies.

Introduction: The Challenge of BTK Inhibitor Resistance

Bruton's tyrosine kinase is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and survival. Its role in the BCR signaling pathway has made it a prime therapeutic target in various B-cell lymphomas. First-generation covalent BTK inhibitors, such as ibrutinib, bind irreversibly to the cysteine residue at position 481 (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity.

However, a significant portion of patients eventually develop resistance to these inhibitors. The primary mechanisms of resistance are:

  • On-target BTK mutations: The most common is the C481S mutation, which prevents the covalent binding of ibrutinib and other first-generation inhibitors, thereby restoring BTK's enzymatic function.[1]

  • BTK-independent signaling: Cancer cells can activate alternative survival pathways that bypass the need for BTK signaling. One such critical pathway involves the Src family kinase, Lyn, which can also propagate downstream BCR signals.[2]

Non-covalent BTK inhibitors have been developed to overcome the C481S mutation, but resistance can still emerge through other BTK mutations or the activation of bypass pathways.[1]

This compound (DZD8586): A Novel Dual LYN/BTK Inhibitor

This compound is a first-in-class, non-covalent, dual inhibitor of LYN and BTK.[3][4] Its mechanism of action is designed to simultaneously block both BTK-dependent and BTK-independent BCR signaling pathways.[4] By inhibiting LYN, this compound aims to shut down a key alternative pathway that can be exploited by cancer cells to evade BTK-targeted therapies. Furthermore, its non-covalent binding mode allows it to inhibit BTK activity irrespective of the C481 residue's status, making it effective against both wild-type and C481S-mutant BTK.[2]

Preclinical Activity

Preclinical studies have demonstrated this compound's potent activity against both wild-type and mutant BTK.

TargetIC50 (nM)
Wild-Type BTK6.72
Mutant BTK6.11
Table 1: In vitro inhibitory activity of this compound against BTK.[5]

In cellular assays, this compound has been shown to inhibit the proliferation of various B-cell lymphoma cell lines, including those harboring BTK resistance mutations.[1] Animal models have further confirmed its anti-tumor efficacy.[6]

A notable feature of this compound is its ability to penetrate the blood-brain barrier, which is a significant advantage for treating B-cell malignancies with central nervous system (CNS) involvement.[4]

Clinical Development and Efficacy

Patient CohortDosingOverall Response Rate (ORR)
All Evaluable PatientsAcross all dose levels50%
Patients at Recommended Phase 2 Dose50 mg once daily84.2%[7]
Patients with Prior BTK Inhibitor Therapy50 mg once daily82.4%[2]
Patients with Prior BCL-2 Inhibitor Therapy50 mg once daily83.3%[2]
Patients with Prior BTK Degrader Therapy50 mg once daily75%
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory B-Cell Malignancies.[3]

The responses to this compound have been observed to be durable, with an estimated 9-month duration of response rate of 83.3%.[4] The treatment has been generally well-tolerated, with the most common Grade 3 or higher adverse events being neutropenia and pneumonia.[8]

Signaling Pathways and Experimental Workflows

BCR Signaling and this compound's Mechanism of Action

The following diagram illustrates the BCR signaling pathway and the points of inhibition by conventional BTK inhibitors and this compound.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Covalent_BTKi Covalent BTK Inhibitors (e.g., Ibrutinib) Covalent_BTKi->BTK Inhibits (blocked by C481S mutation) This compound This compound This compound->LYN Inhibits This compound->BTK Inhibits (non-covalent)

BCR signaling pathway and points of inhibition.
Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of this compound likely followed a workflow similar to the one depicted below, starting from biochemical assays to cellular and in vivo models.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 determination for LYN, BTK WT, BTK C481S) Cell_Lines Cell Line Screening (B-cell lymphoma lines with/without BTK mutations) Kinase_Assay->Cell_Lines Viability_Assay Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) Cell_Lines->Viability_Assay Western_Blot Western Blot Analysis (Phospho-BTK, Phospho-PLCγ2) Viability_Assay->Western_Blot Xenograft Xenograft Models (Subcutaneous & CNS) Western_Blot->Xenograft Efficacy Tumor Growth Inhibition Assessment Xenograft->Efficacy PK_PD Pharmacokinetics/Pharmacodynamics (Blood and tissue drug levels, target modulation) Efficacy->PK_PD

References

Birelentinib's Dual Inhibition of LYN and BTK Overcomes C481X-Mediated Resistance in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Birelentinib (formerly DZD8586), a novel, orally administered, non-covalent dual inhibitor of Lyn-tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK), is showing significant promise in overcoming resistance to conventional BTK inhibitors, particularly in patients with the challenging BTK C481X mutation. Preclinical and clinical data demonstrate that this compound effectively targets both wild-type and mutated BTK, offering a new therapeutic avenue for patients with relapsed or refractory B-cell malignancies.

This technical guide provides an in-depth analysis of this compound's mechanism of action, its efficacy against the BTK C481X mutation, and the experimental methodologies underpinning these findings, tailored for researchers, scientists, and drug development professionals.

Introduction to BTK Inhibition and Resistance

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, essential for the proliferation and survival of both normal and malignant B-cells.[1][2] Covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, have revolutionized the treatment of various B-cell cancers by irreversibly binding to the Cys481 residue in the ATP-binding pocket of BTK.[3] However, the emergence of resistance, most commonly through mutations at the C481 position (e.g., C481S), abrogates the binding of these covalent inhibitors, leading to treatment failure.[3]

This compound, developed by Dizal Pharma, is a non-covalent BTK inhibitor designed to bypass this resistance mechanism. Furthermore, its dual-targeting of LYN, another key kinase in the BCR signaling pathway, provides a comprehensive blockade of pro-survival signals, even in the context of BTK-independent resistance.[4][5]

Mechanism of Action: A Dual-Pronged Attack

This compound's unique mechanism of action lies in its ability to non-covalently bind to BTK, meaning its efficacy is not compromised by mutations at the C481 residue. This reversible binding allows it to effectively inhibit both wild-type and C481S-mutated BTK.

In addition to BTK, this compound potently inhibits LYN kinase. LYN is a Src family kinase that acts upstream in the BCR signaling cascade, initiating the signaling cascade that leads to BTK activation.[1] By inhibiting both LYN and BTK, this compound provides a more complete shutdown of the BCR pathway than BTK inhibition alone, potentially overcoming both BTK-dependent and -independent resistance mechanisms.

Birelentinib_Mechanism_of_Action cluster_BCR_Signaling B-Cell Receptor (BCR) Signaling Pathway cluster_Inhibition Inhibition by this compound BCR BCR LYN LYN BCR->LYN Activation BTK BTK LYN->BTK Phosphorylation Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream BTK_C481X BTK C481X BTK_C481X->Downstream Resistant to Covalent Inhibitors Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->LYN This compound->BTK This compound->BTK_C481X

This compound's dual inhibition of LYN and BTK.

Preclinical Efficacy Against BTK C481X

Preclinical studies have demonstrated this compound's potent activity against cell lines harboring BTK mutations. In a study presented at the American Society of Hematology (ASH) Annual Meeting, DZD8586 (this compound) showed concentration-dependent anti-proliferative effects in cell lines with both C481X and pirtobrutinib resistance mutations, with similar GI50s observed across cells with different BTK mutations.[4] This indicates that this compound's efficacy is maintained regardless of the specific BTK mutation present.

Furthermore, in various diffuse large B-cell lymphoma (DLBCL) cell lines, this compound exhibited potent inhibition of cell growth and induced cell death, with its effects correlating with the modulation of both LYN and BTK pathways.[4] In vivo studies using both subcutaneous and central nervous system (CNS) tumor models showed that DZD8586 induced tumor regression in a dose-dependent manner.[4][6]

Table 1: Preclinical Anti-proliferative Activity of this compound

Cell Line TypeKey BTK MutationThis compound ActivityReference
TMD-8-IbruRC481SConcentration-dependent anti-proliferative effects[7]
Pirtobrutinib-resistant cellsVariousSimilar GI50s across different BTK mutations[4]
DLBCL cell panelWild-type and variousPotent cell growth inhibition and induction of cell death[4][6]

Clinical Efficacy in Patients with BTK C481X Mutations

In a cohort of heavily pretreated chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) patients, many of whom had prior exposure to covalent and/or non-covalent BTK inhibitors, this compound demonstrated a significant overall response rate (ORR).[8] Notably, responses were observed in patients with known BTK resistance mutations, including C481X.[9][10]

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory CLL/SLL

ParameterResultPatient PopulationReference
Overall Response Rate (ORR) 84.2%Heavily pretreated, including prior BTK inhibitor therapy[8]
Response in Patients with BTK Mutations Responses observedIncluding patients with C481X mutations[9][10]
Duration of Response (DOR) Estimated 9-month DOR rate of 83.3%Heavily pretreated CLL/SLL[8]

These clinical findings underscore the potential of this compound to address the significant unmet medical need in patients who have exhausted other therapeutic options due to resistance.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the evaluation of BTK inhibitors like this compound.

Biochemical Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified BTK and LYN kinases.

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, this compound) B 2. Dispense this compound (serial dilutions) into assay plate A->B C 3. Add Kinase (BTK WT, BTK C481S, or LYN) B->C D 4. Initiate Reaction by adding ATP and Substrate C->D E 5. Incubate (e.g., 30°C for 60 min) D->E F 6. Stop Reaction & Detect Signal (e.g., ADP-Glo™ Luminescence) E->F G 7. Data Analysis (Calculate IC50 values) F->G Cell_Proliferation_Assay_Workflow cluster_workflow Cell Proliferation Assay Workflow A 1. Seed Cells (e.g., TMD-8-IbruR) in 96-well plates B 2. Add this compound (serial dilutions) A->B C 3. Incubate (e.g., 72 hours at 37°C) B->C D 4. Add Viability Reagent (e.g., MTT, WST-8, or CellTiter-Glo®) C->D E 5. Incubate (as per reagent protocol) D->E F 6. Measure Signal (Absorbance or Luminescence) E->F G 7. Data Analysis (Calculate GI50 values) F->G

References

Birelentinib's Dual Offensive: Tackling BTK-Independent Resistance in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The advent of Bruton's tyrosine kinase (BTK) inhibitors has marked a paradigm shift in the treatment of B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL). However, the emergence of resistance, mediated by both BTK mutations and the activation of BTK-independent signaling pathways, presents a significant clinical challenge. Birelentinib (DZD8586) is an investigational, first-in-class, non-covalent dual inhibitor of LYN and BTK, engineered to address these resistance mechanisms. This technical guide delves into the core of this compound's mechanism, focusing on its role in mitigating BTK-independent B-cell receptor (BCR) signaling.

The Challenge of BTK-Independent Resistance

Standard-of-care BTK inhibitors have revolutionized CLL/SLL treatment, but resistance frequently develops.[1] This resistance is primarily driven by two mechanisms: mutations in the BTK gene (such as the C481X mutation) that prevent covalent drug binding, and the activation of alternative, BTK-independent pathways that sustain pro-survival BCR signaling.[1][2][3] In the latter scenario, kinases other than BTK, notably the SRC family kinase LYN, can propagate the signal downstream of the B-cell receptor, rendering BTK-targeted therapies ineffective.[1][4] This bypass mechanism highlights the urgent need for therapeutic agents that can block both BTK-dependent and -independent signaling cascades.[1]

This compound's Mechanism of Action: A Dual Inhibition Strategy

This compound is designed to overcome the limitations of existing BTK inhibitors by simultaneously targeting both BTK and LYN.[1][2][3][5][6] By non-covalently inhibiting both kinases, this compound effectively blocks the two major arms of BCR signaling, thereby offering a more comprehensive and durable blockade of tumor growth signals.[1][2][6] This dual-targeting strategy is particularly promising for patients who have developed resistance to conventional BTK inhibitors.[1] Furthermore, this compound exhibits high selectivity against other TEC family kinases such as TEC, ITK, TXK, and BMX.[2][3][6] Preclinical studies have also indicated that this compound has favorable pharmacokinetic properties and the ability to penetrate the blood-brain barrier.[1][6][7]

BCR_Signaling_and_Birelentinib_Action BCR Signaling and this compound's Dual Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK BTK-dependent PLCg2 PLCγ2 SYK->PLCg2 BTK-independent (via LYN/SYK) BTK->PLCg2 Downstream Downstream Signaling (NF-κB, etc.) PLCg2->Downstream This compound This compound This compound->LYN Inhibition This compound->BTK Inhibition Experimental_Workflow Workflow for Assessing this compound's Cellular Activity start B-cell Lymphoma Cell Lines treat Treat with this compound (Dose Response) start->treat stimulate Stimulate with anti-IgM (Activate BCR) treat->stimulate lyse Cell Lysis and Protein Quantification stimulate->lyse wb Western Blot for p-BTK, p-PLCγ2, etc. lyse->wb analyze Analyze Inhibition of Downstream Signaling wb->analyze Birelentinib_Resistance_Logic This compound's Strategy to Overcome Resistance BTK_mut BTK C481X Mutation (BTK-dependent) inhibit_btk Inhibits BTK (non-covalently) BTK_ind BTK-Independent Signaling (e.g., via LYN activation) inhibit_lyn Inhibits LYN outcome Overcomes Resistance & Blocks Pro-Survival Signaling inhibit_btk->outcome inhibit_lyn->outcome

References

Birelentinib: A Technical Overview of its Selectivity for TEC Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birelentinib (DZD8586) is an investigational, first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase.[1][2] It is under development for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[2] A key characteristic of this compound highlighted in preclinical and clinical study reports is its high selectivity for BTK and LYN over other members of the TEC family of kinases. This technical guide provides a comprehensive overview of the available information on this compound's selectivity profile, its mechanism of action, and the methodologies likely employed in its characterization.

Core Mechanism of Action

This compound is designed to address resistance mechanisms to existing BTK inhibitors.[1][2] Resistance can arise from mutations in the BTK gene (such as C481X) or through the activation of BTK-independent signaling pathways, often mediated by other kinases like LYN.[1][2] By dually targeting both BTK and LYN, this compound aims to block both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways, thereby offering a potential therapeutic advantage in relapsed or refractory disease.[1][2]

Selectivity for TEC Family Kinases

Quantitative Selectivity Data

While multiple sources state that this compound has high selectivity against other TEC family kinases, specific quantitative data such as IC50 or Ki values from head-to-head comparisons in publicly available literature or presentations are currently limited. The information available is summarized qualitatively in the table below.

Kinase TargetThis compound InhibitionStated Selectivity
BTK Potent InhibitorPrimary Target
LYN Potent InhibitorPrimary Target
TEC Low to No InhibitionHigh Selectivity
ITK Low to No InhibitionHigh Selectivity
BMX Low to No InhibitionHigh Selectivity
TXK Low to No InhibitionHigh Selectivity

Experimental Protocols

Detailed experimental protocols for the kinase selectivity profiling of this compound have not been publicly disclosed. However, based on mentions of preclinical assessments being conducted by Eurofins, a standard industry methodology can be inferred.[7]

In Vitro Kinase Panel Screening (Inferred Methodology)

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases, including the TEC family, to assess its selectivity profile.

Methodology:

  • Kinase Panel: A comprehensive panel of purified, recombinant human kinases (e.g., the Eurofins KinaseProfiler™ or scanMAX™ panel) would be utilized. This would include full-length or catalytic domain constructs of BTK, LYN, TEC, ITK, BMX, TXK, and a wide array of other human kinases.

  • Assay Format: Radiometric or fluorescence-based enzymatic assays are commonly employed. A typical assay would involve the following components:

    • The specific kinase being tested.

    • A generic or specific peptide or protein substrate.

    • ATP, often at or near its physiological concentration (e.g., 1 mM) or at its Km value for each specific kinase, to provide a more physiologically relevant assessment of potency.

    • This compound at a range of concentrations to determine a dose-response curve.

  • Procedure:

    • The kinase, substrate, and this compound are incubated together.

    • The enzymatic reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • The reaction is allowed to proceed for a defined period under optimized temperature and buffer conditions.

    • The reaction is then stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of kinase activity inhibition for each concentration of this compound is calculated relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the dose-response data to a suitable sigmoidal model. Selectivity is determined by comparing the IC50 value for the primary targets (BTK, LYN) to the IC50 values for other kinases. A significantly higher IC50 value for off-target kinases indicates greater selectivity.

Visualizations

B-Cell Receptor Signaling and this compound's Dual Inhibition

The following diagram illustrates the central role of BTK and LYN in the B-cell receptor signaling pathway and how this compound's dual inhibition is intended to block downstream activation.

BCR_Signaling cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK BCR->SYK Recruitment & Activation Antigen Antigen Antigen->BCR Binding LYN->BCR Phosphorylation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, PI3K/AKT) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->LYN This compound->BTK

Caption: Dual inhibition of LYN and BTK by this compound in the BCR signaling pathway.

Hypothetical Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Birelentinib_Prep Prepare this compound Serial Dilutions Assay_Setup Incubate Kinase, Substrate, & this compound Birelentinib_Prep->Assay_Setup Kinase_Panel Select Kinase Panel (including TEC family) Kinase_Panel->Assay_Setup Reaction_Start Initiate Reaction with ATP Assay_Setup->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Quantification Quantify Substrate Phosphorylation Reaction_Stop->Quantification Dose_Response Generate Dose-Response Curves Quantification->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc Selectivity_Profile Determine Selectivity Profile (On-target vs. Off-target) IC50_Calc->Selectivity_Profile

Caption: Workflow for determining the kinase selectivity profile of this compound.

Conclusion

This compound is a promising dual LYN/BTK inhibitor with a mechanism designed to overcome resistance to current BTK-targeted therapies. A key feature of its preclinical profile is its high selectivity against other members of the TEC kinase family, which is anticipated to translate into a favorable safety profile. While specific quantitative selectivity data is not yet widely available in the public domain, the consistent reporting of its high selectivity from multiple sources underscores this as a significant attribute of the molecule. Further publication of detailed preclinical data will be of great interest to the research and drug development community.

References

Birelentinib's Blood-Brain Barrier Penetration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birelentinib (DZD8586) is a novel, orally administered, dual inhibitor of Lyn tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK). Its development marks a significant advancement in the treatment of B-cell malignancies, particularly in cases of resistance to existing BTK inhibitors and in malignancies with central nervous system (CNS) involvement. A key differentiator of this compound is its exceptional ability to penetrate the blood-brain barrier (BBB), a critical attribute for effectively treating CNS lymphomas and preventing CNS relapse. This technical guide provides a comprehensive overview of the available data and methodologies used to characterize the BBB penetration capabilities of this compound.

Quantitative Data Summary

The blood-brain barrier penetration of this compound has been assessed in preclinical species and confirmed in human clinical trials. The key metric for quantifying BBB penetration is the unbound cerebrospinal fluid (CSF)-to-plasma concentration ratio (Kpuu,CSF), which represents the equilibrium of the pharmacologically active, unbound drug between the systemic circulation and the CNS. A Kpuu,CSF value approaching or exceeding 1.0 is indicative of excellent BBB penetration.

SpeciesModelParameterValueReference
RatPreclinicalKpuu,CSF1.2[1]
MonkeyPreclinicalKpuu,CSF1.3[1]
HumanPhase 1/2 Clinical Trial (CNS Lymphoma)Kpuu,CSF1.2, 1.21, 0.98[2][3][4]

Experimental Protocols

While specific, detailed experimental protocols for the this compound studies are not publicly available, this section outlines standard and widely accepted methodologies for assessing the blood-brain barrier penetration of small molecule inhibitors like this compound.

In Vitro Permeability and Efflux Transporter Assays

Objective: To determine the passive permeability of a compound across a cell monolayer mimicking the BBB and to assess if the compound is a substrate of key efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

General Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (for P-gp) and ABCG2 (for BCRP) are cultured on semi-permeable filter inserts in a transwell plate system. The cells are grown to form a confluent monolayer with well-established tight junctions, which is confirmed by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • The test compound (this compound) is added to the apical (donor) side of the monolayer, and the concentration of the compound that permeates to the basolateral (receiver) side is measured over time. This provides the apparent permeability coefficient in the apical-to-basolateral direction (Papp, A to B).

    • Conversely, the compound is added to the basolateral side, and its permeation to the apical side is measured to determine the Papp in the basolateral-to-apical direction (Papp, B to A).

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of Papp (B to A) to Papp (A to B). An efflux ratio significantly greater than 2 is indicative of active efflux. Preclinical data suggests that this compound is not significantly transported by P-gp and BCRP[1].

  • Analysis: The concentration of the test compound in the donor and receiver compartments is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo Blood-Brain Barrier Penetration Studies in Animals

Objective: To determine the in vivo brain and CSF distribution of a compound after systemic administration in animal models.

General Methodology (Rodent and Non-Human Primate):

  • Animal Models: Studies are typically conducted in rats and monkeys to assess cross-species consistency.

  • Drug Administration: this compound is administered orally or intravenously at a defined dose.

  • Sample Collection: At various time points after administration, blood and cerebrospinal fluid (CSF) samples are collected. For terminal studies, brain tissue is also collected.

  • Determination of Unbound Fraction: The fraction of this compound that is not bound to proteins in both plasma (fu,plasma) and brain homogenate (fu,brain) is determined using techniques like equilibrium dialysis or ultrafiltration.

  • Concentration Analysis: The total concentration of this compound in plasma, CSF, and brain homogenate is measured by LC-MS/MS.

  • Calculation of Kp,uu,CSF: The unbound CSF-to-plasma concentration ratio is calculated as: Kpuu,CSF = (Total CSF Concentration) / (Total Plasma Concentration * fu,plasma)

Clinical Cerebrospinal Fluid Pharmacokinetic Studies

Objective: To confirm the BBB penetration of a compound in human subjects.

General Methodology:

  • Patient Population: Patients with CNS malignancies, such as CNS lymphoma, are often enrolled in these studies as CSF sampling is frequently part of their standard of care.

  • Drug Administration: Patients receive this compound at the clinically determined dose and schedule.

  • Paired Sample Collection: At steady-state, paired CSF and blood samples are collected at the same time point.

  • Analysis and Calculation: The total concentrations of this compound in CSF and plasma are determined, along with the unbound fraction in plasma. The Kpuu,CSF is then calculated as described for the in vivo animal studies.

Visualizations

Signaling Pathway of LYN/BTK Dual Inhibition

This compound exerts its therapeutic effect by dually inhibiting LYN and BTK, which are key kinases in the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the points of intervention of this compound.

Birelentinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK Activates BTK BTK PLCg2 PLCγ2 BTK->PLCg2 Activates SYK->BTK Activates NFkB NF-κB PLCg2->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->LYN Inhibits This compound->BTK Inhibits

Caption: this compound dually inhibits LYN and BTK in the BCR signaling pathway.

Experimental Workflow for In Vitro BBB Permeability Assay

The following diagram outlines the typical workflow for assessing the permeability and efflux of a compound using a transwell cell culture system.

InVitro_BBB_Workflow cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_analysis Data Analysis Culture Culture MDCK cells on transwell inserts TEER Measure TEER to confirm monolayer integrity Culture->TEER Add_A Add this compound to Apical side (A) TEER->Add_A Add_B Add this compound to Basolateral side (B) TEER->Add_B Sample_B Sample from Basolateral side (B) over time Add_A->Sample_B LCMS Quantify this compound concentration by LC-MS/MS Sample_B->LCMS Sample_A Sample from Apical side (A) over time Add_B->Sample_A Sample_A->LCMS Papp Calculate Papp (A to B) and Papp (B to A) LCMS->Papp ER Calculate Efflux Ratio (ER) Papp->ER

Caption: Workflow for in vitro BBB permeability and efflux assessment.

Logical Relationship of BBB Penetration Assessment

The comprehensive assessment of a drug's BBB penetration capabilities involves a logical progression from in vitro and preclinical in vivo studies to clinical confirmation.

BBB_Assessment_Logic In_Vitro In Vitro Assays (Permeability, Efflux) Preclinical Preclinical In Vivo Studies (Rodent, NHP) In_Vitro->Preclinical Informs Clinical Clinical Studies (Human CSF PK) Preclinical->Clinical Supports Progression to Conclusion Confirmation of Excellent BBB Penetration Clinical->Conclusion Provides Definitive Evidence

Caption: Logical flow for the assessment of BBB penetration.

Conclusion

The available preclinical and clinical data consistently demonstrate that this compound possesses excellent blood-brain barrier penetration capabilities. The unbound CSF-to-plasma concentration ratios (Kpuu,CSF) near or exceeding 1.0 in multiple species, including humans, provide strong quantitative evidence for its ability to achieve therapeutic concentrations within the central nervous system. Furthermore, preclinical findings indicate that this compound is not a significant substrate for major efflux transporters like P-gp and BCRP, which further facilitates its CNS exposure. This robust BBB penetration is a critical feature of this compound, positioning it as a promising therapeutic agent for B-cell malignancies with CNS involvement.

References

Birelentinib's Efficacy in Small Lymphocytic Lymphoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Lymphocytic Lymphoma (SLL), a type of non-Hodgkin lymphoma, presents a significant therapeutic challenge, particularly in the relapsed/refractory setting. The development of resistance to established therapies, such as Bruton's tyrosine kinase (BTK) inhibitors, underscores the urgent need for novel therapeutic strategies. Birelentinib (DZD8586) has emerged as a promising agent in this landscape. This technical guide provides an in-depth exploration of this compound's efficacy in SLL, focusing on its mechanism of action, preclinical evidence, and clinical trial data.

This compound is an investigational, first-in-class, non-covalent dual inhibitor of LYN and Bruton's tyrosine kinase (BTK).[1][2][3][4][5][6][7][8][9][10][11] This dual-targeting mechanism is designed to address both BTK-dependent and BTK-independent resistance pathways that contribute to treatment failure with existing BTK inhibitors.[1][2][4][5][8]

Mechanism of Action: Dual LYN/BTK Inhibition

Resistance to covalent BTK inhibitors often arises from mutations in the BTK gene, most notably the C481X mutation, which prevents irreversible drug binding.[1][3][5] Furthermore, some cancer cells can bypass BTK-dependent signaling by activating other kinases within the B-cell receptor (BCR) pathway, such as LYN kinase, leading to BTK-independent resistance.[1][2]

This compound's novel approach of non-covalently inhibiting both LYN and BTK aims to provide a more comprehensive blockade of the BCR signaling pathway.[1][2][4][5][8] By targeting these two key kinases, this compound has the potential to overcome both mutational and bypass mechanisms of resistance.[1][2][4][5][8]

BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN BTK BTK BCR->BTK Downstream Downstream Signaling (e.g., NF-κB, ERK) LYN->Downstream BTK->Downstream This compound This compound This compound->LYN Inhibition This compound->BTK Inhibition Survival Cell Proliferation & Survival Downstream->Survival cluster_0 TAI-SHAN5 (Phase I) cluster_1 TAI-SHAN8 (Phase II) P1_Patients R/R B-NHL Patients P1_Dosing Dose Escalation (this compound Monotherapy) P1_Patients->P1_Dosing P1_Endpoints Primary: Safety, MTD Secondary: PK, Preliminary Efficacy P1_Dosing->P1_Endpoints P2_Dosing This compound 50mg QD P1_Endpoints->P2_Dosing RP2D (50mg QD) P2_Patients R/R CLL/SLL Patients (Post BTKi & BCL-2i) P2_Patients->P2_Dosing P2_Endpoints Primary: ORR Secondary: DOR, Safety P2_Dosing->P2_Endpoints

References

Birelentinib (DZD8586): A Novel Dual LYN/BTK Inhibitor for B-Cell Non-Hodgkin Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary: Birelentinib (DZD8586) is an investigational, orally administered, non-covalent dual inhibitor of Lymphocyte-specific protein tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK). This dual mechanism of action is designed to address both BTK-dependent and -independent resistance mechanisms that can emerge during treatment for B-cell malignancies. Preclinical and emerging clinical data suggest that this compound holds promise as a therapeutic agent for various B-cell non-Hodgkin lymphomas (B-NHL), including Diffuse Large B-cell Lymphoma (DLBCL). This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical and clinical findings, and detailed experimental protocols relevant to its evaluation.

Introduction: The Evolving Landscape of B-NHL Treatment

B-cell non-Hodgkin lymphomas represent a heterogeneous group of malignancies with varying prognoses and treatment responses. A key pathway implicated in the pathogenesis of many B-NHL subtypes is the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is crucial for normal B-cell development, but its dysregulation can drive the proliferation and survival of malignant B-cells.[1][2]

Targeted therapies, particularly BTK inhibitors, have significantly improved outcomes for many patients with B-NHL. However, the emergence of resistance, often through mutations in the BTK gene (such as C481S) or activation of alternative survival pathways, remains a significant clinical challenge.[3][4] this compound's dual inhibition of LYN, a SRC family kinase that acts upstream of BTK, and BTK itself, offers a potential strategy to overcome these resistance mechanisms.[3][4]

Mechanism of Action: Dual Inhibition of LYN and BTK

This compound is a non-covalent inhibitor, which allows it to bind to BTK reversibly and potentially be effective against BTK mutations that confer resistance to covalent inhibitors.[5] By targeting both LYN and BTK, this compound blocks BCR signaling at two critical nodes, potentially leading to a more profound and durable inhibition of downstream pathways that promote tumor cell survival and proliferation.[3][4] Preclinical studies have indicated that this compound has high selectivity against other TEC family kinases.[3][6]

Signaling Pathway

The BCR signaling cascade is initiated upon antigen binding, leading to the activation of LYN, which in turn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This creates docking sites for Spleen Tyrosine Kinase (SYK), which then activates downstream signaling, including the phosphorylation and activation of BTK. Activated BTK further propagates the signal through pathways such as the PLCγ2 and PI3K/AKT pathways, ultimately leading to the activation of transcription factors that promote cell survival and proliferation. This compound's dual inhibition of LYN and BTK is intended to disrupt this entire cascade.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K SYK->BTK NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT AKT->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival This compound This compound This compound->LYN This compound->BTK

BCR Signaling Pathway and this compound's Inhibition Points.

Preclinical Evidence

An abstract from a 2023 preclinical study reported that this compound (DZD8586) exhibited potent cell growth inhibition and induced cell death in a variety of DLBCL cell lines.[7] The study also noted that the drug's effect correlated with the modulation of both the LYN and BTK pathways.[7] In both subcutaneous and central nervous system (CNS) tumor models, this compound demonstrated significant, dose-dependent tumor growth inhibition, with tumor regression observed at doses of 50 mg/kg and higher.[7] A key finding from preclinical studies is this compound's excellent blood-brain barrier penetration, suggesting its potential for treating CNS lymphoma.[7]

In Vitro Potency

While specific IC50 values for this compound across a wide range of B-NHL cell lines are not yet publicly available in tabulated form, the preclinical abstract indicates potent activity. For context, the table below shows representative IC50 values for a different SYK inhibitor, PRT060318, in various DLBCL cell lines, categorized as sensitive or resistant.

Cell LineSubtypeIC50 (µM)
Sensitive
LY1GCB< 3.5
LY7GCB< 3.5
LY8GCB< 3.5
LY10GCB< 3.5
LY18GCB< 3.5
VALGCB< 3.5
DHL-6GCB< 3.5
Resistant
LY3ABC≥ 14
LY4ABC≥ 14
DHL-2GCB≥ 14
Data for PRT060318, a SYK inhibitor, is provided for illustrative purposes. Specific IC50 values for this compound are pending publication.

Clinical Development

This compound is currently being evaluated in Phase 1 and 2 clinical trials for patients with relapsed or refractory B-cell malignancies.[3][8] Pooled data from these studies have shown encouraging anti-tumor activity and a manageable safety profile in heavily pre-treated patients.[8]

Clinical Trial Data (Pooled Analysis)
ParameterB-NHL (ASH 2023)[3]CLL/SLL (EHA 2025)[5]
Number of Patients (evaluable) 13 (at doses ≥ 25 mg QD)19 (at 50 mg QD), 15 (at 75 mg QD)
Overall Response Rate (ORR) 69.2%84.2% (50 mg), 68.8% (75 mg)
Responses in BTKi-treated patients 3 out of 5 evaluable patientsResponses observed
Longest Duration of Response 6.4+ months (ongoing)Not specified

Data is from interim analyses of ongoing clinical trials and is subject to change.

Experimental Protocols

Detailed protocols for the specific preclinical and clinical studies of this compound are not yet fully published. However, the following sections provide representative methodologies for the key assays used to evaluate novel inhibitors like this compound in B-NHL.

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of a compound on the metabolic activity of cell lines, which serves as an indicator of cell viability.

Materials:

  • B-NHL cell lines (e.g., SU-DHL-4, OCI-Ly7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or other test compound)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium per well.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after drug treatment.[6]

Materials:

  • B-NHL cell lines

  • Complete culture medium

  • This compound (or other test compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Model

Subcutaneous xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.[10][11]

Materials:

  • B-NHL cell line (e.g., WSU-DLCL2)

  • Immunocompromised mice (e.g., NOD/SCID)

  • This compound (or other test compound) formulated for in vivo administration

  • Vehicle control

  • Matrigel (optional)

Procedure:

  • Cell Preparation: Harvest B-NHL cells in their logarithmic growth phase. Resuspend the cells in sterile PBS or serum-free medium, optionally mixed with Matrigel to enhance tumor formation.

  • Tumor Cell Implantation: Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., by oral gavage) at the desired doses and schedule. Administer the vehicle to the control group.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Experimental Workflow

The evaluation of a novel therapeutic agent like this compound typically follows a structured workflow from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_clinical Clinical Trials Cell_Viability Cell Viability Assays (e.g., MTS) Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Cell_Viability->Apoptosis_Assay Western_Blot Western Blotting (Pathway Modulation) Apoptosis_Assay->Western_Blot Xenograft_Model Subcutaneous Xenograft Model Western_Blot->Xenograft_Model Toxicity_Study Toxicity Studies Xenograft_Model->Toxicity_Study PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity_Study->PK_PD Phase_I Phase I (Safety & Dosage) PK_PD->Phase_I Phase_II Phase II (Efficacy & Safety) Phase_I->Phase_II Phase_III Phase III (Pivotal Trial) Phase_II->Phase_III

Generalized Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

This compound (DZD8586) represents a promising novel therapeutic agent for B-cell non-Hodgkin lymphoma. Its dual inhibition of LYN and BTK provides a strong rationale for its potential to overcome resistance to existing BTK inhibitors. Early clinical data have demonstrated encouraging response rates and a manageable safety profile in heavily pretreated patient populations. Further research is warranted to fully elucidate its efficacy across different B-NHL subtypes, to identify predictive biomarkers of response, and to explore its potential in combination therapies. The ongoing and planned clinical trials will be crucial in defining the future role of this compound in the treatment of B-NHL.

References

Birelentinib: A Technical Guide to its Dual-Inhibitory Role in B-Cell Receptor (BCR) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Birelentinib (DZD8586), a first-in-class, non-covalent dual inhibitor of Lymphocyte-specific protein tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK). This compound represents a significant advancement in the treatment of B-cell malignancies, particularly for patients who have developed resistance to existing targeted therapies. This document details the mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.

Executive Summary

Treatment of B-cell cancers like chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) has been revolutionized by inhibitors targeting BTK, a crucial kinase in the B-cell receptor (BCR) signaling pathway.[1][2] However, the emergence of resistance, primarily through BTK C481X mutations or BTK-independent pathway activation, presents a significant clinical challenge.[3][4] this compound is rationally designed to overcome these resistance mechanisms by simultaneously inhibiting both BTK and LYN, a key SRC family kinase that can mediate BTK-independent signaling.[3][5] Clinical data from heavily pretreated patient populations have demonstrated substantial anti-tumor efficacy and a manageable safety profile, leading to a Fast Track Designation from the U.S. Food and Drug Administration (FDA) for relapsed or refractory (R/R) CLL/SLL.[6][7]

Mechanism of Action: Dual Blockade of BCR Signaling

The BCR signaling pathway is fundamental for the proliferation and survival of both normal and malignant B-cells.[1] Antigenic stimulation triggers a cascade initiated by SRC family kinases, including LYN, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A/B. This recruits and activates spleen tyrosine kinase (SYK), which in turn activates downstream effectors, most notably BTK. Activated BTK is critical for relaying signals that lead to the activation of pro-survival transcription factors like NF-κB.

Resistance to covalent BTK inhibitors often arises from mutations at the C481 binding site or through "bypass" pathways that maintain downstream signaling despite BTK inhibition.[1][3] LYN activation is a key mechanism for this BTK-independent resistance.[3]

This compound addresses both issues through its novel dual-inhibitor mechanism:

  • BTK Inhibition: As a non-covalent inhibitor, this compound binds to BTK reversibly and is effective against wild-type BTK as well as BTK harboring C481X resistance mutations.[3][8]

  • LYN Inhibition: By simultaneously inhibiting LYN, this compound blocks the initial activation step of the BCR cascade and prevents BTK-independent bypass signaling, offering a more comprehensive and durable pathway blockade.[3][6][9]

Preclinical studies have confirmed that this dual-targeting approach leads to the complete blockade of BCR signaling and effectively inhibits the growth of B-cell non-Hodgkin lymphoma (B-NHL) cells in vitro and in animal models.[5][6] Furthermore, this compound is highly selective against other TEC family kinases (e.g., TEC, ITK, TXK, BMX) and exhibits full blood-brain barrier penetration, a significant advantage for treating malignancies with central nervous system (CNS) involvement.[5][6][9]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN (SRC Family Kinase) BCR->LYN 2. Activation SYK SYK LYN->SYK 3. Phosphorylation & Activation Antigen Antigen Antigen->BCR 1. Binding BTK BTK SYK->BTK 4. Activation PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K SYK->PI3K Activation BTK->PLCg2 5. Activation NFkB NF-κB / MYC / NFAT Activation PLCg2->NFkB 6. Downstream Signaling AKT AKT PI3K->AKT AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation 7. Gene Transcription This compound This compound This compound->LYN This compound->BTK Inhibition

Caption: this compound's dual inhibition of LYN and BTK in the BCR pathway.

Clinical Studies & Efficacy

Study Design
  • Patient Population: Adult patients with R/R CLL/SLL who had received a median of two prior lines of therapy, including both a BTK inhibitor and a BCL-2 inhibitor.[4][8][9]

  • Treatment: this compound administered as an oral monotherapy in continuous cycles, with dose escalation cohorts ranging from 25 mg to 100 mg once daily (QD).[9][10] The recommended Phase 2/3 dose was established as 50 mg QD.[10][11]

  • Primary Endpoints: Safety and tolerability, Objective Response Rate (ORR).[9]

  • Secondary Endpoints: Duration of Response (DOR), Pharmacokinetics.[9][10]

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment Screen Enrollment Criteria: - R/R CLL/SLL - ≥2 Prior Therapies (incl. BTKi & BCL2i) Dose Dose Escalation (Phase 1) 25mg, 50mg, 75mg, 100mg QD Screen->Dose RP2D Recommended Phase 2 Dose 50mg QD Dose->RP2D Treatment Continuous Oral Dosing (Until Progression or Unacceptable Toxicity) RP2D->Treatment Efficacy Tumor Response (ORR, DOR) (iwCLL 2018 / Lugano 2014) Treatment->Efficacy Safety Adverse Event Monitoring (CTCAE v5.0) Treatment->Safety PK_PD Pharmacokinetics & Pharmacodynamics Treatment->PK_PD

Caption: Generalized workflow for the TAI-SHAN5 and TAI-SHAN8 clinical trials.
Clinical Efficacy Data

The pooled analysis demonstrated significant anti-tumor activity in a heavily pretreated patient population. Responses were observed irrespective of prior therapy type (covalent/non-covalent BTKi, BTK degraders) or the presence of BTK resistance mutations.[6][7]

Efficacy EndpointOverall ResultNotes
Objective Response Rate (ORR) 84.2% In patients receiving the 50 mg QD recommended dose (n=19).[7][10][11]
68.8%In patients receiving 75 mg QD (n=15).[7][10]
50%Across all dose levels in an earlier cohort (15 of 30 evaluable patients).[9]
ORR by Prior Therapy (50 mg dose) 82.4% Patients with prior BTK inhibitor treatment.[11]
83.3% Patients with prior BCL-2 inhibitor treatment.[11]
50% Patients with prior BTK degrader treatment.[11]
Tumor Shrinkage 94.1% Percentage of patients (50mg & 75mg cohorts) experiencing some tumor reduction.[10]
Duration of Response (DOR) 83.3% Estimated 9-month DOR rate.[5][6][7]
Safety and Tolerability Profile

This compound has demonstrated a favorable and manageable safety profile.[5][6] At the recommended 50 mg dose, no major cardiac adverse events (e.g., atrial fibrillation, QT prolongation) or drug-related bleeding events were reported.[7][12]

Adverse Event (AE) Category (at 50 mg dose)Grade 3 or HigherAny Grade
Neutropenia / Low Neutrophil Count 15% - 26.7%33.3%
Pneumonia 6.7% - 10%13.3%
Thrombocytopenia / Low Platelet Count 3.3%50%
AST (Liver Enzyme) Increase 3.3%10%
ALT (Liver Enzyme) Increase 3.3%3.3%
Data compiled from multiple reports; ranges reflect different patient cohorts presented.[9][12]

Experimental Protocols

While detailed, proprietary protocols are not publicly available, this section outlines the standard methodologies used to evaluate a BCR signaling pathway inhibitor like this compound.

Preclinical Evaluation
  • Kinase Inhibition Assays (Biochemical):

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified LYN and BTK enzymes.

    • Methodology: Recombinant LYN and BTK kinases are incubated with a specific substrate and ATP. The assay measures the phosphorylation of the substrate in the presence of varying concentrations of this compound. Detection is typically performed using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based ATP quantification (e.g., Kinase-Glo®).

  • Cell-Based Pathway Inhibition Assays:

    • Objective: To confirm this compound's ability to block BCR signaling within malignant B-cells.

    • Methodology (Western Blot): B-cell lymphoma cell lines (e.g., TMD8, Ramos) are stimulated with an anti-IgM antibody to activate the BCR pathway. Cells are pre-treated with varying concentrations of this compound. Cell lysates are then collected and subjected to Western blot analysis using antibodies against phosphorylated forms of key pathway proteins (p-BTK, p-PLCγ2, p-ERK) to assess the degree of inhibition.

  • Cell Viability and Apoptosis Assays:

    • Objective: To measure the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

    • Methodology: B-cell cancer lines are cultured with escalating doses of this compound for 48-72 hours. Cell viability is measured using assays like CellTiter-Glo® (luminescence) or MTS (colorimetric). Apoptosis can be quantified via flow cytometry using Annexin V and propidium iodide staining.

  • In Vivo Tumor Xenograft Models:

    • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

    • Methodology: Immunocompromised mice are subcutaneously implanted with human B-cell lymphoma cells. Once tumors are established, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally at various doses. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for target inhibition).

Clinical Trial Protocol (TAI-SHAN5/8 Summary)
  • Patient Selection: Eligibility is confirmed based on histological diagnosis of R/R CLL/SLL, documented prior therapies, ECOG performance status, and adequate organ function.

  • Drug Administration: this compound is self-administered orally, once daily, at the dose specified for the cohort. Treatment is continuous in 28-day cycles.

  • Safety Monitoring: Patients are monitored frequently for adverse events (AEs). Blood counts, clinical chemistry, and physical exams are conducted at baseline and throughout the study. AEs are graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.

  • Efficacy Assessment: Tumor response is assessed by investigators via physical examination, CT scans, and bone marrow assessment as needed, according to iwCLL 2018 or Lugano 2014 criteria. Assessments are performed at baseline, after a set number of cycles, and then periodically.

  • Pharmacokinetic (PK) Analysis: Serial blood samples are collected at specified time points after dosing to determine the plasma concentration of this compound over time. This data is used to calculate key PK parameters such as Cmax (maximum concentration) and AUC (area under the curve).

Conclusion

References

Methodological & Application

Birelentinib In Vitro Assay Protocols for B-Cell Lymphoma: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols for the in vitro evaluation of Birelentinib (formerly BI 655064), a humanized antagonistic anti-CD40 monoclonal antibody, for its potential therapeutic efficacy in B-cell lymphoma. The described assays are designed to assess the impact of this compound on key cellular processes including cell proliferation, apoptosis, and antibody-mediated effector functions. The protocols are intended for researchers in oncology, immunology, and drug development.

Introduction

B-cell lymphomas are a heterogeneous group of malignancies characterized by the abnormal proliferation of B lymphocytes. The CD40-CD40 ligand (CD40L) signaling pathway plays a critical role in the activation, proliferation, and survival of both normal and malignant B-cells.[1][2] this compound is an antagonistic monoclonal antibody that specifically targets and blocks the CD40 receptor, thereby inhibiting this crucial signaling cascade.[2][3][4] This mechanism of action suggests a potential therapeutic application for this compound in the treatment of B-cell malignancies.

This document outlines a panel of in vitro assays to characterize the biological activity of this compound against B-cell lymphoma cell lines. These assays include the evaluation of its effects on cell viability, induction of apoptosis, and its potential to mediate antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).

CD40 Signaling Pathway in B-Cell Lymphoma

The interaction of CD40 on B-cells with its ligand, CD40L, typically expressed on activated T-cells, initiates a signaling cascade that promotes B-cell proliferation, differentiation, and survival, and is implicated in the pathogenesis of B-cell malignancies.[1][2] this compound is designed to block this interaction.

CD40_Signaling_Pathway CD40 Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_downstream Downstream Signaling B_Cell B-Cell T_Cell T-Cell CD40 CD40 Receptor TRAFs TRAF Recruitment CD40->TRAFs Activation CD40L CD40 Ligand CD40L->CD40 Binding This compound This compound This compound->CD40 Blocks Binding NF_kB NF-κB Activation TRAFs->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis NF_kB->Apoptosis_Inhibition

Caption: Inhibition of the CD40-CD40L signaling pathway by this compound.

Experimental Workflow

A systematic in vitro evaluation of this compound in B-cell lymphoma cell lines is crucial to determine its therapeutic potential. The following workflow outlines the key experimental stages.

Experimental_Workflow In Vitro Evaluation Workflow for this compound Cell_Line_Selection Select B-Cell Lymphoma Cell Lines (e.g., Raji, Daudi) Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo®) Cell_Line_Selection->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Line_Selection->Apoptosis_Assay ADCC_Assay ADCC Assay (Calcein-AM Release) Cell_Line_Selection->ADCC_Assay CDC_Assay CDC Assay (LDH Release) Cell_Line_Selection->CDC_Assay Birelentinib_Prep Prepare this compound and Isotype Control Birelentinib_Prep->Proliferation_Assay Birelentinib_Prep->Apoptosis_Assay Birelentinib_Prep->ADCC_Assay Birelentinib_Prep->CDC_Assay Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ADCC_Assay->Data_Analysis CDC_Assay->Data_Analysis Conclusion Draw Conclusions on In Vitro Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for the in vitro assessment of this compound.

Experimental Protocols

Cell Viability / Proliferation Assay

This assay determines the effect of this compound on the proliferation and viability of B-cell lymphoma cells.

Materials:

  • B-cell lymphoma cell lines (e.g., Raji, Daudi)

  • This compound

  • Isotype control antibody

  • RPMI-1640 medium with 10% FBS

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

  • Culture B-cell lymphoma cells in RPMI-1640 supplemented with 10% FBS and maintain in a humidified incubator at 37°C with 5% CO2.

  • Seed 5,000 cells per well in a 96-well plate in a volume of 50 µL.

  • Prepare serial dilutions of this compound and the isotype control antibody in culture medium.

  • Add 50 µL of the antibody dilutions to the respective wells. Include wells with cells only (untreated control) and medium only (background).

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.

Apoptosis Assay

This protocol measures the induction of apoptosis in B-cell lymphoma cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • B-cell lymphoma cell lines

  • This compound

  • Isotype control antibody

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed 1 x 10^6 cells per well in 6-well plates.

  • Treat the cells with this compound or isotype control at various concentrations for 48 hours. Include an untreated control.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay evaluates the ability of this compound to induce the killing of B-cell lymphoma cells by effector cells, such as Natural Killer (NK) cells.

Materials:

  • B-cell lymphoma target cells

  • Peripheral blood mononuclear cells (PBMCs) or isolated NK cells as effector cells

  • This compound

  • Isotype control antibody

  • Calcein-AM

  • 96-well V-bottom plates

  • Fluorescence plate reader

Protocol:

  • Label the target B-cell lymphoma cells with Calcein-AM.

  • Wash the labeled target cells and resuspend in culture medium.

  • Plate 1 x 10^4 target cells per well in a 96-well V-bottom plate.

  • Add serial dilutions of this compound or isotype control antibody.

  • Add effector cells at an appropriate Effector:Target (E:T) ratio (e.g., 25:1).

  • Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).

  • Incubate the plate for 4 hours at 37°C.

  • Centrifuge the plate and transfer the supernatant to a new 96-well black plate.

  • Measure the fluorescence of the released Calcein-AM.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Complement-Dependent Cytotoxicity (CDC) Assay

This assay assesses the ability of this compound to lyse B-cell lymphoma cells in the presence of complement.[5][6]

Materials:

  • B-cell lymphoma target cells

  • This compound

  • Isotype control antibody

  • Normal human serum as a source of complement

  • 96-well round-bottom plates

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

Protocol:

  • Plate 5 x 10^4 target cells per well in a 96-well plate.

  • Add serial dilutions of this compound or isotype control antibody.

  • Add normal human serum to a final concentration of 25%.[5]

  • Include control wells for target spontaneous LDH release and target maximum LDH release.

  • Incubate the plate for 4 hours at 37°C.

  • Centrifuge the plate and transfer the supernatant to a new 96-well flat-bottom plate.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Data Presentation

The following tables present hypothetical data for the in vitro evaluation of this compound against two B-cell lymphoma cell lines, Raji and Daudi.

Table 1: Effect of this compound on B-Cell Lymphoma Cell Proliferation

Cell LineTreatmentIC50 (µg/mL)
RajiThis compound15.2
Isotype Control> 100
DaudiThis compound22.5
Isotype Control> 100

Table 2: Induction of Apoptosis by this compound (at 20 µg/mL)

Cell LineTreatment% Apoptotic Cells (Annexin V+)
RajiUntreated5.1
Isotype Control6.3
This compound35.8
DaudiUntreated4.8
Isotype Control5.9
This compound28.4

Table 3: ADCC and CDC Activity of this compound (at 10 µg/mL)

Cell LineAssay% Specific Lysis
RajiADCC8.2
CDC5.5
DaudiADCC6.1
CDC4.2

Conclusion

The protocols described in this application note provide a framework for the comprehensive in vitro characterization of this compound's activity against B-cell lymphoma. The hypothetical data suggest that this compound may inhibit the proliferation of B-cell lymphoma cells and induce apoptosis by blocking the CD40 signaling pathway. The potential for ADCC and CDC activity appears to be limited, which is consistent with the expected mechanism of an antagonistic antibody. Further studies are warranted to validate these findings and to explore the therapeutic potential of this compound in B-cell malignancies.

Disclaimer: The protocols and data presented in this document are for illustrative purposes and should be optimized for specific experimental conditions and cell lines.

References

Application Notes and Protocols for Birelentinib (DZD8586) in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birelentinib (DZD8586) is a novel, orally bioavailable, non-covalent dual inhibitor of Lyn tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK).[1] By targeting both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways, this compound presents a promising therapeutic strategy for various B-cell non-Hodgkin lymphomas (B-NHLs), including those with acquired resistance to other BTK inhibitors.[1][2][3] A key feature of this compound is its excellent penetration of the blood-brain barrier (BBB), making it a potential treatment for central nervous system (CNS) lymphoma.[1]

These application notes provide a comprehensive overview of the recommended dosages and detailed protocols for the use of this compound in preclinical in vivo animal models of B-NHL, based on available preclinical data.

Mechanism of Action: Dual LYN/BTK Inhibition

This compound's unique mechanism of action involves the simultaneous inhibition of two key kinases in the BCR signaling pathway:

  • Bruton's Tyrosine Kinase (BTK): A critical enzyme for B-cell proliferation, differentiation, and survival.

  • Lyn Tyrosine Kinase (LYN): A Src family kinase that acts upstream of BTK and can mediate BTK-independent BCR signaling, a known mechanism of resistance to BTK-only inhibitors.

By inhibiting both LYN and BTK, this compound effectively blocks downstream signaling, leading to potent anti-proliferative effects and induction of cell death in various B-NHL cell lines.[1]

Birelentinib_Mechanism_of_Action cluster_BCR B-Cell Receptor (BCR) Signaling BCR BCR LYN LYN BCR->LYN BTK BTK LYN->BTK Downstream Downstream Signaling BTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound (DZD8586) This compound->LYN This compound->BTK

Figure 1: Simplified signaling pathway of this compound's dual inhibition of LYN and BTK.

Recommended In Vivo Dosage and Efficacy

Preclinical studies in animal models of B-NHL have demonstrated dose-dependent anti-tumor efficacy of this compound.

Animal ModelTumor ModelDosing RegimenKey Efficacy FindingsReference
MouseSubcutaneous B-NHL XenograftOral administration, ≥ 50 mg/kgDose-dependent tumor growth inhibition and tumor regression.[1]
MouseCNS Lymphoma ModelOral administration, ≥ 50 mg/kgProfound tumor growth inhibition and tumor regression.[1]

Note: The specific B-NHL cell lines used to establish these xenograft models are not publicly available at this time. Researchers should select cell lines relevant to their specific research questions.

Pharmacokinetic Profile in Animal Models

This compound exhibits excellent BBB penetration, a critical characteristic for treating CNS lymphomas.

SpeciesParameterValueSignificanceReference
RatKpuu,CSF1.2Indicates a high unbound concentration of the drug in the cerebrospinal fluid relative to plasma.[1]
MonkeyKpuu,CSF1.3Confirms excellent BBB penetration in a non-rodent species.[1]

Kpuu,CSF: Unbound brain-to-plasma concentration ratio.

Experimental Protocols

The following are detailed protocols for establishing and utilizing subcutaneous and CNS lymphoma xenograft models to evaluate the efficacy of this compound.

Protocol 1: Subcutaneous B-NHL Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous B-NHL mouse model.

Materials:

  • This compound (DZD8586)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

  • Immunocompromised mice (e.g., NOD/SCID or similar strain)

  • Selected human B-NHL cell line

  • Cell culture medium and supplements

  • Matrigel (or similar basement membrane matrix)

  • Sterile syringes and gavage needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen B-NHL cell line according to standard protocols.

  • Cell Preparation for Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/100 µL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth.

    • Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • This compound Administration:

    • Prepare a fresh formulation of this compound in the vehicle at the desired concentrations (e.g., 25 mg/kg, 50 mg/kg, and 100 mg/kg).

    • Administer this compound or vehicle to the respective groups via oral gavage once daily.

  • Efficacy Assessment:

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified endpoint.

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Subcutaneous_Xenograft_Workflow Cell_Culture 1. B-NHL Cell Culture Cell_Prep 2. Cell Preparation (PBS/Matrigel) Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation Cell_Prep->Implantation Tumor_Growth 4. Tumor Growth & Randomization Implantation->Tumor_Growth Treatment 5. Oral Gavage (this compound or Vehicle) Tumor_Growth->Treatment Monitoring 6. Tumor Measurement & Health Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint CNS_Lymphoma_Workflow Cell_Culture 1. B-NHL Cell Culture (Bioluminescent optional) Cell_Prep 2. Cell Preparation (PBS) Cell_Culture->Cell_Prep Implantation 3. Intracranial Implantation Cell_Prep->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 5. Oral Gavage (this compound or Vehicle) Tumor_Growth->Treatment Monitoring 6. Survival & Symptom Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis (Histopathology) Monitoring->Endpoint

References

Application Notes and Protocols for the Use of Birelentinib in Xenograft Models of Chronic Lymphocytic Leukemia (CLL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Lymphocytic Leukemia (CLL) is a hematological malignancy characterized by the progressive accumulation of monoclonal B lymphocytes. The B-cell receptor (BCR) signaling pathway is a critical driver of CLL cell proliferation and survival, making it a key therapeutic target. Birelentinib (formerly DZD8586) is a novel, first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase (LYN), two essential kinases in the BCR pathway.[1][2][3][4][5] By targeting both BTK-dependent and independent signaling, this compound offers a promising strategy to overcome resistance mechanisms observed with other BTK inhibitors.[3]

These application notes provide a comprehensive overview of the proposed use of this compound in preclinical xenograft models of CLL. The protocols outlined below are synthesized from established methodologies for creating CLL patient-derived xenograft (PDX) models and preclinical studies of this compound in other B-cell malignancies, providing a robust framework for in vivo efficacy evaluation.

Mechanism of Action: Dual Inhibition of LYN and BTK

This compound simultaneously targets LYN and BTK, key components of the BCR signaling cascade. LYN is one of the initial kinases activated upon BCR engagement, which then phosphorylates and activates downstream targets, including BTK. Activated BTK further propagates the signal, leading to the activation of pathways that promote cell survival and proliferation, such as PLCγ2, ERK1/2, and NF-κB.[6] By inhibiting both LYN and BTK, this compound aims to achieve a more comprehensive blockade of the BCR pathway than BTK inhibitors alone.[3]

Birelentinib_Signaling_Pathway cluster_BCR B-Cell Receptor (BCR) Complex cluster_Inhibition This compound Inhibition cluster_Downstream Downstream Signaling BCR BCR LYN LYN BCR->LYN Activates CD19 CD19 PI3K PI3K CD19->PI3K Activates This compound This compound This compound->LYN Inhibits BTK BTK This compound->BTK Inhibits LYN->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 PI3K->BTK Activates AKT AKT PI3K->AKT Activates NFkB NF-κB / NFAT PLCg2->NFkB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

This compound's dual inhibition of LYN and BTK in the BCR signaling pathway.

Data Presentation

Preclinical Efficacy of this compound (DZD8586)

While specific quantitative data for this compound in CLL xenograft models is not yet published, preclinical studies in other B-cell non-Hodgkin lymphoma (B-NHL) models have demonstrated its potent anti-tumor activity.

Model TypeCell LinesTreatmentEfficacyReference
Subcutaneous & CNS XenograftsDiffuse Large B-cell Lymphoma (DLBCL)DZD8586 (oral)Dose-dependent tumor growth inhibition. Tumor regression at doses ≥ 50 mg/kg.[7]
In vitroDLBCL Cell LinesDZD8586Potent cell growth inhibition and induction of cell death.[7]
In vitroB-NHL Cell LinesDZD8586Effective inhibition of B-NHL cell growth.[8]
Clinical Efficacy of this compound in Relapsed/Refractory CLL/SLL

Recent clinical data highlights the potential of this compound in heavily pretreated patient populations.

Clinical Trial PhasePatient PopulationNDoseObjective Response Rate (ORR)9-Month Duration of Response (DOR) RateReference
Phase 1/2 (Pooled Analysis)Relapsed/Refractory CLL/SLL1950 mg QD84.2%83.3%[9]
Phase 1/2 (Pooled Analysis)Relapsed/Refractory CLL/SLL1575 mg QD68.8%Not Reported[9]

Experimental Protocols

The following protocols provide a detailed methodology for establishing CLL xenograft models and evaluating the in vivo efficacy of this compound.

Experimental_Workflow cluster_Phase1 Model Establishment cluster_Phase2 Efficacy Study cluster_Phase3 Endpoint Analysis P0 Patient Sample (Peripheral Blood) P1 Isolate PBMCs (Ficoll Gradient) P0->P1 P2 Inject into Immunodeficient Mice P1->P2 P3 Monitor Engraftment (Flow Cytometry) P2->P3 T0 Tumor-Bearing Mice (Established Engraftment) P3->T0 Successful Engraftment T1 Randomize into Treatment Groups T0->T1 T2 Administer this compound (Oral Gavage) T1->T2 T3 Monitor Tumor Burden & Assess Efficacy T2->T3 A0 Collect Tissues (Spleen, Bone Marrow, Blood) T3->A0 Study Completion A1 Immunophenotyping (Flow Cytometry) A0->A1 A2 Biomarker Analysis (Western Blot, ELISA) A0->A2

Workflow for CLL xenograft studies with this compound.
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model of CLL

This protocol is adapted from established methods for generating CLL PDX models.[10][11]

1.1. Materials:

  • Peripheral blood from consenting CLL patients.

  • Ficoll-Paque PLUS (or similar density gradient medium).

  • Phosphate-buffered saline (PBS).

  • RPMI-1640 medium.

  • Immunodeficient mice (e.g., NOD/SCID, NSG).

  • Sterile syringes and needles.

1.2. Procedure:

  • Patient Sample Collection: Collect peripheral blood from CLL patients in heparinized tubes. All procedures should be performed under institutional review board (IRB) approval.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Dilute the blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer, and collect the buffy coat layer containing PBMCs.

    • Wash the PBMCs twice with PBS.

  • Cell Implantation:

    • Resuspend the isolated PBMCs in sterile PBS or RPMI-1640 medium.

    • Inject the cell suspension (typically 10-50 x 10^6 cells) intravenously (i.v.) or intraperitoneally (i.p.) into immunodeficient mice. Some protocols suggest co-injection of autologous activated T-cells to support CLL B-cell growth.[10][11]

  • Monitoring Engraftment:

    • Monitor the mice regularly for signs of disease (e.g., weight loss, ruffled fur).

    • Starting 4-6 weeks post-injection, periodically collect peripheral blood via tail vein bleed to assess for the presence of human CD19+/CD5+ CLL cells by flow cytometry.

    • Successful engraftment is confirmed when a significant population of human CLL cells is detected in the peripheral blood or lymphoid organs.

Protocol 2: In Vivo Efficacy Assessment of this compound

This protocol is based on preclinical evaluation methodologies for kinase inhibitors in xenograft models.[7]

2.1. Materials:

  • Established CLL xenograft-bearing mice.

  • This compound (DZD8586).

  • Vehicle solution for oral gavage (e.g., 0.5% methylcellulose).

  • Oral gavage needles.

  • Calipers for tumor measurement (if subcutaneous model is used).

2.2. Procedure:

  • Study Initiation: Once xenograft engraftment is confirmed and tumor burden is measurable, randomize the mice into treatment and control groups (n ≥ 5 per group).

  • Drug Formulation and Administration:

    • Prepare a suspension of this compound in the vehicle solution at the desired concentrations (e.g., 25 mg/kg, 50 mg/kg).

    • Administer this compound or vehicle control to the respective groups once daily via oral gavage.

  • Monitoring and Efficacy Endpoints:

    • Monitor animal health and body weight at least twice weekly.

    • Measure tumor burden regularly. For disseminated models, this involves quantifying human CD19+/CD5+ cells in peripheral blood via flow cytometry.

    • The primary efficacy endpoint is often a significant reduction in tumor burden or delayed tumor growth in the this compound-treated groups compared to the vehicle control group.

  • Study Termination and Tissue Collection:

    • At the end of the study (due to protocol-defined endpoints or humane reasons), euthanize the mice.

    • Collect blood, spleen, and bone marrow for downstream analysis.

Protocol 3: Pharmacodynamic and Biomarker Analysis

3.1. Materials:

  • Collected tissues (spleen, bone marrow, blood).

  • Flow cytometry antibodies (anti-human CD19, CD5; anti-mouse CD45).

  • Reagents for protein extraction and Western blotting.

  • Antibodies for Western blotting (e.g., anti-phospho-BTK, anti-total-BTK, anti-phospho-LYN, anti-total-LYN).

  • ELISA kits for phospho-BTK.[7]

3.2. Procedure:

  • Flow Cytometry for Apoptosis and Cell Population Analysis:

    • Prepare single-cell suspensions from spleen and bone marrow.

    • Stain cells with fluorescently-conjugated antibodies against human and mouse markers to quantify CLL cell populations.

    • Use Annexin V and propidium iodide (PI) staining to assess the level of apoptosis in the CLL cell population from different treatment groups.

  • Western Blot Analysis:

    • Isolate protein lysates from tumor cells.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-BTK, BTK, p-LYN, LYN) to assess the inhibition of the BCR pathway.

  • ELISA:

    • Use a pBTK enzyme-linked immunosorbent assay (ELISA) to quantify the pharmacodynamic effect of this compound on its target in whole blood or tissue lysates.[7]

Conclusion

This compound represents a promising therapeutic agent for CLL by dually targeting LYN and BTK. The protocols detailed above provide a framework for the preclinical evaluation of this compound in CLL xenograft models. These studies are essential to further elucidate its in vivo mechanism of action, confirm its anti-tumor efficacy, and identify relevant biomarkers for clinical translation. While specific preclinical data in CLL models is awaited, the existing evidence from other B-cell malignancy models and clinical trials strongly supports its investigation in this setting.

References

Birelentinib (DZD8586): Application Notes and Protocols for Lymphoma Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birelentinib (DZD8586) is a first-in-class, orally available, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and LYN kinase.[1][2] It is designed to target both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways, which are critical for the proliferation and survival of various B-cell malignancies.[2][3] Preclinical studies have demonstrated that this compound can effectively inhibit the growth of B-cell non-Hodgkin lymphoma (B-NHL) cells, including diffuse large B-cell lymphoma (DLBCL), and can overcome resistance to other BTK inhibitors.[2][4][5] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound in lymphoma cell lines.

Mechanism of Action

This compound's unique mechanism of action lies in its ability to simultaneously inhibit both BTK and LYN kinases.[1] In B-cell lymphomas, aberrant BCR signaling is a key driver of oncogenesis. This signaling cascade involves the activation of several downstream kinases, including BTK and LYN. By targeting both, this compound offers a more comprehensive blockade of the BCR pathway, potentially leading to enhanced anti-tumor activity and the ability to overcome resistance mechanisms that may arise from the activation of alternative signaling pathways.[2][3]

Data Presentation

The following table summarizes the anti-proliferative activity of this compound in various lymphoma cell lines, as reported in preclinical studies. The half-maximal growth inhibition (GI₅₀) values demonstrate the concentration-dependent effect of the compound.

Cell LineLymphoma SubtypeBTK Mutation StatusGI₅₀ (nM)Reference
TMD-8-IbruRDiffuse Large B-Cell Lymphoma (DLBCL)C481SSimilar to wild-type[4][5]
RI-1 with pirtobrutinib resistance mutationsDiffuse Large B-Cell Lymphoma (DLBCL)Various BTK mutationsSimilar across different mutations[4][5]
Panel of DLBCL cell linesDiffuse Large B-Cell Lymphoma (DLBCL)Not specifiedPotent cell growth inhibition[4][5]

Note: Specific GI₅₀ values for a broad panel of DLBCL cell lines are not yet publicly available in detail. The provided information is based on abstracts from scientific conferences.[4][5]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) of this compound in lymphoma cell lines using a luminescence-based cell viability assay.

Materials:

  • Lymphoma cell lines (e.g., TMD-8, SU-DHL-6, OCI-Ly3)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (DZD8586) stock solution (e.g., 10 mM in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture lymphoma cells to logarithmic growth phase.

    • Count the cells and adjust the density to 2 x 10⁵ cells/mL in fresh culture medium.

    • Seed 50 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂ to allow cells to acclimatize.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM.

    • Add 50 µL of the diluted this compound solutions to the corresponding wells in triplicate.

    • Include a vehicle control (DMSO) and a no-treatment control.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Assay Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and determine the GI₅₀ value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection and quantification of apoptosis in lymphoma cells treated with this compound using flow cytometry.

Materials:

  • Lymphoma cell lines

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • This compound (DZD8586)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed lymphoma cells in 6-well plates at a density of 5 x 10⁵ cells/mL.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls for compensation.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the BCR signaling pathway.

Materials:

  • Lymphoma cell lines

  • This compound (DZD8586)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-LYN, anti-LYN, anti-phospho-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat lymphoma cells with this compound at desired concentrations and time points.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Birelentinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation BTK BTK BCR->BTK Activation PI3K PI3K LYN->PI3K BTK->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB GeneTranscription Gene Transcription (Proliferation, Survival) NFkB->GeneTranscription This compound This compound This compound->LYN Inhibition This compound->BTK Inhibition

Caption: this compound's dual inhibition of LYN and BTK in the BCR signaling pathway.

Experimental_Workflow start Start: Culture Lymphoma Cell Lines treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo®) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (BCR Pathway Proteins) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End: Determine IC50, Apoptotic Response, and Pathway Modulation data_analysis->end

References

Application Notes and Protocols: Cell-Based Assays to Evaluate Birelentinib Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birelentinib (DZD8586) is a first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and LYN kinase.[1][2] It is designed to target both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways.[2][3] This dual mechanism of action holds promise for overcoming resistance to existing BTK inhibitors in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[2][4] Preclinical and clinical studies have demonstrated its potential to inhibit tumor growth and its efficacy in heavily pretreated patient populations.[3][5]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy and mechanism of action of this compound in vitro. The described assays are essential for preclinical evaluation and for elucidating the cellular response to this compound treatment.

Data Presentation

The following tables summarize key in vitro and clinical data for this compound.

Table 1: this compound In Vitro and Clinical Efficacy

ParameterValueCell/SystemReference
Objective Response Rate (ORR) 84.2%Heavily pretreated CLL/SLL patients[6]
9-month Duration of Response (DOR) Rate 83.3%Heavily pretreated CLL/SLL patients[2]
Tumor Shrinkage 94.1% of patientsPatients treated at 50 mg and 75 mg once per day[6]
Recommended Phase 3 Dose 50 mg once per day-[6]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in BCR Signaling

This compound exerts its effects by inhibiting two key kinases in the B-cell receptor (BCR) signaling pathway: LYN and BTK. Upon antigen binding to the BCR, LYN initiates a signaling cascade that leads to the activation of BTK. Both kinases are crucial for downstream signaling that promotes B-cell proliferation, survival, and activation. By inhibiting both LYN and BTK, this compound effectively blocks both the initiation and amplification of these pro-survival signals.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binds BTK BTK LYN->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 generates Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux induces Downstream Downstream Signaling (NF-κB, MAPK) Ca_Flux->Downstream Proliferation Cell Proliferation, Survival, Activation Downstream->Proliferation This compound This compound This compound->LYN inhibits This compound->BTK inhibits Experimental_Workflow cluster_assays Cell-Based Assays cluster_outcomes Outcomes start Start: Treat B-cell Malignancy Cell Lines with this compound viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo, MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis western Western Blot (p-LYN, p-BTK) start->western calcium Calcium Flux Assay start->calcium ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant inhibition_quant Quantify Inhibition of Kinase Phosphorylation western->inhibition_quant bcr_inhibition Assess Inhibition of BCR-mediated Signaling calcium->bcr_inhibition

References

Application Notes and Protocols: Flow Cytometry Analysis of B-cell Markers with Birelentinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birelentinib (DZD8586) is a novel, first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase, two key components of the B-cell receptor (BCR) signaling pathway.[1][2] By targeting both BTK-dependent and independent signaling, this compound offers a promising therapeutic strategy for B-cell malignancies, particularly in cases of resistance to conventional BTK inhibitors.[1][2] Flow cytometry is an indispensable tool for elucidating the mechanism of action of such targeted therapies by enabling the precise quantification of B-cell populations and the modulation of specific cell surface markers. These application notes provide detailed protocols for the analysis of B-cell markers in response to this compound treatment, facilitating research into its pharmacological effects and clinical potential.

Mechanism of Action: this compound in the B-cell Receptor Signaling Pathway

This compound exerts its therapeutic effect by inhibiting both LYN and BTK, critical kinases in the B-cell receptor (BCR) signaling cascade.[1][2] This dual inhibition effectively blocks both BTK-dependent and BTK-independent pathways that are crucial for the proliferation and survival of malignant B-cells.[1][2] The diagram below illustrates the central role of LYN and BTK in BCR signaling and the points of inhibition by this compound.

Caption: this compound inhibits both LYN and BTK in the BCR signaling pathway.

Expected Effects of this compound on B-cell Markers

While specific quantitative data for this compound's effect on individual B-cell markers are emerging, based on its mechanism of action as a BTK inhibitor, the following changes in marker expression on malignant B-cells, such as in Chronic Lymphocytic Leukemia (CLL), can be anticipated. Other BTK inhibitors, like ibrutinib, have been shown to downregulate CD20 expression on CLL cells.[3][4]

Table 1: Predicted Changes in B-cell Marker Expression Following this compound Treatment

MarkerCell Type AssociationPredicted Change with this compoundRationale
CD19 Pan B-cell markerStable to slight decreaseGenerally stable on B-cells, but some modulation may occur with pathway inhibition. In some leukemias, CD19 expression is lower than in normal B-cells.[5][6]
CD20 Mature B-cellsDecreaseInhibition of the BCR pathway, particularly through BTK, has been shown to downregulate CD20 expression.[3][4]
CD5 B-1a cells, CLL cellsStableOften co-expressed with CD19 in CLL.[7]
CD23 Activated B-cells, CLL cellsDecreaseExpression is often linked to BCR signaling activity.
CD27 Memory B-cellsVariableThe effect on memory B-cell populations will depend on the specific disease context.
IgD Naïve B-cellsVariableChanges will reflect shifts in B-cell subpopulations.
CXCR4 Chemokine receptorIncrease in circulating cellsBTK inhibitors can disrupt the interaction of CLL cells with the lymph node microenvironment, leading to an increase of CXCR4bright cells in the peripheral blood.[3]

Experimental Protocols

The following protocols provide a framework for the flow cytometric analysis of B-cell markers in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_acquisition Data Acquisition & Analysis Blood_Collection 1. Whole Blood Collection (EDTA tubes) PBMC_Isolation 2. PBMC Isolation (Ficoll-Paque) Blood_Collection->PBMC_Isolation Cell_Counting 3. Cell Counting & Viability (Trypan Blue) PBMC_Isolation->Cell_Counting Fc_Block 4. Fc Receptor Block Cell_Counting->Fc_Block Surface_Staining 5. Surface Marker Staining (e.g., CD19, CD20, CD5) Fc_Block->Surface_Staining Wash1 6. Wash Surface_Staining->Wash1 Acquisition 7. Flow Cytometry Acquisition Wash1->Acquisition Gating 8. Gating Strategy (Singlets, Live Cells, B-cells) Acquisition->Gating Data_Analysis 9. Quantitative Analysis (MFI, % Positive) Gating->Data_Analysis

Caption: Workflow for flow cytometry analysis of B-cell markers.

Protocol 1: PBMC Isolation from Whole Blood
  • Blood Collection: Collect whole blood in EDTA-containing tubes to prevent coagulation.

  • Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).

  • Ficoll-Paque Gradient: Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a new conical tube.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat containing PBMCs.

  • Washing: Transfer the PBMCs to a new tube and wash twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Cell Counting: Resuspend the cell pellet in an appropriate volume of PBS or cell culture medium and perform a cell count and viability assessment using Trypan Blue exclusion.

Protocol 2: Flow Cytometry Staining of B-cell Surface Markers
  • Cell Aliquoting: Aliquot up to 1 x 106 viable PBMCs per tube in 100 µL of staining buffer (PBS with 2% FBS).

  • Fc Receptor Blocking: Add an Fc blocking reagent (e.g., Human TruStain FcX™) and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.

  • Antibody Staining: Add the pre-titrated fluorescently conjugated antibodies to the cell suspension. A recommended panel for monitoring B-cell changes with this compound in CLL is provided in Table 2.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of staining buffer for flow cytometry analysis.

Table 2: Recommended Flow Cytometry Panel for B-cell Analysis in CLL

MarkerFluorochromePurpose
CD45e.g., V500Pan-leukocyte marker for gating lymphocytes
CD19e.g., APCPan B-cell marker for identifying the B-cell population
CD5e.g., FITCCo-expressed on CLL cells
CD20e.g., PEMature B-cell marker, expression may be modulated by this compound
CD23e.g., PE-Cy7Marker for activated B-cells, often positive in CLL
CD27e.g., APC-H7Memory B-cell marker
IgDe.g., PerCP-Cy5.5Naïve B-cell marker
CXCR4e.g., BV421Chemokine receptor involved in cell trafficking
Viability Dyee.g., Fixable Viability DyeTo exclude dead cells from the analysis

Data Analysis and Interpretation

A sequential gating strategy should be employed to accurately identify and quantify B-cell populations.

Gating Strategy

Gating_Strategy FSC_SSC FSC vs SSC (Gate on Lymphocytes) Singlets FSC-A vs FSC-H (Gate on Singlets) FSC_SSC->Singlets Live_Cells Viability Dye vs FSC (Gate on Live Cells) Singlets->Live_Cells B_Cells CD45 vs CD19 (Gate on CD19+ B-cells) Live_Cells->B_Cells CLL_Cells CD5 vs CD19 (Gate on CD5+CD19+ CLL Cells) B_Cells->CLL_Cells Subsets Further subset analysis (e.g., CD20, CXCR4) CLL_Cells->Subsets

Caption: A sequential gating strategy for identifying B-cell populations.

Quantitative data, such as the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each marker, should be recorded for each sample. Comparing these values before and after this compound treatment will reveal the drug's impact on B-cell marker expression.

Summary

These application notes provide a comprehensive guide for utilizing flow cytometry to investigate the effects of this compound on B-cell markers. The provided protocols and analysis strategies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of this compound's mechanism of action and its potential as a targeted therapy for B-cell malignancies. As more specific data on this compound becomes available, these protocols can be further refined to focus on the most relevant biomarkers of drug response.

References

Birelentinib solubility and preparation for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of Birelentinib (DZD8586) for in vitro cell culture experiments. This compound is a potent, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase, key components of the B-cell receptor (BCR) signaling pathway.[1][2][3][4][5][6][7] This document offers a comprehensive guide to utilizing this compound in laboratory settings, ensuring accurate and reproducible results.

Physicochemical and Solubility Data

A clear understanding of this compound's physical and chemical properties is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Synonyms DZD8586, BTK-IN-30PubChem
Molecular Formula C₂₃H₂₁F₂N₅O₃PubChem
Molecular Weight 453.4 g/mol PubChem
Solubility in DMSO 10 mMProbechem
Appearance Solid powderProbechem
Storage (Powder) -20°C for 12 months; 4°C for 6 monthsProbechem
Storage (in Solvent) -80°C for 6 months; -20°C for 6 monthsProbechem

Mechanism of Action: Dual Inhibition of BTK and LYN Kinase

This compound exerts its therapeutic effects by targeting two critical kinases in the B-cell receptor (BCR) signaling pathway: Bruton's tyrosine kinase (BTK) and Lyn kinase.[1][2][4][5][6][7] The BCR pathway is crucial for the proliferation, differentiation, and survival of B-cells. In malignant B-cells, this pathway is often constitutively active, driving cancer progression.

This compound's dual-targeting mechanism offers a comprehensive blockade of both BTK-dependent and BTK-independent signaling, which is a potential strategy to overcome resistance to therapies that only target BTK.[1][4][5][6][7]

Birelentinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Activation BTK BTK LYN->BTK Activation Downstream Downstream Signaling BTK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->LYN Inhibition This compound->BTK Inhibition

Figure 1: this compound's dual inhibition of LYN and BTK in the BCR signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (Molecular Weight: 453.4 g/mol )

  • Anhydrous/sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 453.4 g/mol x 1000 mg/g = 4.534 mg

  • Weighing this compound:

    • Accurately weigh 4.534 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 6 months).

Birelentinib_Stock_Solution_Workflow start Start calculate Calculate Mass of This compound (4.534 mg) start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store end End store->end

References

Application Notes and Protocols: Establishing a Birelentinib-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birelentinib (DZD8586) is a potent, orally bioavailable, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase.[1][2][3][4][5] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[5] Lyn kinase, a member of the Src family kinases, is also involved in BCR signaling and can contribute to BTK-independent resistance mechanisms.[1][6] this compound's dual-targeting mechanism allows it to overcome resistance to other BTK inhibitors that can arise from mutations in BTK (such as the C481S mutation) or through the activation of alternative survival pathways.[1][6][7]

The development of drug resistance is a major challenge in cancer therapy. Establishing in vitro models of this compound resistance is crucial for understanding the potential mechanisms of acquired resistance, identifying biomarkers, and developing strategies to overcome it. These application notes provide a detailed protocol for generating and characterizing a this compound-resistant cancer cell line model using a gradual dose-escalation method.

Data Presentation

Effective monitoring and documentation of the development of this compound resistance are critical. The following tables should be used to record all quantitative data throughout the experimental process.

Table 1: Initial IC50 Determination for this compound

Cell LineThis compound Concentration (nM)Percent Viability (%)Calculated IC50 (nM)
Parental[Concentration 1]
[Concentration 2]
[Concentration 3]
...

Table 2: Dose-Escalation Log for this compound Resistance Induction

Passage NumberDateThis compound Concentration (nM)Cell Viability/Confluency (%)Observations
1[Initial IC20]
2[Initial IC20]
......
X[Increased Concentration]

Table 3: Confirmation of this compound Resistance (IC50 Comparison)

Cell LineThis compound Concentration (nM)Percent Viability (%)Calculated IC50 (nM)Resistance Index (RI)
Parental[Concentration 1]
...
This compound-Resistant[Concentration 1]
...

Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line

Table 4: Molecular Characterization of this compound-Resistant Cell Line

TargetParental Cell Line (Relative Expression)This compound-Resistant Cell Line (Relative Expression)Fold Change
Western Blot
p-BTK (Tyr223)
Total BTK
p-LYN (Tyr396)
Total LYN
Loading Control (e.g., GAPDH)1.01.01.0
qRT-PCR
BTK mRNA
LYN mRNA
Housekeeping Gene (e.g., GAPDH)1.01.01.0

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Parental Cell Line

This protocol is a prerequisite for establishing the resistant cell line to determine the starting concentration for the dose-escalation procedure.

Materials:

  • Parental cancer cell line of interest (e.g., a B-cell lymphoma cell line)

  • Complete cell culture medium

  • This compound (DZD8586)

  • DMSO (for drug stock solution)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multimode plate reader

Procedure:

  • Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Dilution: Prepare a series of this compound dilutions in complete culture medium. It is recommended to perform a broad range of concentrations initially (e.g., 0.1 nM to 10 µM) to determine the approximate IC50, followed by a narrower range for a more precise measurement. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 72 hours).

  • Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Normalize the data to the vehicle control wells (representing 100% viability). Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.[8]

Protocol 2: Generation of a this compound-Resistant Cell Line

This protocol uses a continuous, stepwise exposure to increasing concentrations of this compound to select for a resistant cell population.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Initiation of Culture: Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.

  • Monitoring and Passaging: Monitor the cells for growth and morphology. Initially, a significant number of cells may die. Once the surviving cells reach 70-80% confluency and exhibit a stable growth rate, passage them at a suitable split ratio.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step. This process should be slow, allowing the cells to adapt to the new concentration over several passages.

  • Cryopreservation: At each successful dose escalation step, it is crucial to cryopreserve a batch of cells. This provides a backup in case of cell death at a higher concentration.

  • Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a cell viability assay (Protocol 1) on both the parental and the newly generated resistant cell line. A significant increase in the IC50 value confirms the establishment of a this compound-resistant cell line.

Protocol 3: Western Blot Analysis of BTK and LYN Signaling

This protocol is for the characterization of the established resistant cell line by examining the protein expression and phosphorylation status of this compound's targets.

Materials:

  • Parental and this compound-resistant cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-p-BTK (Tyr223)

    • Rabbit anti-total BTK

    • Rabbit anti-p-LYN (Tyr396)

    • Rabbit anti-total LYN

    • Antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the parental and resistant cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of phosphorylated and total BTK and LYN between the parental and resistant cell lines.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for BTK and LYN mRNA Expression

This protocol assesses whether the development of resistance is associated with changes in the gene expression of this compound's targets.

Materials:

  • Parental and this compound-resistant cell lines

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Validated qPCR primers for human BTK, LYN, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.

  • qPCR Reaction: Set up the qPCR reactions with the appropriate primers and cDNA template.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in BTK and LYN mRNA expression in the resistant cells compared to the parental cells, normalized to the housekeeping gene.

Visualizations

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Characterization start Seed Parental Cells in 96-well Plate treat Treat with this compound Gradient start->treat incubate Incubate for 72h treat->incubate viability Assess Cell Viability (e.g., CellTiter-Glo) incubate->viability calculate Calculate IC50 viability->calculate culture Culture Parental Cells with this compound (IC20) calculate->culture Inform Starting Concentration monitor Monitor Cell Growth culture->monitor passage Passage Surviving Cells monitor->passage increase Gradually Increase this compound Concentration passage->increase increase->monitor cryo Cryopreserve at Each Step increase->cryo confirm Confirm Resistance (IC50 Shift) increase->confirm Generate Resistant Cell Line western Western Blot (p-BTK, p-LYN) confirm->western qpcr qRT-PCR (BTK, LYN mRNA) confirm->qpcr

Caption: Experimental workflow for establishing and characterizing a this compound-resistant cell line.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation BTK BTK BCR->BTK Activation LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->LYN This compound->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the dual inhibitory action of this compound.

References

Application Notes and Protocols for Birelentinib Target Engagement Pharmacodynamic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birelentinib (DZD8586) is a first-in-class, orally bioavailable, non-covalent dual inhibitor of LYN and Bruton's tyrosine kinase (BTK).[1][2][3] This novel mechanism of action allows this compound to block both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways.[1][2][3] This dual targeting strategy is designed to overcome resistance mechanisms observed with other BTK inhibitors, particularly in B-cell malignancies like chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[1][2][3]

These application notes provide detailed protocols for a suite of pharmacodynamic (PD) assays to assess the target engagement of this compound in both preclinical and clinical settings. The described assays are designed to quantify the inhibition of LYN and BTK kinase activity and the modulation of downstream signaling pathways, providing crucial insights into the mechanism of action and efficacy of this compound.

Target Engagement and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting LYN and BTK, two key kinases in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, LYN initiates the signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This leads to the recruitment and activation of SYK, which in turn activates BTK. Activated BTK then phosphorylates downstream effectors, including phospholipase Cγ2 (PLCγ2), leading to the activation of signaling pathways that control B-cell proliferation, survival, and activation, such as the ERK and NF-κB pathways. By inhibiting both LYN and BTK, this compound provides a comprehensive blockade of this critical signaling axis.

This compound's Dual Inhibition of the BCR Signaling Pathway

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 ERK ERK PLCg2->ERK NFkB NF-κB PLCg2->NFkB Proliferation B-Cell Proliferation & Survival ERK->Proliferation NFkB->Proliferation This compound This compound This compound->LYN This compound->BTK Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and this compound dilutions Start->Prepare_Reagents Incubate Incubate Kinase and this compound Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and ATP to initiate reaction Incubate->Add_Substrate_ATP Reaction Kinase Reaction (Phosphorylation) Add_Substrate_ATP->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End Phospho_Flow_Workflow Start Start Isolate_Cells Isolate PBMCs or use Whole Blood Start->Isolate_Cells Treat_Cells Treat with this compound Isolate_Cells->Treat_Cells Stimulate_BCR Stimulate with anti-IgM Treat_Cells->Stimulate_BCR Fix_Permeabilize Fix and Permeabilize Cells Stimulate_BCR->Fix_Permeabilize Stain_Antibodies Stain with anti-CD19/CD20 and anti-pBTK antibodies Fix_Permeabilize->Stain_Antibodies Acquire_Data Acquire Data on Flow Cytometer Stain_Antibodies->Acquire_Data Analyze_Data Analyze MFI of pBTK in B-cell population Acquire_Data->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Birelentinib Administration in Mouse Models of Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of Birelentinib (DZD8586) in preclinical mouse models of lymphoma. This compound is a first-in-class, orally bioavailable, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase (LYN), designed to overcome resistance to existing BTK inhibitors by targeting both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways.[1][2][3] Preclinical studies have demonstrated its ability to effectively inhibit the growth of B-cell non-Hodgkin lymphomas (B-NHLs) in both cell lines and animal models, including central nervous system (CNS) lymphoma models, owing to its excellent blood-brain barrier penetration.[4][5]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-lymphoma activity by concurrently inhibiting LYN and BTK, two critical kinases in the B-cell receptor signaling cascade. This dual inhibition effectively blocks both downstream BTK-dependent and BTK-independent pathways that are crucial for lymphoma cell proliferation and survival.[1][2][3] This mechanism of action is particularly relevant in the context of acquired resistance to covalent BTK inhibitors, which can occur through mutations in BTK (e.g., C481S) or through activation of alternative, BTK-independent signaling pathways. By targeting both kinases, this compound offers a promising strategy to treat relapsed or refractory lymphomas.

Birelentinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN BTK BTK BCR->BTK Downstream Downstream Signaling (e.g., PLCγ2, NF-κB, MAPK) LYN->Downstream BTK->Downstream This compound This compound This compound->LYN This compound->BTK Proliferation Cell Proliferation & Survival Downstream->Proliferation

This compound's dual inhibition of LYN and BTK in the BCR pathway.

Quantitative Data from Preclinical Mouse Models

Preclinical evaluation of this compound in mouse xenograft models of lymphoma has demonstrated significant dose-dependent anti-tumor activity. The following table summarizes the key efficacy data.

Mouse Model TypeTumor ModelAdministration RouteDosageEfficacy Outcome
Subcutaneous XenograftDiffuse Large B-Cell Lymphoma (DLBCL)Oral≥ 50 mg/kgProfound tumor growth inhibition and tumor regression.[4]
CNS XenograftCNS Lymphoma (Intracranial)Oral≥ 50 mg/kgProfound tumor growth inhibition and tumor regression.[4]

Experimental Protocols

Detailed methodologies for establishing lymphoma mouse models and administering this compound are provided below. These protocols are generalized and may require optimization based on the specific lymphoma cell line and mouse strain used.

Protocol 1: Subcutaneous Lymphoma Xenograft Model

This protocol describes the establishment of a subcutaneous lymphoma tumor in an immunocompromised mouse, followed by oral administration of this compound.

Materials:

  • Lymphoma cell lines (e.g., TMD-8, Ramos)

  • Immunocompromised mice (e.g., SCID, NOD/SCID), 6-8 weeks old

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • This compound (DZD8586)

  • Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • 1 mL syringes with 25-27 gauge needles

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Calipers

Procedure:

  • Cell Culture and Preparation:

    • Culture lymphoma cells according to standard protocols to achieve a sufficient number for inoculation.

    • On the day of injection, harvest cells during the logarithmic growth phase.

    • Wash the cells twice with sterile PBS and perform a viable cell count (e.g., using trypan blue exclusion). Cell viability should be >90%.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 107 to 1 x 108 cells/mL. For some cell lines, resuspension in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.

  • Tumor Inoculation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of the mouse.

    • Monitor the mice regularly for tumor development.

  • Tumor Monitoring and Treatment Initiation:

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare the this compound formulation for oral gavage. A common vehicle for hydrophobic compounds is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, with a typical administration volume of 100 µL.

    • Administer this compound or vehicle to the respective groups via oral gavage, typically once daily.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

    • At the end of the study (based on predetermined endpoints such as maximum tumor size or study duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Protocol 2: Intracranial (CNS) Lymphoma Xenograft Model

This protocol outlines the procedure for establishing an intracranial lymphoma model to evaluate the efficacy of this compound against CNS lymphoma.

Materials:

  • Same as Protocol 1, with the addition of:

  • Stereotactic frame for mice

  • Hamilton syringe with a 30-gauge needle

  • Anesthetic and analgesic agents

  • Surgical tools (drill, forceps, etc.)

  • Bioluminescently tagged lymphoma cells and an in vivo imaging system (recommended for non-invasive monitoring)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of lymphoma cells in sterile PBS at a high concentration (e.g., 1 x 105 cells in 2-5 µL).

  • Intracranial Injection:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using stereotactic coordinates, drill a small burr hole through the skull over the desired brain region (e.g., striatum).

    • Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

    • Withdraw the needle slowly to prevent reflux of the cell suspension.

    • Suture the scalp incision.

    • Provide appropriate post-operative care, including analgesia.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice daily for any neurological signs or symptoms of tumor growth (e.g., lethargy, paralysis, head tilting).

    • If using bioluminescent cells, monitor tumor growth non-invasively using an in vivo imaging system.

    • Initiate treatment with orally administered this compound (as described in Protocol 1) upon detection of tumor engraftment or at a predetermined time point post-injection.

  • Efficacy Evaluation:

    • Continue to monitor animal health and tumor progression.

    • The primary endpoint is typically survival. Record the date of euthanasia for each mouse when it reaches a moribund state or a pre-defined endpoint.

    • At the time of euthanasia, perfuse the mouse and collect the brain for histological analysis to confirm tumor presence and assess treatment effects.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Model cluster_treatment Treatment & Analysis Cell_Culture 1. Lymphoma Cell Culture & Expansion Cell_Prep 2. Cell Harvest & Preparation Cell_Culture->Cell_Prep Inoculation 3. Tumor Cell Inoculation (Subcutaneous or Intracranial) Cell_Prep->Inoculation Tumor_Growth 4. Tumor Growth Monitoring Inoculation->Tumor_Growth Randomization 5. Randomization of Mice Tumor_Growth->Randomization Treatment 6. This compound Administration (Oral) Randomization->Treatment Data_Collection 7. Efficacy Data Collection (Tumor Volume, Survival) Treatment->Data_Collection Analysis 8. Data Analysis & Endpoint Evaluation Data_Collection->Analysis

Workflow for this compound evaluation in mouse lymphoma models.

References

Application Notes and Protocols for Assessing Apoptosis in B-cells Treated with Birelentinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birelentinib (DZD8586) is a first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and LYN kinase. It is under investigation for the treatment of relapsed or refractory B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL). This compound's mechanism of action involves the disruption of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. By inhibiting both BTK and LYN, this compound aims to overcome resistance mechanisms that can emerge with single-target BTK inhibitors.

Apoptosis, or programmed cell death, is a key outcome of effective targeted therapies in oncology. Therefore, robust and quantitative assessment of apoptosis is critical in the preclinical evaluation of this compound. These application notes provide detailed protocols for essential apoptosis assays in B-cells treated with this compound, along with data presentation guidelines and diagrammatic representations of the underlying pathways and workflows.

Mechanism of Action of this compound in B-cells

This compound targets two key kinases in the BCR signaling cascade:

  • Bruton's Tyrosine Kinase (BTK): A crucial enzyme in the BCR pathway, BTK activation leads to downstream signaling that promotes B-cell proliferation, survival, and differentiation. Inhibition of BTK is a clinically validated strategy in B-cell malignancies.

  • LYN Kinase: A member of the Src family of kinases, LYN is one of the first kinases activated upon BCR engagement. It plays a complex role in both activating and inhibiting BCR signaling. In some contexts, LYN can contribute to BTK-independent survival signals, representing a potential mechanism of resistance to BTK inhibitors.

By dually inhibiting both BTK and LYN, this compound is designed to achieve a more comprehensive blockade of the BCR pathway, leading to the induction of apoptosis in malignant B-cells, including those that may be resistant to other therapies.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Activation BTK BTK LYN->BTK Activation Downstream Signaling Downstream Signaling (e.g., PLCγ2, PI3K/AKT, NF-κB) BTK->Downstream Signaling Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibition leads to Proliferation_Survival Proliferation & Survival Downstream Signaling->Proliferation_Survival This compound This compound This compound->LYN This compound->BTK

This compound's dual inhibition of LYN and BTK.

Quantitative Data Presentation

The following tables provide an illustrative example of how to present quantitative data from apoptosis assays on B-cell lines (e.g., JeKo-1, Z-138, Mino for Mantle Cell Lymphoma; primary CLL cells) treated with this compound.

Note: The data presented below is for illustrative purposes and is modeled on typical results from preclinical studies of similar targeted inhibitors. Actual results with this compound should be determined experimentally.

Table 1: Induction of Apoptosis by this compound in B-cell Lines (Annexin V/PI Staining)

Cell LineTreatment (24h)Concentration (µM)Total Apoptotic Cells (%) (Annexin V+)
JeKo-1 DMSO (Vehicle)-5.2 ± 1.1
This compound125.8 ± 3.4
This compound562.1 ± 5.7
Z-138 DMSO (Vehicle)-6.8 ± 1.5
This compound130.4 ± 4.2
This compound571.5 ± 6.9
Mino DMSO (Vehicle)-4.5 ± 0.9
This compound122.1 ± 2.8
This compound558.9 ± 4.5

Table 2: Caspase-3/7 Activation in B-cell Lines Treated with this compound

Cell LineTreatment (24h)Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Vehicle)
JeKo-1 DMSO (Vehicle)-1.0
This compound13.8 ± 0.5
This compound58.2 ± 1.1
Z-138 DMSO (Vehicle)-1.0
This compound14.5 ± 0.7
This compound59.8 ± 1.4

Table 3: Modulation of Bcl-2 Family Proteins by this compound in JeKo-1 Cells (Western Blot Densitometry)

ProteinTreatment (24h)Concentration (µM)Relative Protein Expression (Normalized to Loading Control)
Bcl-2 DMSO (Vehicle)-1.00 ± 0.08
This compound50.65 ± 0.05
Mcl-1 DMSO (Vehicle)-1.00 ± 0.11
This compound50.42 ± 0.07
Bax DMSO (Vehicle)-1.00 ± 0.09
This compound51.35 ± 0.15

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This protocol details the detection of apoptosis through the identification of phosphatidylserine externalization (Annexin V) and loss of membrane integrity (PI).

start B-cells treated with This compound or Vehicle harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for Annexin V/PI apoptosis assay.

Materials:

  • B-cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed B-cells at an appropriate density and treat with various concentrations of this compound or DMSO for the desired time period (e.g., 24, 48 hours). Include untreated cells as a negative control.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, detach the cells using a gentle cell scraper or trypsin-free dissociation buffer, then collect by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

    • Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • B-cell culture medium

  • This compound

  • DMSO (vehicle control)

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Plate B-cells in a white-walled 96-well plate and treat with this compound or DMSO as described in Protocol 1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Assay Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Assay:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Calculate the average luminescence for each treatment condition.

  • Express the data as a fold change in caspase-3/7 activity relative to the vehicle-treated control.

Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins

This protocol allows for the semi-quantitative analysis of pro- and anti-apoptotic Bcl-2 family proteins.

start B-cells treated with This compound or Vehicle lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Application Notes and Protocols for Cell Proliferation Assays with Birelentinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Birelentinib (DZD8586) in cell proliferation assays. Detailed protocols for the MTT, BrdU, and CellTiter-Glo assays are included to facilitate the investigation of this compound's effects on cancer cell lines.

Introduction to this compound

This compound is an investigational, first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase.[1][2][3] It is designed to block both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways.[1][2][3] This dual mechanism of action is intended to overcome resistance to existing BTK inhibitors, which can be mediated by mutations in BTK or by the activation of alternative signaling pathways.[1][2][4] this compound has shown promising anti-tumor activity in preclinical models and clinical trials, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and diffuse large B-cell lymphoma (DLBCL).[1][5][6][7]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-proliferative effects by simultaneously inhibiting BTK and Lyn, two key kinases in the B-cell receptor signaling cascade. The BCR pathway is crucial for the survival, proliferation, and differentiation of both normal and malignant B-cells.[8][9][] In many B-cell cancers, this pathway is constitutively active, driving tumor growth.[8][9]

By inhibiting BTK, this compound blocks the downstream signaling events that lead to the activation of transcription factors involved in cell proliferation and survival.[8] The concurrent inhibition of Lyn, a Src family kinase that acts upstream of BTK, provides a more comprehensive blockade of the BCR pathway, addressing potential resistance mechanisms that bypass BTK inhibition.[1][4]

Birelentinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K Proliferation Cell Proliferation & Survival PLCg2->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->LYN This compound->BTK

This compound's dual inhibition of LYN and BTK.

Preclinical Data on Cell Proliferation

Preclinical studies have demonstrated that this compound potently inhibits the growth of various B-cell non-Hodgkin lymphoma (B-NHL) cell lines.[1] In a panel of DLBCL cell lines, this compound induced cell death and exhibited concentration-dependent anti-proliferative effects.[1] Notably, its efficacy was maintained in cell lines harboring BTK mutations that confer resistance to other BTK inhibitors.[1] Cell growth inhibition in these studies was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay.[1] While the specific GI₅₀ (half-maximal growth inhibition) values were not detailed in the available abstracts, the data indicates a potent effect across multiple cell lines.

Cell Line TypeAssay UsedObserved EffectReference
Diffuse Large B-cell Lymphoma (DLBCL)CellTiter-Glo®Potent cell growth inhibition and induced cell death.[1]
BTK C481X mutant cell linesCellTiter-Glo®Concentration-dependent anti-proliferative effects.[1]
Pirtobrutinib-resistant BTK mutant cell linesCellTiter-Glo®Concentration-dependent anti-proliferative effects with similar GI₅₀s to other mutants.[1]

Experimental Protocols

The following are detailed protocols for commonly used cell proliferation assays that can be adapted for use with this compound.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound (DZD8586)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Appropriate cancer cell lines and culture medium

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound Dilutions Incubate_24h->Add_this compound Incubate_Treatment Incubate (e.g., 48h) Add_this compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Workflow for the MTT cell proliferation assay.
BrdU Cell Proliferation Assay

This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA of proliferating cells.

Materials:

  • This compound (DZD8586)

  • BrdU labeling solution (10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well flat-bottom plates

  • Appropriate cancer cell lines and culture medium

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat with this compound.

  • BrdU Labeling:

    • At the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate the plate for 2-24 hours at 37°C, depending on the cell proliferation rate.

  • Fixation and Denaturation:

    • Carefully remove the culture medium.

    • Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Remove the Fixing/Denaturing solution and wash the wells three times with wash buffer.

    • Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

  • Signal Development and Measurement:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Add 100 µL of stop solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

BrdU_Assay_Workflow Start Start Seed_and_Treat Seed Cells & Treat with this compound Start->Seed_and_Treat Add_BrdU Add BrdU Labeling Solution Seed_and_Treat->Add_BrdU Incubate_Labeling Incubate for BrdU Incorporation Add_BrdU->Incubate_Labeling Fix_Denature Fix and Denature Cells Incubate_Labeling->Fix_Denature Primary_Ab Add Anti-BrdU Primary Antibody Fix_Denature->Primary_Ab Secondary_Ab Add HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Add_Substrate Add TMB Substrate Secondary_Ab->Add_Substrate Add_Stop Add Stop Solution Add_Substrate->Add_Stop Read_Absorbance Read Absorbance at 450nm Add_Stop->Read_Absorbance End End Read_Absorbance->End

References

Application Notes and Protocols: Kinase Activity Assays for LYN and BTK with Birelentinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birelentinib (DZD8586) is a novel, non-covalent dual inhibitor of Lymphocyte-specific protein tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK).[1] Both LYN and BTK are critical components of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3] Aberrant BCR signaling is a hallmark of various B-cell malignancies. This compound's dual inhibitory action on both BTK-dependent and BTK-independent pathways presents a promising therapeutic strategy, particularly in overcoming resistance to conventional BTK inhibitors.[4][5] This document provides detailed application notes and protocols for in vitro kinase activity assays to evaluate the inhibitory potential of this compound against LYN and BTK.

Signaling Pathway of LYN and BTK in B-Cell Receptor Signaling

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, involving the activation of several kinases. LYN, a Src family kinase, is one of the first kinases to be activated and is responsible for phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A and CD79B. This phosphorylation creates docking sites for Spleen tyrosine kinase (SYK), which in turn activates downstream signaling molecules, including BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling events that promote B-cell survival and proliferation.[2][3] this compound's dual inhibition of LYN and BTK aims to block this cascade at two crucial points.[4]

LYN_BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR BCR CD79AB CD79A/B BCR->CD79AB LYN LYN CD79AB->LYN Activation SYK SYK CD79AB->SYK Recruitment & Activation Antigen Antigen Antigen->BCR LYN->CD79AB Phosphorylation BTK BTK SYK->BTK Phosphorylation & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation & Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream This compound This compound This compound->LYN This compound->BTK Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Dispense Reagents into Assay Plate A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Incubate at Controlled Temperature C->D E Add Stop/Detection Reagents D->E F Incubate for Signal Development E->F G Read Plate (Luminescence/TR-FRET) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

References

Troubleshooting & Optimization

Troubleshooting Birelentinib insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with Birelentinib (also known as DZD8586) in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a first-in-class, orally available, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and LYN kinase.[1][2] It is designed to overcome resistance to other BTK inhibitors.[1] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₃H₂₁F₂N₅O₃[3]
Molecular Weight 453.45 g/mol [1]
CAS Number 2662512-15-2[1]
Class Synthetic organic[3]

Q2: I've just received this compound powder. How should I prepare a stock solution?

A2: For initial stock solution preparation, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving many organic molecules for in vitro experiments. Always refer to the manufacturer's product data sheet for any specific recommendations. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be diluted into your aqueous experimental medium.[4]

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?

A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[4] To prevent this, you can try further diluting the concentrated stock solution in DMSO before adding it to the aqueous medium. Most cell cultures can tolerate a final DMSO concentration of up to 0.1% without significant off-target effects. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q4: What are some alternative solvents or methods if DMSO is not suitable for my experiment?

A4: If DMSO is not compatible with your experimental setup, other options include ethanol, methanol, or dimethylformamide (DMF).[5] The choice of solvent will depend on the specific properties of this compound and the tolerance of your biological system.[5] For in vivo studies, formulations with solubilizing excipients like cyclodextrins or surfactants may be necessary.[5]

Q5: How should I store my this compound stock solutions?

A5: this compound powder can typically be stored at -20°C for up to three years.[6] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][7] For long-term storage, amber glass vials or polypropylene tubes are recommended to prevent adsorption of the compound to the container surface.[7]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue: this compound powder is not dissolving in the chosen organic solvent.

  • Possible Cause: The solvent may be contaminated with water, which can reduce the solubility of hydrophobic compounds. The concentration you are trying to achieve may be too high.

  • Troubleshooting Steps:

    • Use a fresh, anhydrous grade of the solvent.

    • Try gentle warming of the solution (up to 50°C) or sonication to aid dissolution.[6]

    • If the compound still does not dissolve, consider trying a different organic solvent.

Issue: The compound precipitates out of the aqueous working solution over time.

  • Possible Cause: The kinetic solubility of the compound in the aqueous buffer has been exceeded. The stability of the compound in the aqueous environment may be limited.

  • Troubleshooting Steps:

    • Prepare fresh working solutions immediately before each experiment.

    • If possible, lower the final concentration of this compound in your assay.

    • Consider using a co-solvent system or adding a solubilizing excipient to your aqueous buffer.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.53 mg of this compound (Molecular Weight = 453.45 g/mol ).

  • Add the appropriate volume of DMSO to the this compound powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Kinetic Solubility of this compound in an Aqueous Buffer

Objective: To estimate the maximum concentration of this compound that can be dissolved in an aqueous buffer without immediate precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your desired aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Multichannel pipette

Procedure:

  • Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer. This will create a range of final this compound concentrations.[4]

  • Mix the solutions by pipetting up and down.

  • Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility of this compound in that buffer.[4]

This compound Signaling Pathway and Troubleshooting Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a workflow for troubleshooting solubility issues.

Birelentinib_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Recruitment & Phosphorylation Antigen Antigen Antigen->BCR Activation BTK BTK LYN->BTK Phosphorylation Downstream Downstream Signaling (e.g., PLCγ2, PI3K, NF-κB) BTK->Downstream This compound This compound This compound->LYN This compound->BTK Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits LYN and BTK in the BCR signaling pathway.

Troubleshooting_Workflow Start Insolubility Issue with this compound CheckStock Check Stock Solution: - Solvent anhydrous? - Concentration too high? Start->CheckStock Precipitation Precipitation upon Aqueous Dilution? CheckStock->Precipitation YesPrecipitation Yes Precipitation->YesPrecipitation NoPrecipitation No Precipitation->NoPrecipitation LowerConc Lower Final Concentration YesPrecipitation->LowerConc CheckAssay Problem Solved. Proceed with Assay. NoPrecipitation->CheckAssay CoSolvent Use Co-Solvent or Excipient LowerConc->CoSolvent FreshSolution Prepare Fresh Solution CoSolvent->FreshSolution FreshSolution->CheckAssay ContactSupport Still Issues? Contact Technical Support CheckAssay->ContactSupport

References

Birelentinib Technical Support Center: Optimizing In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Birelentinib (also known as DZD8586) in in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase (LYN).[1][2] By targeting both BTK and LYN, this compound blocks both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways.[1][2] This dual inhibition is designed to overcome resistance mechanisms that can arise with other BTK inhibitors, particularly in B-cell malignancies.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution of 10 mM can be prepared in DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q3: What is a good starting concentration range for my in vitro experiments?

A3: The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental duration. Based on its high potency (pIC50 of 9.1 against wild-type human BTK, which corresponds to an IC50 of 0.7 nM), a wide concentration range should be tested initially. For cell viability or proliferation assays, a starting range of 0.1 nM to 10 µM is recommended. For target engagement assays, such as Western blotting for phosphorylated BTK (pBTK), a lower concentration range of 0.1 nM to 1 µM may be sufficient.

Q4: In which cell lines has this compound shown activity?

A4: Preclinical studies have shown that this compound exhibits potent, concentration-dependent anti-proliferative effects and induces cell death in a variety of B-cell non-Hodgkin lymphoma (B-NHL) cell lines, including various Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[3] Notably, its efficacy extends to cell lines carrying BTK resistance mutations.[3]

Troubleshooting Guide

Q1: I am not observing a dose-dependent effect on cell viability. What could be the issue?

A1:

  • Concentration Range: The selected concentration range may be too narrow or not appropriate for your specific cell line. Try a broader range of concentrations (e.g., from picomolar to micromolar) to capture the full dose-response curve.

  • Incubation Time: The incubation time might be too short to observe an effect. Consider extending the treatment duration (e.g., 24, 48, and 72 hours) to assess time-dependent effects.

  • Cell Seeding Density: Inconsistent or inappropriate cell seeding density can affect results. Ensure a consistent number of cells are seeded per well and that they are in the logarithmic growth phase at the time of treatment.

  • Compound Stability: Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.

Q2: I am observing high background or inconsistent results in my Western blot for pBTK.

A2:

  • Sub-optimal this compound Concentration: The concentration used may be too high, leading to complete inhibition at all data points, or too low to see a significant effect. Perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 1 µM) for a fixed, short duration (e.g., 1-4 hours) to determine the optimal concentration for observing a graded inhibition of pBTK.

  • Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in the lysis buffer to preserve the phosphorylation status of BTK.

  • Antibody Quality: Use a validated antibody specific for phosphorylated BTK (e.g., at Tyr223) and total BTK. Ensure the antibodies are used at the recommended dilutions.

Q3: My apoptosis assay results are inconclusive.

A3:

  • Timing of Assay: Apoptosis is a dynamic process. The time point for analysis might be too early or too late. It is advisable to perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for detecting apoptosis in your cell line.

  • Concentration of this compound: The concentration of this compound may be inducing necrosis rather than apoptosis if it is too high. A dose-response experiment is recommended. Differentiating between apoptosis and necrosis can be achieved using annexin V and a viability dye like propidium iodide (PI) or 7-AAD.

  • Assay Sensitivity: Ensure your chosen apoptosis assay is sensitive enough to detect the expected level of apoptosis.

Data Presentation

ParameterValueSource
Mechanism of Action Dual LYN/BTK inhibitor[1][2]
IC50 (BTK, wild-type) 0.7 nM (pIC50 = 9.1)IUPHAR/BPS Guide
Solubility 10 mM in DMSOProbechem Datasheet

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to start with a broad range, for example, from 1 µM down to 0.1 nM, in half-log or log dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 (concentration causing 50% inhibition of growth).

Western Blot for pBTK Inhibition
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for a short duration (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pBTK (e.g., Tyr223) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total BTK and a loading control like β-actin or GAPDH.

Mandatory Visualizations

Birelentinib_Signaling_Pathway This compound inhibits both LYN and BTK, blocking downstream signaling. cluster_BCR B-Cell Receptor Signaling BCR BCR LYN LYN BCR->LYN Activation BTK BTK LYN->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->LYN This compound->BTK

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock Prepare 10 mM This compound Stock in DMSO DoseResponse Initial Dose-Response Assay (e.g., Cell Viability, 0.1 nM - 10 µM) Stock->DoseResponse DetermineGI50 Determine GI50 DoseResponse->DetermineGI50 SelectConc Select Concentrations (e.g., 0.5x, 1x, 5x GI50) DetermineGI50->SelectConc MechanisticAssays Perform Mechanistic Assays (Western Blot, Apoptosis) SelectConc->MechanisticAssays Analyze Analyze and Interpret Data MechanisticAssays->Analyze

Caption: Experimental Workflow for Concentration Optimization.

References

Technical Support Center: Birelentinib Off-Target Effects in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Birelentinib (DZD8586) in cell line experiments. This compound is a first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn tyrosine kinase, designed to block both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways.[1][2][3][4][5] While it has demonstrated high selectivity against other TEC family kinases (TEC, ITK, TXK, and BMX), understanding and mitigating potential off-target effects is crucial for the accurate interpretation of experimental results.[2]

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets of this compound?

A1: this compound is a dual inhibitor that potently targets both Bruton's tyrosine kinase (BTK) and Lyn tyrosine kinase.[1][5] This dual inhibition is designed to overcome resistance mechanisms to other BTK inhibitors by blocking both BTK-dependent and independent signaling pathways within the B-cell receptor (BCR) cascade.[2][3]

Q2: Has the selectivity of this compound been profiled?

A2: Yes, this compound has been reported to have good selectivity. Its kinase selectivity was assessed using a Eurofins kinase panel with purified enzymes, which showed high selectivity against other TEC family kinases.[1] However, detailed public data on its interactions across the entire human kinome at various concentrations is limited. For research purposes, it is advisable to perform independent kinase profiling to understand its activity in your specific experimental context.

Q3: My cells show an unexpected phenotype after this compound treatment. How can I determine if this is an off-target effect?

A3: An unexpected phenotype could be due to an off-target effect, on-target effects in a novel context, or experimental variability. To investigate a potential off-target effect, a systematic approach is recommended:

  • Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended targets (BTK and LYN) in your cell line at the concentration used. This can be done by Western blot, analyzing the phosphorylation status of BTK (p-BTK) and LYN (p-LYN) or their downstream substrates.

  • Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the known potency of this compound for BTK and LYN, while off-target effects may only appear at higher concentrations.

  • Use a Structurally Different Inhibitor: Compare the phenotype induced by this compound with that of a structurally unrelated BTK and/or LYN inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: The gold standard for validating on-target effects is to use genetic approaches like siRNA or CRISPR-Cas9 to deplete BTK and/or LYN. If the phenotype persists in the knockout/knockdown cells upon this compound treatment, it is likely an off-target effect.

Q4: What are the common off-target effects observed with kinase inhibitors in cell lines?

A4: Off-target effects of kinase inhibitors can manifest in various ways, including:

  • Unintended Pathway Modulation: Inhibition of kinases in other signaling pathways can lead to unexpected changes in cell proliferation, apoptosis, or morphology.

  • Toxicity: At higher concentrations, kinase inhibitors can cause cytotoxicity due to the inhibition of kinases essential for cell survival.

  • Activation of Compensatory Pathways: Inhibition of a primary target can sometimes lead to the upregulation of alternative signaling pathways, which can be misinterpreted as a direct off-target effect.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues that may arise during experiments with this compound in cell lines.

Issue Possible Cause Suggested Solution
High levels of cytotoxicity observed at expected effective concentrations. 1. Off-target kinase inhibition: this compound may be inhibiting other kinases crucial for cell survival in your specific cell line. 2. Compound solubility issues: The compound may be precipitating in the cell culture media, leading to non-specific toxicity. 3. Cell line-specific sensitivity: The cell line used may be particularly sensitive to the inhibition of BTK/LYN or potential off-targets.1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. Test this compound in a panel of different cell lines to assess if the cytotoxicity is widespread or cell-type specific. 2. Check the solubility of this compound in your cell culture media. Ensure the final solvent concentration (e.g., DMSO) is not causing toxicity by including a vehicle-only control. 3. Test a lower concentration range of this compound.
Inconsistent or unexpected experimental results. 1. Activation of compensatory signaling pathways: Inhibition of BTK and LYN may lead to the activation of other signaling pathways. 2. Inhibitor instability: this compound may be unstable under your experimental conditions. 3. Cell line integrity: The cell line may have genetic drift or contamination.1. Use Western blotting to probe for the activation of known compensatory pathways in B-cell signaling. 2. Check the stability of this compound in your cell culture media at 37°C over the time course of your experiment. 3. Perform cell line authentication and mycoplasma testing.
Observed phenotype does not match the known function of BTK and LYN. 1. Off-target effect: this compound may be inhibiting an unknown kinase that is responsible for the observed phenotype. 2. Cellular context: The function of BTK and LYN may differ in your specific cell line compared to well-characterized systems.1. Perform a kinome-wide selectivity screen. Use a structurally different BTK/LYN inhibitor to see if the phenotype is reproduced. Employ CRISPR-Cas9 to knock out BTK and/or LYN to validate that the phenotype is independent of these targets. 2. Thoroughly review the literature on the signaling pathways active in your chosen cell line.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

The following table presents a hypothetical example of kinase profiling data for this compound to illustrate how such data can be used to identify potential off-targets. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Kinase Target Class IC50 (nM) Selectivity (Off-Target/On-Target BTK)
BTK On-Target 1.5 1
LYN On-Target 2.0 1.3
TECTEC Family Kinase>1000>667
ITKTEC Family Kinase>1000>667
TXKTEC Family Kinase>1000>667
BMXTEC Family Kinase>1000>667
Off-Target Kinase ASRC Family Kinase150100
Off-Target Kinase BOther Tyrosine Kinase500333
Off-Target Kinase CSerine/Threonine Kinase>10,000>6667

Experimental Protocols

Protocol 1: Western Blot Analysis of BTK and LYN Pathway Inhibition

Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of BTK, LYN, and downstream signaling molecules.

Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable B-cell lymphoma cell line (e.g., TMD8, Ramos) at a density of 1 x 10^6 cells/mL.

    • Incubate for 24 hours.

    • Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-BTK (Tyr223), total BTK, p-LYN (Tyr396), total LYN, p-PLCγ2, total PLCγ2, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

Protocol 2: CRISPR-Cas9 Mediated Knockout of BTK and LYN for Off-Target Validation

Objective: To determine if the cellular phenotype observed with this compound treatment is dependent on its on-targets, BTK and LYN.

Methodology:

  • gRNA Design and Cloning:

    • Design two or more single guide RNAs (sgRNAs) targeting different exons of the BTK and LYN genes.

    • Clone the sgRNAs into a Cas9 expression vector.

  • Transfection and Clonal Selection:

    • Transfect the target cell line with the Cas9/sgRNA plasmids.

    • Select for transfected cells and perform single-cell cloning to isolate and expand individual clones.

  • Knockout Validation:

    • Screen the expanded clones for the absence of BTK and LYN protein expression by Western blot.

    • Confirm the gene knockout at the genomic level by sequencing the targeted loci.

  • Phenotypic Assay:

    • Treat the validated BTK knockout, LYN knockout, BTK/LYN double knockout, and parental wild-type cell lines with a dose range of this compound.

    • Perform the relevant phenotypic assay (e.g., cell viability, apoptosis assay) to determine if the effect of this compound is altered in the absence of its intended targets.

Mandatory Visualizations

Birelentinib_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_Off_Target Potential Off-Target Effects BCR BCR LYN LYN BCR->LYN Activation BTK BTK LYN->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (Proliferation, Survival) PLCg2->Downstream This compound This compound This compound->LYN Inhibition This compound->BTK Inhibition OffTarget Off-Target Kinase This compound->OffTarget Inhibition? Phenotype Unexpected Phenotype OffTarget->Phenotype

Caption: this compound's dual inhibition of LYN and BTK in the BCR pathway.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound ConfirmOnTarget Confirm On-Target Engagement (p-BTK/p-LYN) Start->ConfirmOnTarget DoseResponse Dose-Response Analysis ConfirmOnTarget->DoseResponse CompareInhibitor Compare with Structurally Different Inhibitor DoseResponse->CompareInhibitor GeneticValidation Genetic Validation (CRISPR/siRNA) CompareInhibitor->GeneticValidation ConclusionOnTarget Likely On-Target Effect GeneticValidation->ConclusionOnTarget Phenotype Abolished ConclusionOffTarget Likely Off-Target Effect GeneticValidation->ConclusionOffTarget Phenotype Persists

Caption: Workflow for troubleshooting unexpected phenotypes with this compound.

Experimental_Workflow_CRISPR Start Start: Validate Off-Target Hypothesis Design_gRNA Design & Clone gRNAs for BTK and LYN Start->Design_gRNA Transfect Transfect Cells with Cas9/gRNA Design_gRNA->Transfect SelectClones Isolate & Expand Single-Cell Clones Transfect->SelectClones ValidateKO Validate Knockout (Western Blot, Sequencing) SelectClones->ValidateKO TreatCells Treat WT and KO Cells with this compound ValidateKO->TreatCells PhenotypeAssay Perform Phenotypic Assay (e.g., Viability) TreatCells->PhenotypeAssay Analyze Analyze and Compare Results PhenotypeAssay->Analyze

Caption: Experimental workflow for off-target validation using CRISPR-Cas9.

References

Birelentinib In Vitro Resistance Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming unexpected Birelentinib resistance in vitro. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential mechanisms of resistance to this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (DZD8586) is a first-in-class, non-covalent, dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase (LYN)[1][2]. It is designed to block both BTK-dependent and BTK-independent signaling pathways of the B-cell receptor (BCR)[1]. This dual-targeting strategy aims to overcome resistance observed with other BTK inhibitors that can be bypassed by activation of other kinases like LYN[1].

Q2: this compound is designed to overcome resistance. Why would I observe resistance in my in vitro model?

A2: While this compound is effective against known resistance mechanisms to other BTK inhibitors (like the BTK C481S mutation), cancer cells can develop novel resistance mechanisms under selective pressure[3][4]. This can occur through various genetic and non-genetic adaptations, such as mutations in the drug targets (BTK or LYN) at sites other than C481, or activation of compensatory signaling pathways[3][4].

Q3: What are the most common initial steps to confirm this compound resistance?

A3: The first step is to perform a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) in your experimental cell line compared to a sensitive, parental control cell line. A significant increase in the IC50 value for your experimental line suggests the development of resistance. It is crucial to ensure consistent experimental conditions, including cell density, drug concentration, and incubation time[5][6].

Q4: What are some potential mechanisms of acquired resistance to this compound in vitro?

A4: Potential mechanisms include:

  • On-target mutations: Novel mutations in the BTK or LYN kinase domains that alter the binding of the non-covalent inhibitor this compound[3].

  • Bypass signaling: Upregulation of alternative pro-survival signaling pathways that do not depend on BTK or LYN, such as the PI3K/AKT/mTOR or MAPK/ERK pathways[4][7].

  • Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.

  • Alterations in downstream signaling components: Mutations or expression changes in proteins downstream of BTK and LYN, such as PLCγ2[8].

Troubleshooting Guides

Scenario: Decreased Sensitivity to this compound in a Diffuse Large B-cell Lymphoma (DLBCL) Cell Line

You have been culturing a DLBCL cell line (e.g., SU-DHL-4) with increasing concentrations of this compound over several months. You now observe that a higher concentration of the drug is required to induce apoptosis compared to the parental cell line.

Step 1: Confirm and Quantify Resistance

  • Question: Is the observed decrease in sensitivity statistically significant?

  • Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in both the parental and the suspected resistant cell lines.

Data Presentation:

Cell LineThis compound IC50 (nM)Fold Resistance
SU-DHL-4 (Parental)15-
SU-DHL-4-BR (this compound Resistant)25016.7

Step 2: Investigate On-Target Mechanisms

  • Question: Have mutations occurred in the BTK or LYN kinase domains?

  • Action: Sequence the kinase domains of BTK and LYN in the parental and resistant cell lines to identify any novel mutations.

Step 3: Analyze Key Signaling Pathways

  • Question: Are alternative survival pathways activated in the resistant cells?

  • Action: Use western blotting to examine the phosphorylation status of key proteins in the BCR, PI3K/AKT, and MAPK/ERK pathways in both cell lines, with and without this compound treatment.

Data Presentation:

ProteinSU-DHL-4 (Parental)SU-DHL-4-BR
p-BTK (Y223)Decreased with this compoundDecreased with this compound
p-LYN (Y396)Decreased with this compoundDecreased with this compound
p-AKT (S473)Decreased with this compoundMaintained/Increased with this compound
p-ERK1/2 (T202/Y204)Decreased with this compoundMaintained/Increased with this compound

Step 4: Assess for Increased Drug Efflux

  • Question: Are the resistant cells actively pumping out this compound?

  • Action: Perform a drug efflux assay using a fluorescent substrate for ABC transporters (e.g., rhodamine 123) in the presence and absence of a pan-ABC transporter inhibitor.

Experimental Protocols

1. Cell Viability Assay (MTT)

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of viable cells against the log of the drug concentration and use non-linear regression to calculate the IC50.

2. Western Blotting

  • Cell Lysis: Lyse parental and resistant cells, treated with and without this compound, in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of BTK, LYN, AKT, and ERK overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

3. Sanger Sequencing of BTK and LYN

  • RNA Extraction: Extract total RNA from parental and resistant cells.

  • cDNA Synthesis: Synthesize cDNA using a reverse transcription kit.

  • PCR Amplification: Amplify the kinase domains of BTK and LYN using specific primers.

  • PCR Product Purification: Purify the PCR products.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant cells to those from the parental cells to identify any mutations.

Visualizations

Birelentinib_Signaling_Pathway cluster_BCR B-Cell Receptor Complex cluster_Kinases Tyrosine Kinases cluster_Downstream Downstream Signaling BCR BCR LYN LYN BCR->LYN Activates CD19 CD19 PI3K PI3K CD19->PI3K Activates BTK BTK LYN->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates AKT AKT PI3K->AKT ERK ERK PLCG2->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation This compound This compound This compound->LYN This compound->BTK

Caption: this compound's dual inhibition of LYN and BTK in the BCR signaling pathway.

Troubleshooting_Workflow Start Unexpected this compound Resistance Observed Confirm Confirm Resistance (IC50 Shift) Start->Confirm Investigate Investigate Mechanisms Confirm->Investigate OnTarget On-Target Analysis (BTK/LYN Sequencing) Investigate->OnTarget Hypothesis 1 Bypass Bypass Pathway Analysis (Western Blot for p-AKT, p-ERK) Investigate->Bypass Hypothesis 2 Efflux Drug Efflux Assay Investigate->Efflux Hypothesis 3 Mutation Mutation Identified? OnTarget->Mutation Pathway Pathway Upregulation? Bypass->Pathway Efflux_Positive Efflux Increased? Efflux->Efflux_Positive Mutation->Bypass No End1 Characterize Mutant Kinase Mutation->End1 Yes Pathway->Efflux No End2 Test Combination Therapy (e.g., + PI3K/MEK inhibitor) Pathway->End2 Yes Efflux_Positive->OnTarget No, re-evaluate End3 Test with Efflux Pump Inhibitor Efflux_Positive->End3 Yes No No Yes Yes

Caption: Experimental workflow for troubleshooting this compound resistance.

Logical_Relationships cluster_Mechanisms Potential Mechanisms cluster_Solutions Potential Solutions Resistance This compound Resistance M1 BTK/LYN Mutation Resistance->M1 M2 PI3K/AKT Activation Resistance->M2 M3 MAPK/ERK Activation Resistance->M3 M4 Drug Efflux Resistance->M4 S1 Next-gen BTK/LYN Inhibitor M1->S1 S2 Combine with PI3K Inhibitor M2->S2 S3 Combine with MEK/ERK Inhibitor M3->S3 S4 Combine with Efflux Inhibitor M4->S4

Caption: Logical relationships between resistance mechanisms and potential solutions.

References

Birelentinib stability issues in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Birelentinib Stability Issues in Long-Term Cell Culture

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. While specific public data on the long-term stability of this compound in cell culture is limited, this guide offers best practices and protocols for assessing and managing the stability of small molecule inhibitors in experimental settings.

Troubleshooting Guide

This guide addresses common issues that may arise during long-term cell culture experiments with this compound.

Question Possible Cause Suggested Solution
Why am I observing a decrease in this compound's efficacy over several days in my cell culture experiment? 1. Compound Degradation: this compound may be unstable in the aqueous, 37°C environment of the cell culture medium.[1] Components in the media, such as certain amino acids or vitamins, could react with the compound.[1] The pH of the media can also influence stability.[1]2. Cellular Metabolism: The cultured cells may be metabolizing this compound, reducing its effective concentration.3. Adsorption to Plasticware: The compound may be binding to the surface of the cell culture plates or flasks.1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium at 37°C.[2] (See Experimental Protocols section).2. Frequent Media Changes: Replace the cell culture medium containing freshly prepared this compound every 24-48 hours to maintain a more consistent concentration.3. Use Low-Binding Plates: Consider using low-protein-binding plates to minimize adsorption.[1]
I am seeing high variability in my experimental results between replicates. 1. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium.[1]2. Inconsistent Dosing: Pipetting errors or variations in the timing of compound addition can lead to inconsistent concentrations.3. Analytical Method Variability: The method used to quantify the compound may not be sufficiently validated.[1]1. Ensure Complete Dissolution: After preparing the stock solution and diluting it into the media, vortex gently and visually inspect for any precipitate.2. Standardize Procedures: Use calibrated pipettes and maintain a consistent workflow for adding the compound to your cultures.3. Validate Analytical Method: If quantifying the compound, ensure your analytical method (e.g., HPLC-MS) is validated for linearity, precision, and accuracy.[1]
My cells appear stressed or are dying at a higher rate than expected. 1. Solvent Toxicity: The solvent used for the stock solution (e.g., DMSO) may be at a toxic concentration in the final culture medium.[3]2. Compound Cytotoxicity: this compound itself may have cytotoxic effects on the specific cell line being used, especially at higher concentrations or with prolonged exposure.1. Limit Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the cell culture medium low, typically below 0.5%, and include a vehicle control in your experiments.[4]2. Perform Dose-Response Curve: Determine the cytotoxic concentration of this compound for your cell line with a dose-response experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: While specific instructions for this compound are not publicly available, small molecule inhibitors are typically dissolved in a high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5] For long-term storage, it is best practice to aliquot the stock solution into small, single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q2: How should I prepare working concentrations of this compound in cell culture media?

A2: To prepare a working concentration, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. It is crucial to ensure that the final DMSO concentration is not toxic to your cells, typically below 0.5%.[4] After dilution, mix the solution thoroughly to ensure homogeneity before adding it to your cell cultures.

Q3: How often should I replace the cell culture medium containing this compound in a long-term experiment?

A3: Given the potential for degradation of small molecules in cell culture, it is recommended to replace the medium with freshly prepared this compound every 24 to 48 hours. This helps to maintain a consistent concentration of the active compound and replenish essential nutrients for the cells.

Q4: What are the primary factors that can influence the stability of a small molecule like this compound in cell culture media?

A4: Several factors can affect the stability of a compound in cell culture media, including:

  • Temperature: The standard cell culture temperature of 37°C can accelerate the degradation of some compounds.[4]

  • pH: The pH of the cell culture medium (typically 7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways.[4]

  • Media Components: Components within the media, such as amino acids, vitamins, and metal ions, can interact with and degrade the compound.[4]

  • Light: Exposure to light can cause photodegradation of sensitive compounds.[4]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[4]

Q5: How does this compound work?

A5: this compound is a first-in-class, noncovalent dual inhibitor of LYN and Bruton's tyrosine kinase (BTK).[6][7] By targeting both BTK and LYN, it blocks both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways, which are crucial for the growth of certain B-cell malignancies.[8][9][10]

Data Presentation

The following table provides hypothetical stability data for a generic small molecule inhibitor, "Inhibitor-X," in two common cell culture media over a 72-hour period at 37°C. This illustrates how to present such data.

Table 1: Stability of Inhibitor-X in Cell Culture Media at 37°C

Time (hours)% Remaining in Medium A (Mean ± SD, n=3)% Remaining in Medium B (Mean ± SD, n=3)
0100 ± 2.1100 ± 1.8
495.2 ± 3.598.1 ± 2.2
888.7 ± 4.194.5 ± 2.9
2472.3 ± 5.685.4 ± 3.7
4855.1 ± 6.276.8 ± 4.1
7238.9 ± 7.168.2 ± 5.3
Data is for illustrative purposes only.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC-MS

This protocol outlines a general procedure for determining the stability of this compound in cell culture media.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Sterile, low-protein-binding microcentrifuge tubes or multi-well plates

  • Calibrated pipettes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

  • Acetonitrile (ACN) with 0.1% formic acid (or other appropriate solvent for extraction)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.[4]

  • Aliquot Samples: Dispense the spiked media into sterile, low-protein-binding microcentrifuge tubes or the wells of a multi-well plate.

  • Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as the 100% reference point.

  • Incubation: Place the remaining samples in a 37°C incubator.

  • Time-Point Sampling: Collect samples at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).

  • Sample Processing:

    • For each sample, add an equal volume of cold ACN with 0.1% formic acid to precipitate proteins and extract the compound.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.

    • Transfer the supernatant to a new tube or HPLC vial for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to quantify the amount of this compound remaining.

    • The method should be able to separate this compound from any potential degradation products.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at time 0.

    • % Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100

Visualizations

Birelentinib_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN BTK BTK LYN->BTK Downstream Downstream Signaling BTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->LYN This compound->BTK

Caption: this compound's dual inhibition of LYN and BTK in the BCR signaling pathway.

Stability_Workflow Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Spike_Media Spike Pre-warmed Cell Culture Media Prep_Stock->Spike_Media Aliquot Aliquot into Low-Binding Tubes Spike_Media->Aliquot T0 Collect T=0 Sample Aliquot->T0 Incubate Incubate at 37°C Aliquot->Incubate Process Process Samples (Protein Precipitation) T0->Process Time_Points Collect Samples at Various Time Points Incubate->Time_Points Time_Points->Process HPLC Analyze by HPLC-MS Process->HPLC Calculate Calculate % Remaining vs. T=0 HPLC->Calculate

Caption: Experimental workflow for assessing small molecule stability in cell culture.

Troubleshooting_Workflow Start Decreased Efficacy Observed Check_Protocol Review Experimental Protocol (Dosing, Cell Health) Start->Check_Protocol Is_Protocol_OK Is the Protocol Consistent? Check_Protocol->Is_Protocol_OK Assess_Stability Assess Compound Stability in Media (HPLC-MS) Is_Stable Is the Compound Stable? Assess_Stability->Is_Stable Modify_Experiment Modify Experiment: - Increase Media Changes - Use Low-Binding Plates Is_Stable->Modify_Experiment No Consider_Metabolism Consider Cellular Metabolism Is_Stable->Consider_Metabolism Yes Is_Protocol_OK->Assess_Stability Yes Optimize_Protocol Optimize Protocol: - Standardize Dosing - Monitor Cell Health Is_Protocol_OK->Optimize_Protocol No

Caption: Troubleshooting workflow for decreased compound efficacy in long-term culture.

References

Interpreting variable results in Birelentinib efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Birelentinib. The information is designed to address potential issues and interpret variable results observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of this compound in our in-vitro/in-vivo models. What could be the contributing factors?

A1: Variable efficacy with this compound can arise from several factors. Firstly, consider the dosage. Clinical data has shown a dose-dependent response, with a 50 mg daily dose exhibiting a higher objective response rate (ORR) than a 75 mg daily dose.[1] Secondly, the genetic background of the cell lines or the specific patient population in your study is crucial. This compound is a dual inhibitor of LYN and Bruton's tyrosine kinase (BTK) and is particularly effective in overcoming resistance mediated by both BTK-dependent and BTK-independent pathways.[2][3] Its efficacy might be more pronounced in models harboring BTK resistance mutations (e.g., C481X) or those with activated LYN kinase signaling.[2][4][5]

Q2: How does the mechanism of action of this compound differ from other BTK inhibitors, and how might this affect experimental outcomes?

A2: this compound is a first-in-class, non-covalent, dual inhibitor of LYN and BTK.[2][5][6][7] This dual inhibition is designed to block both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways.[2][6][7] This is a key differentiator from many other BTK inhibitors that primarily target the BTK pathway. Resistance to traditional BTK inhibitors can emerge through mutations in BTK (like C481X) or through the activation of alternative signaling pathways, such as the one mediated by LYN kinase.[2] Therefore, this compound may show significant efficacy in models where other BTK inhibitors have failed. When designing experiments, it is important to characterize the BTK and LYN status of your models to better interpret the results.

Q3: What are the reported response rates for this compound in clinical trials?

Q4: Are there any known safety concerns or common adverse events associated with this compound that we should monitor in our preclinical studies?

A4: this compound has been reported to have a favorable safety profile in clinical trials.[1][2][7] At the recommended phase 3 dose of 50 mg once daily, no major cardiac adverse effects, such as atrial fibrillation or QT prolongation, were reported.[1] Additionally, no drug-related bleeding was observed.[1] The most common grade 3 or higher adverse events reported were neutropenia (15%) and pneumonia (10%).[9] In preclinical models, it would be prudent to monitor for signs of myelosuppression and general indicators of tolerability.

Q5: Does this compound have central nervous system (CNS) penetration?

A5: Yes, this compound is a small molecule with full blood-brain barrier penetration.[1][2][6][7][9] This characteristic suggests its potential utility in treating or preventing CNS involvement of B-cell malignancies, a factor that can be explored in relevant preclinical models.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low Efficacy in Cell-Based Assays Incorrect dosage, cell line not dependent on BTK/LYN signaling.Titrate this compound to determine the optimal concentration. Use cell lines with known BTK/LYN dependence or resistance mutations to other BTK inhibitors.
Inconsistent Results in Animal Models Suboptimal dosing regimen, tumor model not representative of the target patient population.Optimize the dose and schedule based on pharmacokinetic and pharmacodynamic studies. Utilize patient-derived xenograft (PDX) models from patients with relapsed/refractory CLL/SLL.
Unexpected Toxicity in Preclinical Models Off-target effects, species-specific toxicity.Perform kinome profiling to assess off-target activity. Conduct toxicology studies in at least two relevant animal species.

Data Presentation

Table 1: Clinical Efficacy of this compound in Relapsed/Refractory CLL/SLL (Pooled Phase 1/2 Data)

ParameterValueCitation
Objective Response Rate (ORR)84.2%[1][2][3][4][5][7]
Estimated 9-Month Duration of Response (DOR) Rate83.3%[1][2][4][7][8]

Table 2: Dose-Dependent Objective Response Rate (ORR)

Daily DoseNumber of Patients (n)Objective Response Rate (ORR)Citation
50 mg1984.2%[1]
75 mg1568.8%[1]

Experimental Protocols

  • Study Design: These were open-label, multicenter studies evaluating the efficacy, safety, tolerability, and pharmacokinetics of this compound monotherapy.[1][9]

  • Patient Population: Adult patients with relapsed or refractory CLL or SLL who had received at least two prior lines of therapy, including a BTK inhibitor and a BCL-2 inhibitor.[2][3] Patients were required to have an ECOG performance status of 0 to 2 and adequate bone marrow and organ function.[1]

  • Intervention: this compound administered orally, once daily. Doses of 50 mg and 75 mg were evaluated.[1]

  • Primary Outcomes: The primary endpoints measured were Objective Response Rate (ORR), Duration of Response (DOR), and the incidence of adverse events (AEs).[9]

Mandatory Visualizations

Birelentinib_Mechanism_of_Action cluster_BCR_Signaling B-Cell Receptor (BCR) Signaling cluster_Inhibition Inhibition by this compound BCR BCR LYN LYN BCR->LYN BTK BTK LYN->BTK Downstream Downstream Signaling (e.g., PLCγ2, ERK, NF-κB) BTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound LYN_Inhibition LYN This compound->LYN_Inhibition BTK_Inhibition BTK This compound->BTK_Inhibition

Caption: this compound's dual inhibition of LYN and BTK in the BCR signaling pathway.

Experimental_Workflow Patient Patient Population (Relapsed/Refractory CLL/SLL) Screening Screening & Enrollment (Prior BTKi & BCL-2i) Patient->Screening Treatment This compound Administration (e.g., 50mg QD) Screening->Treatment Monitoring Safety & Tolerability Monitoring (Adverse Events) Treatment->Monitoring Efficacy Efficacy Assessment (ORR, DOR) Treatment->Efficacy Data Data Analysis Monitoring->Data Efficacy->Data

Caption: A simplified workflow for this compound clinical trials.

Logical_Relationship Variable_Results Variable Efficacy Results Dosage Dosage (50mg vs 75mg) Variable_Results->Dosage Genetic_Background Genetic Background (e.g., BTK C481X, LYN activation) Variable_Results->Genetic_Background Prior_Therapy Prior Lines of Therapy Variable_Results->Prior_Therapy

Caption: Factors contributing to variable results in this compound efficacy studies.

References

Birelentinib Preclinical Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Birelentinib (DZD8586) in animal models. The information is designed to help anticipate and mitigate potential toxicities during in vivo experiments.

Disclaimer: Detailed preclinical toxicology reports for this compound are not publicly available. The following guidance is based on reported clinical safety data and general knowledge of tyrosine kinase inhibitors (TKIs). Researchers should always perform their own dose-finding and toxicity studies for their specific animal models and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, non-covalent, dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn tyrosine kinase (LYN).[1][2] By targeting both BTK and LYN, it blocks both BTK-dependent and independent B-cell receptor (BCR) signaling pathways.[1][2] This dual inhibition is designed to overcome resistance to other BTK inhibitors.[3][4] this compound also has high selectivity against other TEC family kinases and exhibits full blood-brain barrier penetration.[1][2][5]

Q2: What are the known toxicities of this compound from clinical studies?

A2: In human clinical trials, this compound has shown a manageable safety profile.[1][4][6] The most common treatment-emergent adverse events (TEAEs) of Grade 3 or higher are dose-dependent thrombocytopenia and neutropenia.[1][5] At the recommended phase 2 dose of 50 mg daily in humans, the most frequently reported Grade ≥3 TEAEs were neutropenia and pneumonia.[7][8] Importantly, no drug-related bleeding, atrial fibrillation, or major cardiac events have been observed at this dose.[7]

Q3: What animal models have been used in preclinical studies of this compound?

A3: Preclinical studies for this compound have utilized various animal models. Efficacy has been demonstrated in B-cell non-Hodgkin lymphoma (B-NHL) cell line and animal models.[1][2] Pharmacokinetic and blood-brain barrier penetration studies have been conducted in rats and monkeys.[9]

Q4: What are the potential off-target effects of this compound?

A4: this compound is described as a highly selective inhibitor.[1] However, like all TKIs, the potential for off-target effects exists. Researchers should monitor for unexpected toxicities in their animal models.

Troubleshooting Guide: Minimizing this compound Toxicity in Animal Models

This guide provides practical advice for managing potential toxicities during in vivo experiments with this compound.

Potential Issue Possible Cause Recommended Action
Hematological Abnormalities (Thrombocytopenia, Neutropenia) On-target or off-target effects on hematopoietic cells.- Establish a baseline complete blood count (CBC) before starting treatment.- Monitor CBCs regularly during the study (e.g., weekly).- Consider dose reduction or intermittent dosing schedules if significant cytopenias are observed.- For severe neutropenia, consider housing animals in a sterile environment to prevent opportunistic infections.
Signs of Infection (e.g., lethargy, ruffled fur, weight loss) Immunosuppression secondary to neutropenia.- Monitor animals daily for clinical signs of infection.- Ensure strict aseptic techniques for all procedures.- If infection is suspected, consult with a veterinarian for appropriate antibiotic therapy.
Unexpected Weight Loss or Reduced Food/Water Intake General malaise, gastrointestinal toxicity, or other systemic effects.- Monitor body weight at least twice weekly.- Provide supportive care, such as supplemental nutrition and hydration, as needed.- If significant weight loss persists, consider dose reduction or temporary cessation of treatment.
Neurological Symptoms (in CNS tumor models) Tumor progression or potential neurotoxicity.- this compound has good central nervous system penetration.[1][2] Carefully observe animals for any changes in behavior, gait, or neurological function.- If neurotoxicity is suspected, perform a thorough neurological examination and consider reducing the dose.

Data Presentation

Table 1: Summary of Clinically Observed Grade ≥3 Adverse Events with this compound (50 mg Dose)

Adverse EventFrequency in Human Clinical Trials (%)
Neutropenia15.0 - 26.7[7][8]
Pneumonia6.7 - 10.0[7][8]
ThrombocytopeniaDose-dependent, less common at 50 mg[1][5]

Note: This table is based on human clinical trial data and should be used as a general guide for potential toxicities in animal models. The incidence and severity of adverse events may vary depending on the animal species, dose, and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy and Toxicity Assessment of this compound in a Subcutaneous Tumor Model

  • Animal Model: Select an appropriate rodent model (e.g., immunodeficient mice) for the tumor cell line of interest.

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the animals.

  • Baseline Measurements: Once tumors are established and have reached a predetermined size, randomize animals into treatment and control groups. Record baseline tumor volume and body weight.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

    • Administer this compound at the desired dose and schedule. Efficacy has been observed at doses of 50 mg/kg and above in some preclinical models.

    • The control group should receive the vehicle only.

  • Monitoring:

    • Measure tumor volume and body weight at least twice weekly.

    • Perform regular clinical observations to assess the overall health of the animals.

    • Collect blood samples at baseline and at specified time points for complete blood counts to monitor for hematological toxicities.

  • Endpoint: Euthanize animals when tumors reach the predetermined endpoint, or if they show signs of excessive toxicity.

  • Data Analysis: Compare tumor growth inhibition and any observed toxicities between the this compound-treated and control groups.

Mandatory Visualizations

Birelentinib_Signaling_Pathway cluster_BCR B-Cell Receptor (BCR) Signaling BCR BCR LYN LYN BCR->LYN Antigen Binding BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Cell_Growth Cell Proliferation & Survival NFkB->Cell_Growth This compound This compound This compound->LYN This compound->BTK

Caption: this compound's dual inhibition of LYN and BTK.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., mouse, rat) start->animal_model tumor_implant Tumor Cell Implantation (Subcutaneous) animal_model->tumor_implant baseline Baseline Measurements (Tumor Volume, Body Weight, CBC) tumor_implant->baseline randomization Randomize into Groups baseline->randomization treatment This compound Administration (Specify Dose & Schedule) randomization->treatment control Vehicle Control randomization->control monitoring Monitor Tumor Growth, Body Weight, Clinical Signs, CBCs treatment->monitoring control->monitoring endpoint Endpoint Criteria Met monitoring->endpoint Tumor size or toxicity limit data_analysis Data Analysis (Efficacy & Toxicity) endpoint->data_analysis end End data_analysis->end

Caption: In vivo efficacy and toxicity assessment workflow.

References

Birelentinib Dosage and Administration Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of Birelentinib in lymphoma research. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, non-covalent, dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase.[1][2][3] By targeting both LYN and BTK, it blocks both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways, which are critical for the survival and proliferation of malignant B-cells.[1][2][3] This dual-targeting strategy is designed to overcome resistance mechanisms to other BTK inhibitors.[4][5]

Q2: What is the recommended dosage of this compound for Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL)?

Q3: Is there established dosage information for other lymphoma subtypes?

Q4: What is the safety profile of this compound?

A4: this compound has demonstrated a favorable safety profile in clinical trials.[3][7] The most common Grade 3 or higher treatment-emergent adverse events (TEAEs) at the 50 mg dose in CLL/SLL patients were neutropenia and pneumonia.[7] Importantly, no drug-related bleeding, atrial fibrillation, or major cardiac events were observed at this dose.[7] In a broader cohort of B-NHL patients, the most common drug-related TEAEs included thrombocytopenia, neutropenia, and upper respiratory tract infection.[2]

Q5: How should I handle patient monitoring during this compound treatment in my study?

A5: Based on the known safety profile, regular monitoring of complete blood counts is recommended to check for neutropenia and thrombocytopenia. Researchers should also be vigilant for signs of infection, particularly respiratory infections. Standard clinical and laboratory monitoring for any potential adverse events is crucial.

Troubleshooting Guides

Problem: Suboptimal response to this compound in a non-CLL/SLL B-NHL model.

  • Possible Cause 1: Insufficient Dosage.

    • Troubleshooting: While the optimal dose for non-CLL/SLL subtypes is not yet defined, preclinical and early clinical data suggest that doses of at least 50 mg/kg and above induced tumor regression in animal models, and clinical responses were seen at doses of 25 mg and higher in humans.[2][8] Consider a dose-escalation study design to determine the most effective concentration for your specific model.

  • Possible Cause 2: Intrinsic Resistance.

    • Troubleshooting: Although this compound targets both BTK-dependent and -independent pathways, some lymphoma subtypes may have alternative survival pathways that are not reliant on LYN or BTK. It is advisable to perform molecular profiling of your experimental models to identify potential alternative signaling pathways that might be driving resistance.

Problem: Unexpected adverse events observed in preclinical models.

  • Possible Cause: Off-target effects or vehicle-related toxicity.

    • Troubleshooting: Ensure that the vehicle used to dissolve and administer this compound is well-tolerated by the animal model and does not cause confounding toxicities. Include a vehicle-only control group in your experiments. If off-target effects are suspected, consider performing kinase profiling to assess the selectivity of this compound at the concentrations used in your study.

Data Presentation

Table 1: Summary of this compound Clinical Trial Data in Lymphoma

Lymphoma SubtypeClinical Trial(s)Dosage RangeRecommended Phase 2 DoseObjective Response Rate (ORR)Key Findings
CLL/SLL TAI-SHAN5 (NCT05824585), TAI-SHAN8 (NCT06539182)25 mg - 100 mg once daily50 mg once daily84.2% (at 50 mg dose)[6][7][9]Responses observed in heavily pretreated patients, including those with BTK resistance mutations.[9]
B-NHL (pooled) TAI-SHAN1 (NCT05844956), TAI-SHAN5 (NCT05824585)10 mg - 100 mg once dailyNot yet established69.2% (in 9 of 13 evaluable patients at ≥25 mg)[2]Preliminary data shows responses across various subtypes.[2]
DLBCL TAI-SHAN1, TAI-SHAN5≥25 mg once dailyNot yet established4 of 5 evaluable patients showed a response[2]Preclinical data also show potent cell growth inhibition.[8]
Follicular Lymphoma TAI-SHAN1, TAI-SHAN5≥25 mg once dailyNot yet established1 of 2 evaluable patients showed a response[2]Further investigation is needed.
Mantle Cell Lymphoma TAI-SHAN1, TAI-SHAN5≥25 mg once dailyNot yet established1 of 1 evaluable patient showed a response[2]Further investigation is needed.
Marginal Zone Lymphoma TAI-SHAN1, TAI-SHAN5≥25 mg once dailyNot yet established1 of 2 evaluable patients showed a response[2]Further investigation is needed.

Experimental Protocols

Generalized Phase 1/2 Clinical Trial Protocol for this compound in B-NHL

  • Patient Selection:

    • Enroll adult patients (≥ 18 years) with a histologically confirmed diagnosis of relapsed or refractory B-cell non-Hodgkin lymphoma who have received at least two prior lines of systemic therapy.[3]

    • Ensure patients have an adequate Eastern Cooperative Oncology Group (ECOG) performance status (e.g., 0-2).

    • Confirm adequate bone marrow and organ function through laboratory testing.

    • Key exclusion criteria typically include central nervous system (CNS) involvement (unless the study is specifically designed for it), prior allogeneic stem cell transplant within a specified timeframe, and concurrent use of other anticancer therapies.

  • Study Design:

    • Phase 1 (Dose Escalation): Employ a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Patients are enrolled in cohorts and receive escalating doses of this compound (e.g., 25 mg, 50 mg, 75 mg, 100 mg) administered orally once daily.

    • Phase 2 (Dose Expansion): Once the RP2D is determined, enroll a larger cohort of patients with specific lymphoma subtypes to further evaluate the efficacy and safety of this compound at the selected dose.

  • Treatment Administration:

    • This compound is administered orally, once daily, in continuous 28-day cycles.

    • Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal.

  • Assessments:

    • Safety: Monitor patients for adverse events (AEs) throughout the study. Grade AEs according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Perform regular physical examinations, vital sign measurements, and laboratory tests (hematology, chemistry).

    • Efficacy: Assess tumor response using appropriate criteria for the specific lymphoma subtype (e.g., Lugano 2014 criteria for most lymphomas, iwCLL 2018 for CLL). Tumor assessments (e.g., CT scans, PET scans) are typically performed at baseline and then at regular intervals (e.g., every 8-12 weeks). The primary efficacy endpoint is usually the Objective Response Rate (ORR).

    • Pharmacokinetics (PK): Collect blood samples at specified time points to determine the plasma concentration of this compound and its metabolites.

    • Pharmacodynamics (PD): Collect whole blood or tumor tissue samples to assess the modulation of target pathways (e.g., phosphorylation of BTK).

Mandatory Visualization

Birelentinib_Signaling_Pathway cluster_BCR B-Cell Receptor Complex BCR BCR IgA_B Igα/Igβ BCR->IgA_B Activation Lyn LYN IgA_B->Lyn Recruitment & Activation BTK BTK IgA_B->BTK Recruitment & Activation Antigen Antigen Antigen->BCR Binding Lyn->IgA_B Phosphorylation Lyn->BTK Activation Downstream Downstream Signaling (e.g., PLCγ2, PI3K/AKT, NF-κB) BTK->Downstream This compound This compound This compound->Lyn Inhibition This compound->BTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound's dual inhibition of LYN and BTK in the BCR signaling pathway.

Experimental_Workflow cluster_screening Patient Screening cluster_phase1 Phase 1: Dose Escalation (3+3 Design) cluster_phase2 Phase 2: Dose Expansion cluster_assessment Assessments Inclusion Inclusion Criteria Met? (R/R B-NHL, ≥2 prior therapies) Dose1 Cohort 1 (e.g., 25 mg QD) Inclusion->Dose1 Yes Dose2 Cohort 2 (e.g., 50 mg QD) Dose3 Cohort 3 (e.g., 75 mg QD) MTD Determine MTD & RP2D Dose3->MTD Expansion Enroll Patients at RP2D MTD->Expansion Safety Safety & Tolerability (AE Monitoring) Expansion->Safety Efficacy Efficacy (ORR, DoR) Expansion->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Expansion->PK_PD End End of Study Safety->End Efficacy->End PK_PD->End Start Start Start->Inclusion

Caption: Generalized workflow for a Phase 1/2 clinical trial of this compound.

References

Technical Support Center: Optimizing Birelentinib Delivery in CNS Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Birelentinib in Central Nervous System (CNS) lymphoma models. Our aim is to address potential challenges and provide actionable solutions to facilitate successful experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the preclinical evaluation of this compound in CNS lymphoma models.

Issue 1: Suboptimal this compound Concentration in the CNS

Question: Despite this compound's reported blood-brain barrier (BBB) penetration, we are observing lower than expected concentrations in the brain tissue of our mouse models. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to suboptimal CNS concentrations of this compound, even with its inherent BBB permeability. Here’s a step-by-step troubleshooting guide:

  • Assess Formulation and Administration:

    • Solubility: this compound, like many tyrosine kinase inhibitors, may have poor aqueous solubility.[1] Ensure your formulation is optimized for in vivo administration. For oral gavage, a suspension using vehicles like 0.5% methylcellulose or a solution with solubilizing agents such as PEG400 or DMSO may be necessary.[2][3]

    • Route of Administration: While oral administration is common, intraperitoneal (IP) or intravenous (IV) injections can bypass first-pass metabolism and may increase systemic bioavailability, leading to higher CNS concentrations.[2]

    • Dose Escalation: A dose-response study can help determine if a higher dose improves CNS exposure without causing systemic toxicity.[2]

  • Investigate Efflux Transporter Activity:

    • P-glycoprotein (P-gp) and ABCG2: this compound may be a substrate for efflux transporters at the BBB, such as P-gp (ABCB1) and ABCG2 (BCRP).[4][5] These transporters actively pump drugs out of the brain.

    • Co-administration with Inhibitors: To test for efflux, consider co-administering this compound with known P-gp or ABCG2 inhibitors, such as elacridar or tariquidar, in a pilot study.[6] An increase in the brain-to-plasma concentration ratio in the presence of an inhibitor would suggest that efflux is a limiting factor.

  • Evaluate Plasma Protein Binding:

    • High plasma protein binding can limit the free fraction of the drug available to cross the BBB. While specific data for this compound is not available, this is a common characteristic of small molecule inhibitors. Consider measuring the unbound fraction of this compound in plasma.

Issue 2: High Variability in Experimental Results

Question: We are observing significant variability in tumor response and this compound concentrations between animals in the same treatment group. What could be causing this and how can we improve consistency?

Answer:

Inconsistent results in in vivo studies can stem from several sources. Here’s how to address them:

  • Standardize Animal Model and Tumor Induction:

    • Orthotopic Xenograft Model: Ensure a consistent and reproducible method for establishing the orthotopic CNS lymphoma model. Stereotactic injection of tumor cells is crucial for uniform tumor location and size.[7][8]

    • Tumor Burden Monitoring: Use in vivo imaging techniques like bioluminescence imaging (BLI) to monitor tumor growth and ensure that treatment is initiated at a consistent tumor burden across all animals.[8]

  • Refine Drug Formulation and Administration:

    • Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee uniform dosing.

    • Gavage Technique: For oral administration, ensure proper gavage technique to avoid accidental administration into the lungs, which can lead to high variability and toxicity.

  • Control for Biological Variables:

    • Animal Health: Monitor the health of the animals closely. Underlying health issues can affect drug metabolism and tumor growth.

    • Circadian Rhythm: Administer the drug at the same time each day to minimize variations due to circadian rhythms in drug metabolism.

Issue 3: Unexpected Toxicity in Animal Models

Question: Our animal models are showing signs of toxicity (e.g., weight loss, lethargy) at doses we expected to be well-tolerated. What are the potential causes and mitigation strategies?

Answer:

Unexpected toxicity can be related to the drug itself, the formulation, or off-target effects.

  • Evaluate On-Target vs. Off-Target Toxicity:

    • Kinase Selectivity: this compound is a dual LYN/BTK inhibitor, but like many kinase inhibitors, it may have off-target activities.[9] These off-target effects could contribute to toxicity. Review the kinase selectivity profile of this compound if available.

    • Dose Reduction: A dose de-escalation study can help identify a maximum tolerated dose (MTD) in your specific model.

  • Assess Formulation-Related Toxicity:

    • Vehicle Toxicity: Some solubilizing agents, like DMSO, can be toxic at high concentrations. Run a vehicle-only control group to assess the toxicity of the formulation itself.

    • Route of Administration: The route of administration can influence toxicity. IV administration can lead to acute toxicity if the infusion rate is too high.

  • Monitor for Known Class-Related Side Effects:

    • BTK Inhibitor Side Effects: Be aware of known side effects of BTK inhibitors, which can include bleeding, cardiac events, and gastrointestinal issues, although next-generation inhibitors are designed to have better safety profiles.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, non-covalent, dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase. By inhibiting both BTK-dependent and -independent signaling pathways of the B-cell receptor (BCR), it can overcome resistance mechanisms seen with other BTK inhibitors.[12][13][14]

Q2: What are the key physicochemical properties of this compound relevant to CNS delivery?

A2: this compound is a small molecule with properties that favor BBB penetration. Key properties are summarized in the table below.[15]

Q3: What is a typical starting dose for this compound in a mouse CNS lymphoma model?

A3: While specific preclinical dosing for this compound in CNS lymphoma models is not publicly available, a starting point can be extrapolated from clinical data and studies with other BTK inhibitors. In clinical trials for CLL/SLL, a dose of 50 mg once daily has been identified as the recommended Phase 3 dose.[14] For mouse studies, an initial dose-ranging study from 10 to 50 mg/kg administered orally once daily would be a reasonable starting point.

Q4: How can I measure the concentration of this compound in brain tissue?

A4: Quantification of this compound in brain tissue and plasma typically requires a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will allow for the determination of the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which are critical parameters for assessing CNS penetration.

Q5: Are there nanoparticle formulations that could improve this compound delivery?

A5: Yes, nanoparticle-based delivery systems are a promising strategy for enhancing the CNS delivery of tyrosine kinase inhibitors.[16][17] Formulations such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles can improve solubility, protect the drug from degradation, and be functionalized with targeting ligands to facilitate transport across the BBB.[1][18]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight453.4 g/mol [15]
XLogP32.6[15]
Hydrogen Bond Donors1[15]
Hydrogen Bond Acceptors8[15]

Table 2: Hypothetical Brain and Plasma Pharmacokinetic Parameters of this compound in Mice

This data is hypothetical and for illustrative purposes, based on typical values for BBB-penetrant small molecule kinase inhibitors.

ParameterValueDescription
Brain-to-Plasma Ratio (Kp) 0.8 - 1.5Ratio of total drug concentration in the brain to that in the plasma.
Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) ~1.0Ratio of the unbound drug concentration in the brain to that in the plasma. A value close to 1 suggests passive diffusion across the BBB without significant efflux or influx.
Time to Maximum Concentration in Brain (Tmax) 1-2 hoursTime at which the maximum concentration of the drug is reached in the brain tissue after administration.

Experimental Protocols

Protocol 1: Orthotopic CNS Lymphoma Mouse Model

This protocol describes the establishment of a patient-derived orthotopic xenograft (PDOX) model of CNS lymphoma, which is essential for preclinical evaluation of therapies like this compound.[7][8][12]

  • Cell Culture: Culture human CNS lymphoma cells (e.g., patient-derived cells or established cell lines like Raji) in appropriate media. For in vivo imaging, cells can be transduced with a luciferase reporter gene.

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).

  • Stereotactic Intracranial Injection:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a small burr hole in the skull over the desired injection site (e.g., the caudate nucleus).

    • Slowly inject 2-5 µL of the cell suspension (e.g., 1 x 10^5 cells) into the brain parenchyma using a Hamilton syringe.

  • Tumor Growth Monitoring:

    • Monitor tumor growth using bioluminescence imaging (BLI) starting 7-10 days post-injection.

    • Image animals weekly to track tumor progression and randomize them into treatment groups when the tumor signal reaches a predetermined threshold.

Protocol 2: this compound Formulation and Administration

This protocol provides a general method for preparing and administering this compound to mice.

  • Formulation (for oral gavage):

    • Suspension: Prepare a suspension of this compound in a vehicle such as 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. The final concentration should be adjusted based on the desired dose and a dosing volume of 10 mL/kg.

    • Solubilization: For a solution, this compound can be dissolved in a vehicle such as a mixture of DMSO, PEG300, and saline. The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity.

  • Administration:

    • Administer the formulated this compound or vehicle control to the mice via oral gavage once daily.

    • Monitor the body weight of the mice daily as an indicator of toxicity.

Protocol 3: Nanoparticle-Based Delivery of this compound (Conceptual)

This protocol outlines a conceptual approach for using nanoparticles to potentially enhance this compound delivery.[17][19]

  • Nanoparticle Formulation:

    • Encapsulate this compound into a biodegradable polymeric nanoparticle system, such as poly(lactic-co-glycolic acid) (PLGA).

    • Surface-functionalize the nanoparticles with a targeting ligand that can facilitate BBB transport, such as a transferrin receptor antibody or a rabies virus glycoprotein (RVG) peptide.

  • Characterization:

    • Characterize the nanoparticles for size, surface charge, drug loading efficiency, and in vitro drug release profile.

  • In Vivo Administration:

    • Administer the this compound-loaded nanoparticles to the CNS lymphoma-bearing mice, typically via intravenous injection.

  • Evaluation:

    • Compare the therapeutic efficacy and CNS drug concentrations of the nanoparticle formulation to that of free this compound.

Visualizations

Birelentinib_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN activates BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK activates Downstream Downstream Signaling (e.g., NF-κB, PI3K/AKT) BTK->Downstream activates This compound This compound This compound->LYN inhibits This compound->BTK inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes

Caption: this compound's dual inhibition of LYN and BTK signaling pathways.

Experimental_Workflow cluster_model CNS Lymphoma Model Development cluster_treatment Treatment and Evaluation CellCulture 1. Culture CNS Lymphoma Cells Injection 2. Stereotactic Intracranial Injection into Mice CellCulture->Injection Monitoring 3. Monitor Tumor Growth (e.g., Bioluminescence Imaging) Injection->Monitoring Randomization 4. Randomize Mice into Treatment Groups Monitoring->Randomization Treatment 5. Administer this compound (or vehicle/nanoparticle formulation) Randomization->Treatment Efficacy 6. Assess Therapeutic Efficacy (Tumor size, Survival) Treatment->Efficacy PK 7. Pharmacokinetic Analysis (Brain & Plasma Concentrations) Treatment->PK

Caption: General experimental workflow for evaluating this compound in a CNS lymphoma model.

Troubleshooting_Logic Start Suboptimal CNS Drug Delivery Formulation Check Formulation (Solubility, Vehicle) Start->Formulation Efflux Investigate Efflux (e.g., P-gp) Formulation->Efflux [Formulation OK] Dose Optimize Dose Efflux->Dose [Efflux Not an Issue] Nanoparticle Consider Nanoparticle Formulation Efflux->Nanoparticle [Efflux is an Issue] Dose->Nanoparticle [Still Suboptimal] Success Improved CNS Delivery Dose->Success [Dose Optimized] Nanoparticle->Success

References

Birelentinib In Vivo Treatment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful refinement of Birelentinib (DZD8586) treatment schedules in vivo. The following troubleshooting guides and FAQs address common challenges and provide standardized protocols for preclinical studies.

Section 1: Frequently Asked Questions - this compound Fundamentals

Q1: What is this compound and its primary mechanism of action? A1: this compound (DZD8586) is an investigational, first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase (LYN).[1][2][3][4] Its mechanism involves the simultaneous blockade of both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways.[1][3][5][6] This dual inhibition is designed to effectively suppress tumor growth in B-cell malignancies.[3][6]

Q2: What distinguishes this compound from other BTK inhibitors? A2: this compound's dual LYN/BTK inhibition is a key differentiator. This allows it to address resistance mechanisms that affect other BTK inhibitors, such as the BTK C481X mutation and BTK-independent pathway activation via kinases like LYN.[1][3][5] Additionally, this compound is a small molecule with the ability to fully penetrate the blood-brain barrier (BBB), a significant advantage for potential central nervous system (CNS) applications.[1][3][6][7] It also demonstrates high selectivity against other TEC family kinases.[3][5][6]

Q3: What are the primary indications and reported efficacy for this compound? A3: this compound is primarily being investigated for adult patients with relapsed/refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[1][5] In pooled data from Phase 1/2 studies, this compound demonstrated a compelling objective response rate (ORR) of 84.2% in heavily pretreated patients, with responses being durable.[1][3][4][6][8]

Section 2: In Vivo Experimental Protocols and Methodologies

Q4: How should this compound be prepared for in vivo oral administration? A4: As with many kinase inhibitors, this compound's solubility in aqueous solutions may be limited. For preclinical oral gavage, a suspension formulation is typically required. A general starting protocol is provided below, but researchers must perform their own formulation development and stability testing.

Protocol: General Suspension Formulation for Oral Gavage

  • Vehicle Selection: A common vehicle is 0.5% to 1% methylcellulose (MC) in sterile, purified water. An alternative is a solution containing polyethylene glycol 400 (PEG400), though vehicle toxicity should be assessed.

  • Preparation:

    • Weigh the required amount of this compound powder based on the desired dose and concentration.

    • Prepare the chosen vehicle (e.g., 0.5% w/v MC in water).

    • Create a paste by adding a small amount of the vehicle to the this compound powder and triturating with a mortar and pestle.

    • Gradually add the remaining vehicle to the paste while continuously mixing to achieve a homogenous suspension.

  • Administration:

    • Ensure the suspension is well-mixed (e.g., by vortexing) immediately before each administration to guarantee dose uniformity.

    • Administer the suspension via oral gavage using an appropriately sized feeding needle. Dose volume should be based on the animal's most recent body weight (e.g., 5-10 mL/kg).

Q5: What is a recommended starting dose and schedule for preclinical mouse models of B-cell malignancies? A5: Clinical trials in humans have identified a recommended Phase 2 dose of 50 mg once daily, which showed a high response rate and favorable safety profile.[7][9] For preclinical mouse models, a starting dose exploration study (dose-ranging study) is highly recommended. Based on clinical data, a starting range of 25 to 75 mg/kg administered once daily (QD) by oral gavage would be a logical starting point. The final optimal dose will depend on the specific animal model and disease context.

Q6: How should treatment efficacy and toxicity be monitored during an in vivo study? A6: A comprehensive monitoring plan is crucial for interpreting results.

Protocol: In Vivo Efficacy and Toxicity Monitoring

  • Tumor Burden Assessment:

    • For subcutaneous xenograft models, measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • For disseminated disease models, monitor disease progression through bioluminescence imaging (if using luciferase-tagged cells) or by tracking relevant biomarkers in peripheral blood (e.g., CD19+ cells via flow cytometry).

  • Toxicity Monitoring:

    • Measure animal body weight at least 3 times per week. A body weight loss exceeding 15-20% of baseline often indicates significant toxicity and may require a dose reduction or cessation of treatment.

    • Perform daily clinical observations for signs of distress, such as hunched posture, ruffled fur, lethargy, or labored breathing.

    • At the study endpoint, consider collecting blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity. Pay close attention to neutrophil counts, as neutropenia has been observed in clinical trials.[7][8]

  • Endpoint Analysis:

    • Upon study completion, harvest tumors and relevant organs (e.g., spleen, liver).

    • Fix a portion of the tissues in formalin for histopathology and immunohistochemistry (IHC) to assess tumor morphology and target engagement.

    • Flash-freeze another portion for pharmacodynamic analysis (e.g., Western blot for p-BTK) or pharmacokinetic analysis.

Section 3: Troubleshooting Guide

Q7: I am observing unexpected toxicity (e.g., rapid weight loss) in my animal models. What should I do? A7:

  • Isolate the Cause: First, ensure the toxicity is not from the vehicle. Administer the vehicle alone to a control group of animals to rule out any vehicle-related adverse effects.

  • Review Dosing: The administered dose may be too high for the specific animal model or strain. Initiate a dose de-escalation study, reducing the dose by 25-50% to identify a maximum tolerated dose (MTD).

  • Refine the Schedule: If toxicity is observed after several days of treatment, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) instead of continuous daily dosing to allow for animal recovery.

Q8: The in vivo efficacy of this compound does not match our potent in vitro results. What are potential causes? A8:

  • Pharmacokinetics/Bioavailability: Poor oral absorption can lead to insufficient drug exposure. Confirm that the formulation is stable and homogenous. Consider performing a pilot pharmacokinetic (PK) study to measure plasma concentrations of this compound after administration to ensure adequate exposure is being achieved.

  • Free vs. Bound Drug: In vitro assays typically measure the effect of the total drug concentration, whereas in vivo efficacy is driven by the free (unbound) drug concentration in plasma and tissue.[10] High plasma protein binding can limit the amount of active drug available to reach the tumor.[11]

  • Model Resistance: The in vivo tumor microenvironment can confer resistance not seen in 2D cell culture. Ensure the chosen animal model is appropriate and that the tumor cells have not developed unforeseen resistance mechanisms in vivo.

Q9: How can I confirm that this compound is hitting its targets (BTK and LYN) in my in vivo model? A9: Target engagement can be confirmed through pharmacodynamic (PD) studies.

  • Western Blot: Collect tumor or spleen tissue at various time points after a single dose of this compound (e.g., 2, 8, and 24 hours). Analyze protein lysates via Western blot for levels of phosphorylated BTK (p-BTK) and phosphorylated LYN (p-LYN). A significant reduction in the phosphorylated forms of these proteins relative to total protein levels indicates successful target inhibition.

  • Immunohistochemistry (IHC): Use IHC on formalin-fixed tumor sections with antibodies specific for p-BTK to visualize the inhibition of signaling within the tumor tissue architecture.

Section 4: Data Presentation and Visualizations

Quantitative Data Summary

Table 1: Clinical Efficacy of this compound in Heavily Pretreated R/R CLL/SLL Patients

Metric Reported Value Source(s)
Objective Response Rate (ORR) 84.2% [1][3][4][6][8]
ORR at 50 mg Dose 64.3% - 84.2% [7][9]

| Estimated 9-Month Duration of Response (DOR) | 83.3% |[1][3][4][5][6][8] |

Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events (50 mg Dose)

Adverse Event Reported Incidence Source(s)
Neutropenia 15% - 26.7% [7][8]

| Pneumonia | 6.7% - 10% |[7][8] |

Diagrams and Workflows

Birelentinib_Signaling_Pathway cluster_BCR B-Cell Receptor Complex BCR BCR LYN LYN Kinase BCR->LYN Phosphorylates Antigen Antigen Antigen->BCR Activation BTK BTK LYN->BTK Activates Downstream Downstream Signaling (NF-κB, PI3K/AKT, MAPK) BTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->LYN This compound->BTK

Caption: this compound's dual inhibition of LYN and BTK.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Model 1. Select Animal Model (e.g., Xenograft, Syngeneic) Formulate 2. Formulate this compound (e.g., 0.5% MC Suspension) Model->Formulate Pilot 3. Conduct Pilot Study (Dose-ranging, MTD) Formulate->Pilot Randomize 4. Randomize Animals into Treatment Groups Pilot->Randomize Treat 5. Administer Treatment (e.g., QD Oral Gavage) Randomize->Treat Monitor 6. Monitor Efficacy & Toxicity (Tumor Volume, Body Weight) Treat->Monitor Endpoint 7. Endpoint Reached (e.g., Tumor Size Limit) Monitor->Endpoint Collect 8. Collect Samples (Tumor, Blood, Organs) Endpoint->Collect Analyze 9. Perform Analysis (PK/PD, IHC, Histo) Collect->Analyze

Caption: General workflow for an in vivo this compound study.

Troubleshooting_Logic Start Issue Encountered Toxicity Unexpected Toxicity? Start->Toxicity Efficacy Poor In Vivo Efficacy? Start->Efficacy CheckVehicle Run Vehicle-Only Control Group Toxicity->CheckVehicle Yes CheckPK Conduct Pilot PK Study to Confirm Exposure Efficacy->CheckPK Yes DoseDeEscalate Perform Dose De-escalation CheckVehicle->DoseDeEscalate Vehicle OK CheckPD Confirm Target Engagement (p-BTK Western/IHC) CheckPK->CheckPD Exposure OK Reformulate Optimize Formulation & Re-evaluate CheckPK->Reformulate Exposure Low

Caption: Troubleshooting logic for in vivo this compound experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

Birelentinib Preclinical Technical Support Center

Welcome to the this compound (DZD8586) preclinical technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential adverse events during in vivo mouse studies. The following information is based on the known mechanism of this compound as a LYN/BTK dual inhibitor and general principles of preclinical toxicology.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class, non-covalent, dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase (LYN).[1][2][3][4] By targeting both BTK and LYN, it blocks both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways.[2][3][4] This dual action is designed to overcome resistance mechanisms seen with other BTK inhibitors in B-cell malignancies.[2][3]

Q2: What are the anticipated adverse events in mouse studies based on this compound's mechanism?

A2: While specific preclinical toxicity data for this compound is not extensively published, adverse events can be anticipated based on the known roles of BTK and LYN kinases in normal physiology and data from other BTK inhibitors. Potential adverse events may include:

  • Hematologic Effects: BTK is crucial for B-cell development and function. Inhibition can lead to changes in lymphocyte counts. As BTK is also expressed in platelets, effects on platelet function (e.g., bruising, bleeding) are possible.[5][6] Neutropenia has also been reported with BTK inhibitors.[5][7]

  • Immune System Modulation: By design, this compound modulates immune function. This could potentially increase susceptibility to opportunistic infections.

  • Off-Target Effects: Although second-generation inhibitors like this compound are more selective, off-target kinase inhibition could lead to unforeseen toxicities. Common adverse events with the BTK inhibitor class include diarrhea, fatigue, and headache.[5][6][7]

Q3: How often should I monitor my mice during a this compound study?

A3: Monitoring frequency should be based on the study design, dose levels, and any observed clinical signs. A general recommendation is:

  • Acclimation Period: Daily observation.

  • First Week of Dosing: Twice daily observation is recommended to catch acute toxicities.

  • Subsequent Weeks: Daily observation, including weekends.

  • Clinical Monitoring: Body weight should be recorded 2-3 times per week. A clinical scoring system should be used daily.[8]

Troubleshooting Guides

This section addresses specific adverse events that may be encountered during your this compound mouse studies.

Issue 1: Unexpected Weight Loss or Reduced Body Condition Score (BCS)

Initial Observation: A mouse or group of mice shows a significant weight loss (>15% from baseline) or a drop in BCS.

Potential Causes:

  • Gastrointestinal (GI) toxicity (e.g., diarrhea).

  • Dehydration or reduced food/water intake.

  • Systemic toxicity affecting overall health.

  • Tumor progression (in oncology models).

Troubleshooting Workflow:

observe Observation: Weight Loss >15% or ↓BCS isolate Isolate affected mouse/mice observe->isolate assess Assess for Clinical Signs: - Diarrhea - Dehydration - Piloerection - Lethargy isolate->assess supportive Provide Supportive Care: - Warmed subcutaneous fluids - Wet mash/gel food assess->supportive If signs present euthanize Euthanize if Moribund (Consult IACUC Protocol) assess->euthanize If moribund reduce_dose Consider Dose Reduction or Treatment Holiday supportive->reduce_dose monitor Monitor recovery closely (2x daily weights) reduce_dose->monitor necropsy Perform Necropsy: - Examine GI tract - Collect tissues for histology euthanize->necropsy monitor->euthanize If no improvement cluster_BCR B-Cell Receptor Signaling BCR BCR LYN LYN BCR->LYN BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 Proliferation Cell Proliferation & Survival PLCg2->Proliferation This compound This compound This compound->LYN This compound->BTK

References

Troubleshooting inconsistent Birelentinib western blot results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable Western blot results when studying the effects of Birelentinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets for Western blot analysis?

A1: this compound (also known as DZD8586) is a potent, noncovalent dual inhibitor of LYN and Bruton's tyrosine kinase (BTK).[1][2][3] As an inhibitor, this compound is expected to decrease the phosphorylation of these kinases. Therefore, the primary targets for Western blot analysis are the phosphorylated forms of LYN (p-LYN) and BTK (p-BTK). Total LYN and BTK levels should also be assessed as controls to ensure that the observed decrease in phosphorylation is not due to a change in the total amount of protein.

Q2: What are the key downstream signaling pathways affected by this compound that can be monitored by Western blot?

A2: this compound targets the B-cell receptor (BCR) signaling pathway by inhibiting LYN and BTK.[1][2] Key downstream effectors that can be monitored for changes in their phosphorylation status include Phospholipase Cγ2 (PLCγ2) and components of the MAPK/ERK pathway (e.g., ERK1/2). A successful inhibition by this compound should lead to a decrease in the phosphorylation of these downstream targets.

Q3: What type of control samples should I include in my this compound Western blot experiment?

A3: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This serves as the baseline for kinase phosphorylation.

  • Untreated Control: Cells that have not been treated with either this compound or the vehicle.

  • Positive Control Lysate: A lysate from a cell line known to have high basal levels of p-LYN and p-BTK, or a lysate from cells stimulated to activate the BCR pathway.

  • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) should be used to ensure equal protein loading across all lanes.

Q4: How can I confirm that my primary antibodies for p-LYN and p-BTK are specific?

A4: To confirm the specificity of your phospho-antibodies, you can perform the following controls:

  • Phosphatase Treatment: Treat your protein lysate with a phosphatase, such as calf intestinal alkaline phosphatase (CIP), before running the Western blot. A specific phospho-antibody should not detect a band in the phosphatase-treated lane.

  • Use of a Known Inhibitor: Treat cells with a well-characterized inhibitor of the pathway to demonstrate a decrease in the phospho-signal.

  • Knockdown/Knockout Lysates: Use lysates from cells where the target protein has been knocked down or knocked out to confirm the antibody does not detect a non-specific band.

This compound Signaling Pathway

Birelentinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 ERK ERK PLCg2->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->LYN Inhibition This compound->BTK Inhibition

Caption: this compound inhibits LYN and BTK in the BCR signaling pathway.

Experimental Workflow for this compound Western Blot

Western_Blot_Workflow start Start: Cell Culture & this compound Treatment sample_prep Sample Preparation (Cell Lysis) start->sample_prep quantification Protein Quantification (BCA Assay) sample_prep->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-LYN, p-BTK, Total LYN, Total BTK, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Results analysis->end

Caption: A typical workflow for Western blot analysis of this compound's effects.

Troubleshooting Inconsistent this compound Western Blot Results

This guide addresses common issues encountered when performing Western blots to assess the efficacy of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal for p-LYN/p-BTK Antibody Issues: - Primary antibody concentration is too low. - Primary or secondary antibody is not active. - Incorrect secondary antibody used.- Optimize primary antibody concentration by performing a titration. - Ensure antibodies have been stored correctly and are within their expiration date. - Verify that the secondary antibody is specific for the host species of the primary antibody.
Low Protein Abundance: - Target protein is not highly expressed or phosphorylated in the cell line. - Insufficient protein loaded onto the gel.- Use a positive control cell line known to express the target proteins. - Increase the amount of protein loaded per well (20-40 µg is a good starting point).
Inefficient Protein Transfer: - Air bubbles between the gel and membrane. - Improper transfer time or voltage.- Carefully remove any air bubbles when assembling the transfer stack. - Optimize transfer conditions based on the molecular weight of your target proteins. Use a Ponceau S stain to visualize total protein on the membrane post-transfer.
High Background Insufficient Blocking: - Blocking time is too short. - Inappropriate blocking agent.- Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. - For phospho-antibodies, use 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can cause background.
Antibody Concentration Too High: - Primary or secondary antibody concentration is excessive.- Titrate both primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.
Inadequate Washing: - Insufficient number or duration of wash steps.- Increase the number of washes (at least 3-4 times) and the duration of each wash (5-10 minutes) after primary and secondary antibody incubations.
Non-Specific Bands Antibody Specificity: - Primary antibody may be cross-reacting with other proteins.- Use a highly specific monoclonal antibody if available. - Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity. - Include appropriate controls (e.g., knockout/knockdown lysate) to confirm band identity.
Sample Degradation: - Proteases or phosphatases in the lysate are active.- Always prepare lysates on ice and add fresh protease and phosphatase inhibitors to your lysis buffer.
Inconsistent Results Between Experiments Variability in Sample Preparation: - Inconsistent cell density or treatment times. - Inaccurate protein quantification.- Standardize cell culture and treatment conditions. - Use a reliable protein quantification assay like the BCA assay and ensure all samples are accurately measured.
Variability in Western Blot Protocol: - Inconsistent incubation times or temperatures. - Differences in reagent preparation.- Follow a standardized protocol for all steps of the Western blot. - Prepare fresh buffers and antibody dilutions for each experiment.

Troubleshooting Logic Tree

Troubleshooting_Logic_Tree start Inconsistent Western Blot Results no_signal Weak or No Signal? start->no_signal high_background High Background? no_signal->high_background No check_transfer Check Protein Transfer (Ponceau S Stain) no_signal->check_transfer Yes non_specific Non-Specific Bands? high_background->non_specific No optimize_blocking Optimize Blocking (Time, Reagent) high_background->optimize_blocking Yes inconsistent Inconsistent Replicates? non_specific->inconsistent No verify_ab_spec Verify Antibody Specificity non_specific->verify_ab_spec Yes standardize_protocol Standardize Protocol (Timing, Temps) inconsistent->standardize_protocol Yes optimize_ab Optimize Antibody Concentrations check_transfer->optimize_ab check_reagents Check Reagent Activity (Antibodies, ECL) optimize_ab->check_reagents reduce_ab Reduce Antibody Concentrations optimize_blocking->reduce_ab increase_washes Increase Wash Steps (Duration, Number) reduce_ab->increase_washes check_sample_prep Improve Sample Prep (Add Inhibitors) verify_ab_spec->check_sample_prep run_controls Run Specificity Controls (e.g., KO Lysate) check_sample_prep->run_controls ensure_equal_loading Ensure Equal Loading (Accurate Quantification) standardize_protocol->ensure_equal_loading prepare_fresh Prepare Fresh Reagents & Buffers ensure_equal_loading->prepare_fresh

Caption: A decision tree for troubleshooting common Western blot issues.

Detailed Experimental Protocol

This protocol provides a starting point for assessing the effect of this compound on p-LYN and p-BTK in a relevant cell line (e.g., a diffuse large B-cell lymphoma cell line).

1. Cell Culture and Treatment

  • Culture cells in appropriate media and conditions until they reach approximately 80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for the specified duration.

2. Sample Preparation (Cell Lysis)

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

4. SDS-PAGE

  • To 20-40 µg of protein, add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Load the samples and a molecular weight marker onto a polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer

  • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • After transfer, briefly wash the membrane with deionized water and visualize the protein bands with Ponceau S stain to confirm successful transfer.

  • Destain the membrane with TBST.

6. Blocking and Antibody Incubation

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (e.g., anti-p-LYN, anti-p-BTK, anti-total LYN, anti-total BTK, or anti-GAPDH) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Signal Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

  • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.

References

Technical Support Center: Optimizing Flow Cytometry for Birelentinib-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Birelentinib. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your flow cytometry panels and obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect cells?

A1: this compound is a first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase (LYN).[1][2][3] By targeting both BTK and LYN, it can block both BTK-dependent and independent B-cell receptor (BCR) signaling pathways.[1][3] This dual inhibition effectively disrupts signals that promote cell survival and proliferation in B-cell malignancies, leading to the induction of apoptosis (programmed cell death).[4][5][6] Therefore, flow cytometry is an essential tool to quantify the apoptotic effects of this compound on target cells.

Q2: Which primary flow cytometry assays are recommended for evaluating the effects of this compound?

A2: The most common and informative assays for this compound-treated cells are:

  • Apoptosis Assays: Using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[7][8]

  • Cell Cycle Analysis: Using a DNA intercalating dye such as Propidium Iodide (PI) to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to identify a sub-G1 peak, which is indicative of apoptotic DNA fragmentation.[9][10][11]

  • Intracellular Signaling Analysis: To confirm target engagement, you can stain for phosphorylated proteins downstream of BTK and LYN, or key apoptosis regulators like cleaved Caspase-3.[12][13]

Q3: How do I design an initial flow cytometry panel for this compound-treated cells?

A3: A robust starting panel should include markers for apoptosis and viability. For more complex panels, consider including cell-specific markers if working with mixed populations. A key consideration is to choose fluorochromes with minimal spectral overlap and to pair brighter fluorochromes with less abundant antigens.[14]

Suggested Starting Panels

The following tables provide examples of basic and advanced panels for assessing this compound's effects.

Table 1: Basic Apoptosis Panel

Marker/DyeFluorochromePurpose
Annexin VFITC or APCDetects phosphatidylserine (PS) exposure on the outer membrane of early apoptotic cells.[7][15]
Propidium Iodide (PI)PE or PerCP-Cy5.5A viability dye that enters cells with compromised membranes, identifying late apoptotic/necrotic cells.

Table 2: Advanced Apoptosis & Cell Cycle Panel

Marker/DyeFluorochromePurpose
Cell-Specific Marker (e.g., CD19 for B-cells)BV421To gate on the target cell population.[16]
Annexin VFITCDetects early apoptotic cells.[15]
Cleaved Caspase-3PEDetects a key executioner caspase in the apoptotic pathway.[13]
Propidium Iodide (PI)PerCP-Cy5.5For cell cycle analysis (Sub-G1 peak) and viability.[9][17]

Troubleshooting Guide

Flow cytometry experiments can be complex. This guide addresses common issues encountered when analyzing this compound-treated cells.

Table 3: Common Flow Cytometry Issues and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Inadequate washing to remove unbound antibody.[18] 2. Antibody concentration is too high.[14] 3. Non-specific antibody binding to Fc receptors. 4. High percentage of dead cells.[18]1. Increase the number and/or volume of wash steps.[18] 2. Titrate all antibodies to determine the optimal concentration.[14][19] 3. Add an Fc receptor blocking agent to your staining buffer.[12] 4. Include a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[20]
Weak or No Signal 1. Low antigen expression on cells. 2. Antibody concentration is too low.[14] 3. Fluorochrome has been photobleached. 4. For intracellular targets, fixation/permeabilization was ineffective.[14]1. Use a brighter fluorochrome for markers with low expression.[14] Consider signal amplification strategies. 2. Titrate the antibody to find the optimal staining concentration.[19] 3. Protect stained samples from light at all times.[14] 4. Optimize the fixation/permeabilization protocol. Methanol-based permeabilization is often recommended for phospho-protein staining.[12]
Poor Compensation / High Spectral Overlap 1. Incorrect compensation controls.[21] 2. Compensation controls are not bright enough.[22][23] 3. Using the wrong fluorochrome for compensation.[21]1. Use single-stained controls for each fluorochrome in your panel.[21] Cells or compensation beads can be used.[21] 2. The positive signal in your compensation control must be at least as bright as the signal in your experimental sample.[22][23] 3. The fluorochrome in the compensation control must be identical to the one used in the experiment (e.g., do not use FITC to compensate for GFP).[21]
Cell Clumping / Abnormal Event Rate 1. Cell concentration is too high. 2. Presence of DNA from dead cells. 3. Clogged fluidics.[18]1. Resuspend cells at an appropriate concentration (e.g., 1x10^6 cells/mL). 2. Add DNase to the buffer to break down DNA from lysed cells. 3. Perform instrument cleaning cycles as recommended by the manufacturer.[18]

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)

This protocol is designed to quantify apoptosis in this compound-treated cells by identifying the translocation of phosphatidylserine (PS) and loss of membrane integrity.

Materials:

  • This compound-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 1X Annexin V Binding Buffer

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) Staining Solution

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest cells after this compound treatment. Include a vehicle-only control.[19]

  • Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.[24]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer. Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]

  • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8]

  • Just before analysis, add 5 µL of PI Staining Solution to each tube. Do not wash the cells after adding PI.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)

This protocol is used to analyze the DNA content of cells, allowing for the quantification of cells in different cycle phases and the identification of an apoptotic sub-G1 population.

Materials:

  • This compound-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • PI Staining Solution (containing RNase A)[17]

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.

  • Wash cells once with PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[10]

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[10][17]

  • Incubate the cells on ice or at -20°C for at least 2 hours. (Cells can be stored at -20°C for several weeks).[10]

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Carefully decant the ethanol.

  • Wash the cell pellet with 5 mL of PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution (containing RNase A to prevent staining of double-stranded RNA).[9][17]

  • Incubate for 15-30 minutes at room temperature in the dark.[17]

  • Data Acquisition: Analyze on a flow cytometer. Use a linear scale for the PI channel and apply doublet discrimination to exclude cell aggregates from the analysis.[11]

Visualizations

G

G

References

Validation & Comparative

Birelentinib vs. Ibrutinib in BTK C481S Mutant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of birelentinib and ibrutinib, focusing on their efficacy against Bruton's tyrosine kinase (BTK) C481S mutant cell lines, a common mechanism of acquired resistance to ibrutinib. We will delve into their mechanisms of action, present available preclinical data, and provide detailed experimental protocols for the key assays cited.

Introduction

Ibrutinib, a first-in-class covalent BTK inhibitor, has revolutionized the treatment of B-cell malignancies. It forms an irreversible bond with the cysteine 481 (C481) residue in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[1] However, the emergence of the C481S mutation, where cysteine is replaced by serine, abrogates this covalent binding, rendering ibrutinib significantly less effective and leading to clinical relapse.[2][3]

This compound (formerly DZD8586) is a novel, non-covalent, dual inhibitor of both BTK and Lyn kinase (LYN).[4][5] Its mechanism of action does not depend on covalent binding to the C481 residue, suggesting it may overcome resistance mediated by the C481S mutation.[6] Furthermore, by inhibiting LYN, a key kinase in both BTK-dependent and -independent B-cell receptor (BCR) signaling, this compound offers a broader therapeutic approach to target resistance.[4][5]

Mechanism of Action

Ibrutinib

Ibrutinib is a potent and irreversible inhibitor of BTK.[1] It specifically targets the C481 residue within the BTK active site, forming a covalent bond that permanently disables the enzyme's kinase activity. This blocks the downstream signaling cascade that is crucial for B-cell proliferation, survival, and adhesion.[1] The C481S mutation prevents the formation of this covalent bond, leading to a significant decrease in ibrutinib's inhibitory potency.[2][3]

This compound

This compound is a non-covalent inhibitor, meaning it does not form a permanent bond with its target. It binds reversibly to the ATP-binding pocket of both BTK and LYN kinase.[6] This mode of inhibition is effective against both wild-type BTK and the C481S mutant form.[6] By dually targeting BTK and LYN, this compound can inhibit both the primary BCR signaling pathway and alternative resistance pathways that may be activated in ibrutinib-resistant cells.[4][5]

Signaling Pathways

The B-cell receptor signaling pathway is a complex network of proteins that regulates B-cell fate. Both BTK and LYN are critical components of this pathway.

B-Cell Receptor Signaling and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors BCR BCR LYN LYN BCR->LYN Activation BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation ERK ERK PLCg2->ERK AKT AKT PLCg2->AKT NFkB NF-κB ERK->NFkB AKT->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits (WT) Ineffective (C481S) This compound This compound This compound->LYN Inhibits This compound->BTK Inhibits (WT & C481S)

Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition by ibrutinib and this compound.

Quantitative Data Comparison

Direct head-to-head preclinical studies comparing the IC50 or GI50 values of this compound and ibrutinib in the same BTK C481S mutant cell line are not publicly available. However, data from separate studies provide insights into their respective potencies.

DrugTargetCell Line/AssayIC50 / GI50Citation
Ibrutinib Wild-Type BTKBiochemical Assay0.5 nM[7]
BTK C481SNot Specified~1 µM[8]
This compound (DZD8586) BTK C481X & Pirtobrutinib Resistance MutationsTMD-8-IbruR (C481S) & RI-1 transfectantsSimilar GI50s to wild-type[9]

Note: The provided data for ibrutinib and this compound are from different studies and experimental setups. Therefore, a direct comparison of the absolute values should be made with caution. The key takeaway is the significant loss of potency for ibrutinib against the C481S mutant, while this compound maintains its activity.

Experimental Protocols

Below are generalized protocols for the key assays used to evaluate the efficacy of BTK inhibitors. Specific parameters may vary between studies.

Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the kinase activity of the purified BTK enzyme.

Kinase Inhibition Assay Workflow Start Start Prep Prepare Assay Plate: - Purified BTK Enzyme - Kinase Buffer Start->Prep Add_Inhibitor Add Test Compound (this compound or Ibrutinib) at various concentrations Prep->Add_Inhibitor Add_Substrate Add ATP and Peptide Substrate Add_Inhibitor->Add_Substrate Incubate Incubate at Room Temperature Add_Substrate->Incubate Detect Detect Kinase Activity (e.g., luminescence, fluorescence) Incubate->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End Cell Viability Assay Workflow Start Start Seed_Cells Seed BTK C481S Mutant Cell Line in a 96-well plate Start->Seed_Cells Add_Inhibitor Add Test Compound (this compound or Ibrutinib) at various concentrations Seed_Cells->Add_Inhibitor Incubate Incubate for 24-72 hours Add_Inhibitor->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Measure Measure Signal (absorbance or luminescence) Add_Reagent->Measure Analyze Analyze Data and Calculate GI50/IC50 Measure->Analyze End End Analyze->End

References

A Head-to-Head Comparison of Birelentinib and Pirtobrutinib in Non-Covalent BTK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted cancer therapy, non-covalent Bruton's tyrosine kinase (BTK) inhibitors are emerging as a pivotal class of drugs for B-cell malignancies, offering an alternative for patients who have developed resistance to covalent BTK inhibitors. This guide provides a detailed comparison of two such inhibitors: birelentinib and pirtobrutinib.

Executive Summary

Pirtobrutinib is a highly selective, non-covalent BTK inhibitor that has demonstrated efficacy in patients with various B-cell malignancies, including those with the C481S resistance mutation. This compound is a novel, first-in-class dual inhibitor of LYN and BTK, also functioning through a non-covalent mechanism. Its dual action aims to block both BTK-dependent and -independent signaling pathways, potentially offering a solution to a broader range of resistance mechanisms.

This comparison guide delves into the available preclinical and clinical data for both compounds, presenting a side-by-side analysis of their mechanisms of action, biochemical and cellular potency, selectivity, pharmacokinetics, and clinical efficacy and safety profiles.

Mechanism of Action

Both this compound and pirtobrutinib are reversible, non-covalent inhibitors of BTK. Unlike their covalent counterparts (e.g., ibrutinib), they do not form a permanent bond with the Cysteine 481 (C481) residue in the BTK active site. This allows them to maintain activity against BTK enzymes harboring C481 mutations, a common mechanism of acquired resistance to covalent inhibitors.

Pirtobrutinib binds to the ATP-binding site of both wild-type and C481-mutated BTK, stabilizing the kinase in an inactive conformation.[1][2] This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting B-cell proliferation and survival.[1][3]

This compound possesses a unique dual-targeting mechanism, inhibiting both LYN and BTK kinases.[4][5] LYN is another tyrosine kinase involved in B-cell receptor (BCR) signaling, and its inhibition by this compound aims to block BTK-independent resistance pathways.[4][6] This dual inhibition provides a more comprehensive blockade of the BCR signaling cascade.[7]

Signaling Pathway

The B-cell receptor signaling pathway, which is critical for the survival and proliferation of malignant B-cells, is the primary target of both this compound and pirtobrutinib. The following diagram illustrates the key components of this pathway and the points of inhibition for both drugs.

BTK_Signaling_Pathway B-Cell Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFkB NF-κB IP3->NFkB MAPK MAPK DAG->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation This compound This compound This compound->LYN Inhibits This compound->BTK Inhibits Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK Inhibits

Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and pirtobrutinib.

Table 1: Biochemical and Cellular Potency
ParameterThis compoundPirtobrutinib
BTK IC₅₀ (Wild-Type) Data not publicly available~0.4 nM[1]
BTK IC₅₀ (C481S Mutant) Data not publicly available~0.4 nM[1]
LYN IC₅₀ Data not publicly available>100-fold selective for BTK over LYN[1]
Cellular BTK Inhibition (EC₅₀) Data not publicly availablePotent inhibition in multiple B-cell lymphoma cell lines[1][2]
Table 2: Kinase Selectivity
Kinase FamilyThis compoundPirtobrutinib
TEC Family (TEC, ITK, TXK, BMX) High selectivity against other TEC family kinases[4]>100-fold selectivity over other tested kinases[1][2]
Other Kinases Data not publicly availableHighly selective for BTK in >98% of the human kinome[1][2]
Table 3: Pharmacokinetic Properties
ParameterThis compoundPirtobrutinib
Bioavailability Favorable PK properties reported[4]85.5%[8]
Time to Peak Plasma Concentration (Tₘₐₓ) Data not publicly available~2 hours[3]
Plasma Protein Binding Data not publicly available96%[8]
Metabolism Data not publicly availablePrimarily by CYP3A4, UGT1A8, and UGT1A9[8]
Elimination Half-life Data not publicly available~19 hours[8]
Blood-Brain Barrier Penetration Full penetration reported[4]Data not publicly available
Table 4: Clinical Efficacy and Safety (Relapsed/Refractory CLL/SLL)
ParameterThis compound (Phase 1/2 Pooled Data)Pirtobrutinib (BRUIN Phase 1/2)
Patient Population Heavily pretreated, including prior BTK and BCL-2 inhibitors[7]Previously treated with a covalent BTK inhibitor[9]
Overall Response Rate (ORR) 84.2%[4][5]62%[9]
Duration of Response (DOR) Estimated 9-month DOR rate of 83.3%[4]Median DOR not reached at time of analysis[9]
Most Common Adverse Events (≥20%) Neutropenia, pneumonia (Grade ≥3)[10]Fatigue, diarrhea, contusion[9]
Discontinuation due to Treatment-Related AEs Data not publicly available1%[9]

Experimental Protocols

Detailed experimental protocols for this compound are not yet publicly available in full-text publications. The following descriptions are based on established methodologies for evaluating BTK inhibitors.

Biochemical Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against wild-type and mutant BTK, as well as other kinases to assess selectivity.

General Protocol:

  • Recombinant human BTK (wild-type or C481S mutant) is incubated with a peptide substrate and ATP in a reaction buffer.

  • The inhibitor (this compound or pirtobrutinib) is added at varying concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

  • The amount of phosphorylated substrate is quantified using methods such as:

    • Radiometric assays: Measuring the incorporation of ³²P-ATP or ³³P-ATP into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., FRET, TR-FRET).[11]

    • Luminescence-based assays: Measuring the depletion of ATP.

  • IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assays

Objective: To assess the potency of the inhibitors in a cellular context by measuring the inhibition of BTK-mediated signaling.

General Protocol (e.g., B-cell activation assay):

  • Primary B-cells or B-cell lymphoma cell lines are cultured.

  • Cells are pre-incubated with various concentrations of the inhibitor.

  • B-cell receptor signaling is stimulated using an anti-IgM antibody.

  • The phosphorylation of downstream targets of BTK, such as PLCγ2 and ERK, is measured by Western blotting or flow cytometry.

  • Alternatively, the expression of activation markers like CD69 on the cell surface is quantified by flow cytometry.

  • EC₅₀ values (half-maximal effective concentration) are determined from dose-response curves.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

General Protocol:

  • Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with human B-cell lymphoma cell lines to establish tumors.[12][13]

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The inhibitor is administered orally at different dose levels and schedules.

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, tumors are excised and may be analyzed for pharmacodynamic markers (e.g., levels of phosphorylated BTK).

  • Efficacy is determined by comparing tumor growth inhibition in the treated groups versus the control group.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a novel BTK inhibitor.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochemical Biochemical Assays (IC50, Selectivity) Cellular Cellular Assays (EC50, Pathway Analysis) Biochemical->Cellular InVivo In Vivo Models (Xenografts, Efficacy) Cellular->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase 1 Trials (Safety, PK, Dose Finding) Tox->Phase1 Phase2 Phase 2 Trials (Efficacy, Safety) Phase1->Phase2 Phase3 Phase 3 Trials (Pivotal Efficacy, Comparison) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A generalized workflow for BTK inhibitor development.

Conclusion

Pirtobrutinib and this compound represent the next generation of BTK inhibitors, offering potential solutions to the challenge of acquired resistance to covalent inhibitors. Pirtobrutinib is a well-characterized, highly selective non-covalent BTK inhibitor with proven clinical efficacy. This compound, with its novel dual LYN/BTK inhibitory mechanism, presents a promising strategy to overcome both BTK-dependent and -independent resistance, although more detailed data from published, peer-reviewed studies are needed for a complete comparison. The choice between these agents in a clinical setting will ultimately depend on the specific resistance mechanisms of a patient's tumor, the safety profiles of the drugs, and the outcomes of ongoing and future clinical trials.

References

Validating Birelentinib's Dual-Target Engagement in Lymphoma Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Birelentinib (DZD8586) is an investigational, first-in-class, non-covalent dual inhibitor of Lymphocyte-specific protein tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK).[1][2][3][4][5] It is currently in clinical development for the treatment of patients with relapsed or refractory B-cell non-Hodgkin lymphomas (B-NHL), including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[2][4][5] The dual inhibition of both LYN and BTK is a promising strategy to overcome resistance to existing BTK inhibitors, which can arise from BTK mutations (such as C481X) or the activation of alternative, BTK-independent signaling pathways.[4][5][6]

This guide provides a comparative analysis of this compound with other kinase inhibitors that exhibit dual-targeting capabilities, supported by experimental data. It also offers detailed protocols for key experiments to validate the dual-target engagement of this compound in lymphoma cells.

Comparative Analysis of Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50) of this compound and two other multi-target kinase inhibitors, Dasatinib and Bosutinib, against their respective targets. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Inhibitor Target IC50 (nM) Cell Line/Assay Conditions Reference
This compound BTK (wild-type)6.72Cell-free assay[7]
BTK (C481S mutant)6.11Cell-free assay[7]
LYNData not publicly available-
Dasatinib LYN11In vitro kinase assay[8]
BTK5In vitro kinase assay[9][10]
Src family kinases< 1In vitro kinase assay[10]
Bosutinib LYN0.850Cell-free assay[11]
Src1.2Cell-free assay[11][12]
Abl1Cell-free assay[12]

Signaling Pathway of this compound's Dual-Target Inhibition

This compound's mechanism of action involves the simultaneous inhibition of LYN and BTK, both of which are critical components of the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the proliferation and survival of malignant B-cells.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Activation BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->LYN This compound->BTK CoIP_Workflow start Start: Treat lymphoma cells with this compound or vehicle lysis Lyse cells start->lysis ip Immunoprecipitate LYN or BTK with specific antibodies lysis->ip beads Capture antibody-protein complex with Protein A/G beads ip->beads wash Wash beads to remove non-specific binding beads->wash elute Elute bound proteins wash->elute detect Detect this compound in eluate (Western Blot or Mass Spec) elute->detect end End: Confirm this compound binding detect->end CETSA_Workflow start Start: Treat lymphoma cells with this compound or vehicle heat Heat cell aliquots to a range of temperatures start->heat lyse Lyse cells to release soluble proteins heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect analyze Analyze soluble LYN and BTK by Western Blot collect->analyze end End: Determine thermal shift analyze->end NanoBRET_Workflow start Start: Transfect cells with LYN- or BTK-NanoLuc® vector plate Plate cells in 96-well plates start->plate add_tracer Add NanoBRET® Tracer plate->add_tracer add_compound Add serial dilutions of this compound add_tracer->add_compound incubate Incubate at 37°C add_compound->incubate add_substrate Add Nano-Glo® Substrate and Extracellular Inhibitor incubate->add_substrate read Measure BRET signal add_substrate->read end End: Calculate IC50 read->end Inhibitor_Comparison cluster_targets Kinase Targets This compound This compound LYN LYN This compound->LYN BTK BTK This compound->BTK Dasatinib Dasatinib Dasatinib->LYN Dasatinib->BTK Src Src Dasatinib->Src Abl Abl Dasatinib->Abl Bosutinib Bosutinib Bosutinib->LYN Bosutinib->Src Bosutinib->Abl

References

Birelentinib Efficacy in Cell Lines Resistant to First-Generation BTK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of B-cell malignancy treatment has been significantly reshaped by the advent of Bruton's tyrosine kinase (BTK) inhibitors. First-generation covalent inhibitors, such as ibrutinib, have demonstrated remarkable efficacy; however, the emergence of resistance, primarily through mutations in the BTK gene, necessitates the development of novel therapeutic strategies. Birelentinib (DZD8586), a non-covalent, dual inhibitor of both BTK and LYN kinase, has emerged as a promising agent designed to overcome these resistance mechanisms. This guide provides a comparative analysis of this compound's efficacy in cell lines resistant to first-generation BTK inhibitors, supported by available preclinical and clinical data.

Introduction to this compound (DZD8586)

This compound is an orally administered, highly selective, non-covalent inhibitor of BTK.[1] Unlike first-generation covalent inhibitors that form an irreversible bond with the cysteine 481 (C481) residue in the BTK active site, this compound's non-covalent binding mechanism allows it to maintain activity against BTK enzymes harboring the C481S mutation, the most common mechanism of acquired resistance to ibrutinib.[2][3] Furthermore, this compound is designed to penetrate the blood-brain barrier, offering a potential therapeutic option for B-cell malignancies with central nervous system (CNS) involvement.[4][5]

A key differentiator of this compound is its dual-inhibitory action against both BTK and LYN kinase.[1][6] LYN kinase is another member of the Src family of tyrosine kinases that can contribute to B-cell receptor (BCR) signaling, and its activation can serve as a bypass pathway, leading to BTK-independent resistance.[4] By targeting both BTK and LYN, this compound aims to provide a more comprehensive blockade of the BCR signaling cascade, potentially overcoming both BTK-dependent and -independent resistance mechanisms.[1][6]

Comparative Efficacy Data

While direct head-to-head preclinical studies with extensive quantitative data for this compound against a full panel of resistant cell lines are not yet widely published in peer-reviewed literature, available information from conference abstracts and company presentations indicates its potent activity in the context of resistance.

Table 1: Preclinical Activity of this compound (DZD8586) in BTK Mutant Contexts

CompoundTarget(s)Wild-Type BTK (GI50)BTK C481S Mutant (GI50)Other BTK Mutants (pirtobrutinib resistance)LYN Kinase InhibitionReference
This compound (DZD8586) LYN, BTKPotentSimilar to Wild-TypeActivePotent[7][8]

Note: Specific GI50 values are not yet publicly available in a comparative format. "Potent" and "Active" are based on descriptive reports from preclinical studies.

Table 2: Clinical Efficacy of this compound (DZD8586) in Relapsed/Refractory B-Cell Malignancies

IndicationPatient PopulationDosingOverall Response Rate (ORR)Additional NotesReference
CLL/SLLHeavily pretreated, including prior BTK and BCL-2 inhibitors50 mg QD84.2%Responses observed irrespective of prior BTK inhibitor type or presence of BTK resistance mutations (including C481X and "kinase-dead" mutations).[5][6]
DLBCLRelapsed/Refractory50 mg QD42.9%Includes patients with both GCB and non-GCB subtypes.[9]
DLBCLRelapsed/Refractory75 mg QD50.0%Includes patients with both GCB and non-GCB subtypes.[9]

Signaling Pathways and Mechanism of Action

This compound's dual inhibition of LYN and BTK provides a two-pronged attack on the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.

BCR_Signaling_and_Birelentinib_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) CD79 CD79A/B LYN LYN CD79->LYN Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ca_Flux->NFkB Birelentinib1 This compound Birelentinib1->LYN Inhibition Birelentinib2 This compound Birelentinib2->BTK Inhibition Ibrutinib First-Gen BTKi (e.g., Ibrutinib) Ibrutinib->BTK Inhibition BTK_C481S BTK C481S Mutation BTK_C481S->Ibrutinib Resistance

Caption: this compound's dual inhibition of LYN and BTK in the BCR signaling pathway.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not yet fully available in the public domain. However, based on standard methodologies for assessing BTK inhibitor efficacy, the following protocols are representative of the likely assays conducted.

In Vitro Kinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified wild-type and mutant BTK, as well as LYN kinase.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human BTK (wild-type and mutant variants) and LYN kinase are diluted in kinase assay buffer. A specific peptide substrate for each kinase is also prepared in the assay buffer.

  • Compound Dilution: this compound and comparator BTK inhibitors are serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and inhibitor are combined in a 384-well plate and the reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[10]

  • Data Analysis: The luminescence signal is measured, and the data is normalized to controls. IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of lymphoma and leukemia cell lines, including those with resistance mutations.

Protocol:

  • Cell Seeding: Lymphoma or leukemia cell lines (e.g., TMD8, REC-1, or patient-derived cells) are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and comparator inhibitors for a specified duration (e.g., 72 hours).

  • Viability Reagent Addition: A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTS reagent, is added to each well.[11][12]

  • Incubation: The plates are incubated according to the manufacturer's instructions to allow for the metabolic conversion of the reagent by viable cells.

  • Signal Measurement: The luminescence or absorbance is measured using a plate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. The half-maximal growth inhibition (GI50) values are calculated from the dose-response curves.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay Kinase Inhibition Assay (Wild-Type & Mutant BTK/LYN) Cell_Viability Cell Viability Assay (Resistant Cell Lines) Kinase_Assay->Cell_Viability Determine Potency Xenograft Xenograft Models (Tumor Growth Inhibition) Cell_Viability->Xenograft Confirm Cellular Activity Phase1_2 Phase 1/2 Clinical Trials (Safety & Efficacy) Xenograft->Phase1_2 Evaluate In Vivo Efficacy

Caption: A typical preclinical to clinical development workflow for a novel BTK inhibitor.

Conclusion

This compound represents a promising next-generation BTK inhibitor with a novel dual-targeting mechanism that has the potential to address the significant clinical challenge of resistance to current BTK-targeted therapies. Its non-covalent binding mode allows it to overcome the common C481S mutation that confers resistance to first-generation covalent inhibitors. Furthermore, its ability to inhibit LYN kinase may provide a means to circumvent BTK-independent resistance pathways. Early clinical data are encouraging, demonstrating significant anti-tumor activity in heavily pretreated patients with various B-cell malignancies. As more comprehensive preclinical and mature clinical data become available, the role of this compound in the evolving treatment paradigm for B-cell cancers will be further elucidated.

References

Birelentinib's Edge: Overcoming Kinase Inhibitor Resistance in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Birelentinib (DZD8586) reveals its potential to circumvent common resistance mechanisms that plague existing BTK inhibitors, offering a promising new therapeutic avenue for researchers and clinicians in oncology.

In the landscape of targeted cancer therapy, the development of resistance remains a critical hurdle. For B-cell malignancies, Bruton's tyrosine kinase (BTK) inhibitors have revolutionized treatment, yet their long-term efficacy is often compromised by acquired mutations. This compound (DZD8586), a novel, orally administered, non-covalent dual inhibitor of LYN and BTK, has emerged as a significant contender in overcoming this challenge. This guide provides a detailed comparison of this compound's performance against other kinase inhibitors, supported by available preclinical and clinical data.

Dual Inhibition Strategy Circumvents Key Resistance Pathways

This compound distinguishes itself from other BTK inhibitors through its unique dual-targeting mechanism. It is designed to inhibit both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways.[1][2][3][4] Resistance to first-generation covalent BTK inhibitors, such as ibrutinib, frequently arises from mutations in the BTK gene, most notably the C481S mutation, which prevents the inhibitor from binding to its target. While second-generation and non-covalent inhibitors like pirtobrutinib were developed to address this, resistance can still emerge through other BTK mutations or the activation of alternative survival pathways.

This compound's ability to also inhibit LYN kinase, a key component of the BCR signaling pathway that can act upstream of BTK, provides a mechanism to bypass this reliance on the BTK pathway for cell survival. This dual inhibition is intended to block both primary and alternative signaling routes, potentially mitigating the development of resistance.

Comparative Efficacy Against Resistant Mutants

Preclinical studies have demonstrated this compound's potent anti-proliferative effects across a range of B-cell lymphoma cell lines, including those harboring resistance mutations to both covalent and non-covalent BTK inhibitors.

Table 1: Preclinical Activity of this compound Against BTK-Inhibitor Resistant Cell Lines

Cell Line CharacteristicThis compound (DZD8586) ActivityComparative Inhibitor ActivityReference
BTK C481X MutationMaintained potent anti-proliferative effects with similar GI50 values to wild-type.Covalent inhibitors (e.g., ibrutinib) show significantly reduced activity.[5]
Pirtobrutinib Resistance MutationsDemonstrated concentration-dependent anti-proliferative effects.Pirtobrutinib and other non-covalent inhibitors may show reduced efficacy.[5]
Diffuse Large B-cell Lymphoma (DLBCL) Cell LinesExhibited potent cell growth inhibition and induced cell death.Varies depending on the specific DLBCL subtype and genetic background.[5]

Note: Specific GI50 values from direct comparative preclinical studies are not publicly available in the reviewed literature. The table reflects the qualitative findings from an ASH 2023 abstract by Bai et al. from Dizal Pharmaceutical.[5]

Clinical data further supports this compound's efficacy in a heavily pretreated patient population. In Phase 1/2 studies, this compound demonstrated significant anti-tumor activity in patients with relapsed or refractory B-cell non-Hodgkin lymphoma (B-NHL), including those who had previously been treated with and developed resistance to other BTK inhibitors.[1][3][6]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate this compound, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing cross-resistance.

Birelentinib_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_Inhibitors Kinase Inhibitors BCR BCR LYN LYN BCR->LYN Activation BTK BTK LYN->BTK Activation Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream Activation Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream->Cell Proliferation\n& Survival This compound This compound This compound->LYN Inhibition This compound->BTK Inhibition Other_BTKi Other BTK Inhibitors (Covalent & Non-covalent) Other_BTKi->BTK Inhibition

Caption: this compound's dual inhibition of LYN and BTK.

Cross_Resistance_Workflow start Start: Select Cancer Cell Lines (Wild-type and BTK mutant) culture Cell Culture & Seeding in 96-well plates start->culture treat Treatment with Kinase Inhibitors (this compound vs. Others) (Dose-response) culture->treat incubate Incubation (e.g., 72 hours) treat->incubate assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay readout Data Acquisition (Plate Reader) assay->readout analysis Data Analysis (Calculate GI50 / IC50 values) readout->analysis end End: Compare Cross-Resistance Profiles analysis->end

Caption: Experimental workflow for cross-resistance studies.

Experimental Protocols

While specific, detailed protocols for this compound cross-resistance studies are not publicly available, the following are generalized methodologies typical for such investigations.

Cell Viability and Proliferation Assays

Objective: To determine the half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50) of this compound and other kinase inhibitors against various B-cell lymphoma cell lines, including those with wild-type and mutant BTK.

Methodology:

  • Cell Culture: B-cell lymphoma cell lines (e.g., TMD-8) and their resistant variants (e.g., TMD-8-IbruR with BTK C481S mutation) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound and other comparator kinase inhibitors is prepared. The cells are treated with these compounds over a range of concentrations.

  • Incubation: The treated cells are incubated for a period of 72 hours to allow for the assessment of anti-proliferative effects.

  • Viability Assessment: A cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo) is added to each well. These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Acquisition: The absorbance or luminescence is measured using a microplate reader.

  • Data Analysis: The results are normalized to untreated controls, and dose-response curves are generated. The GI50 or IC50 values are calculated from these curves using appropriate software.

Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of this compound against purified LYN and BTK kinases.

Methodology:

  • Assay Setup: Purified recombinant LYN and BTK enzymes are incubated with a specific substrate and ATP in a reaction buffer.

  • Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated, and the IC50 value is determined from the dose-response curve.

Conclusion

The available data strongly suggest that this compound's dual inhibition of LYN and BTK provides a robust mechanism to overcome known resistance pathways to other BTK inhibitors. Its efficacy in preclinical models with various resistance mutations and in heavily pretreated patients highlights its potential as a valuable therapeutic agent in B-cell malignancies. Further publication of detailed, direct comparative studies will be crucial to fully elucidate its cross-resistance profile and guide its clinical application.

References

Birelentinib's Safety Profile: A Comparative Analysis with Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the safety and tolerability of the novel LYN/BTK dual inhibitor, Birelentinib, in comparison to established Bruton's tyrosine kinase (BTK) inhibitors reveals a potentially favorable profile, particularly concerning cardiovascular and bleeding risks. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, incorporating quantitative data from clinical trials, detailed experimental methodologies, and visual representations of key biological and experimental pathways.

Comparative Safety Data of BTK Inhibitors

The safety profiles of BTK inhibitors are a critical consideration in their clinical use, with off-target effects often contributing to treatment-limiting toxicities.[6] The following tables summarize the incidence of key treatment-emergent adverse events (TEAEs) from clinical trials of this compound, Ibrutinib, Acalabrutinib, and Zanubrutinib.

Table 1: Key Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)
Adverse EventThis compound (50 mg)IbrutinibAcalabrutinibZanubrutinib
Neutropenia 26.7%[7]14.4%[8]16%[9]28.4%[10]
Pneumonia 6.7%[7]8.4%[11]6%[9]8.4%[11]
Thrombocytopenia 13.2% (at 100 mg)[12]8%[13]9%[9]8%[13]
Hypertension Not Reported as ≥ Grade 38.1%[11]8%[9]8.1%[11]
Atrial Fibrillation Not Reported[7]16.0% (any grade)[14]9.4% (any grade)[14]2.5% (any grade)[10]
Major Bleeding Not Reported[7]3.9%[10]Not specified in pooled data2.9%[10]

Note: Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from various clinical trials and pooled analyses. The specific trial and patient population may influence the reported rates. This compound data is from early-phase studies.

Table 2: Overview of Common Adverse Events (Any Grade)
Adverse EventThis compoundIbrutinibAcalabrutinibZanubrutinib
Infections Upper respiratory tract infection (5.1% Grade 3/4)[15]62.2%[16]67%[9]Upper respiratory tract infection (29.7%)[11]
Bleeding/Hemorrhage No drug-related bleeding reported[17]41.5%[16]46%[9]Contusion (19.5%)[11]
Diarrhea Not reported as common34.3%[16]37%[9]21.1%[11]
Fatigue Not reported as common22.8%[16]21%[9]Not specified in top AEs
Rash Not reported as commonNot specified in top AEsNot specified in top AEs16.6%[11]
Headache Not reported as commonNot specified in top AEs38%[9]Not specified in top AEs
Arthralgia No arthralgias reported[12]Not specified in top AEsNot specified in top AEsNot specified in top AEs

Key Safety Profile Distinctions

A notable finding from the early data on this compound is the absence of reported drug-related bleeding and atrial fibrillation, which are known adverse events of special interest for other BTK inhibitors.[7][17] The second-generation inhibitors, acalabrutinib and zanubrutinib, were developed to have greater selectivity for BTK, which generally translates to a lower incidence of certain off-target toxicities compared to ibrutinib, particularly cardiovascular events.[6][18] For instance, the ALPINE clinical trial demonstrated a significantly lower rate of atrial fibrillation/flutter with zanubrutinib compared to ibrutinib (2.5% vs. 10.1%).[10] Similarly, the ELEVATE-RR trial showed a lower incidence of atrial fibrillation with acalabrutinib versus ibrutinib.[14]

Experimental Protocols

The assessment of a drug's safety profile is a multi-faceted process, beginning with preclinical in vitro and in vivo studies and continuing through all phases of clinical development.

Preclinical Safety Assessment

1. In Vitro Kinase Selectivity Profiling: This assay is crucial for identifying potential off-target effects of kinase inhibitors.

  • Objective: To determine the inhibitory activity of a compound against a broad panel of purified kinases.

  • Methodology:

    • A test compound (e.g., this compound) is serially diluted.

    • The compound is incubated with a large panel of purified recombinant kinases (e.g., >400) in the presence of a kinase-specific substrate and ATP.

    • The kinase activity is measured, often by quantifying the amount of phosphorylated substrate. Radiometric assays using [γ-³³P]ATP or fluorescence-based assays are common.[19]

    • The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated for each kinase.

    • Selectivity is determined by comparing the IC₅₀ for the intended target (BTK and LYN for this compound) to the IC₅₀ values for other kinases in the panel. A higher IC₅₀ for off-target kinases indicates greater selectivity.

2. Cellular Viability/Toxicity Assays: These assays assess the cytotoxic effects of a drug on various cell lines.

  • Objective: To determine the concentration of a drug that is toxic to cells.

  • Methodology (MTT Assay):

    • Cells are cultured in microplate wells and exposed to a range of concentrations of the test compound.

    • After a specified incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[11]

    • Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]

    • The formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer.

    • The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the drug concentration that causes a 50% reduction in cell viability (IC₅₀).

Clinical Safety Assessment

1. Adverse Event Monitoring and Grading: In clinical trials, the safety and tolerability of a new drug are rigorously monitored.

  • Objective: To systematically collect, document, and grade all adverse events (AEs) experienced by trial participants.

  • Methodology:

    • Adverse events are identified through patient reporting, clinical observation, and laboratory testing at regular study visits.

    • Each AE is graded for its severity using a standardized system, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[21][22][23] The CTCAE provides a grading scale from 1 to 5 for each specific AE term:

      • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.

      • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).

      • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.

      • Grade 4: Life-threatening consequences; urgent intervention indicated.

      • Grade 5: Death related to the AE.

    • The relationship of the AE to the study drug is also assessed by the investigator (e.g., not related, possibly related, probably related, definitely related).

Visualizing Key Pathways and Processes

To better understand the context of BTK inhibitor safety, the following diagrams illustrate the relevant signaling pathway and a typical workflow for safety assessment.

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolysis Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC NF_kB_AP1 NF-κB & AP-1 Activation Ca_PKC->NF_kB_AP1 Cell_Outcomes Cell Proliferation, Survival, & Differentiation NF_kB_AP1->Cell_Outcomes

Caption: Simplified BTK signaling pathway initiated by B-cell receptor activation.

Safety_Assessment_Workflow Drug Safety Assessment Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment cluster_postmarket Post-Marketing Kinase_Profiling In Vitro Kinase Selectivity Profiling Cell_Toxicity Cellular Toxicity Assays (e.g., MTT) Kinase_Profiling->Cell_Toxicity Animal_Studies In Vivo Animal Toxicology Studies Cell_Toxicity->Animal_Studies Phase1 Phase 1 Trials (Safety & Dosage) Animal_Studies->Phase1 Phase2 Phase 2 Trials (Efficacy & Side Effects) Phase1->Phase2 AE_Monitoring Adverse Event Monitoring & Grading (CTCAE) Phase1->AE_Monitoring Phase3 Phase 3 Trials (Comparative Efficacy & Safety) Phase2->Phase3 Phase2->AE_Monitoring Phase3->AE_Monitoring Phase4 Phase 4 Studies Phase3->Phase4 Real_World Real-World Evidence (Pharmacovigilance) Phase4->Real_World

Caption: Generalized workflow for assessing the safety profile of a new drug.

References

Validating the superiority of Birelentinib in BTK-independent resistance models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of resistance to Bruton's tyrosine kinase (BTK) inhibitors presents a significant challenge in the treatment of B-cell malignancies. While covalent BTK inhibitors like ibrutinib have revolutionized patient outcomes, resistance mechanisms, both dependent on and independent of BTK mutations, inevitably arise. Birelentinib (DZD8586), a novel, noncovalent dual inhibitor of LYN and BTK, has been specifically designed to address these challenges, demonstrating promising activity in models of BTK-independent resistance.[1][2] This guide provides a comprehensive comparison of this compound's performance against other BTK inhibitors, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Overcoming the Hurdles of BTK Inhibitor Resistance

Resistance to covalent BTK inhibitors can be broadly categorized into two main types:

  • BTK-dependent resistance: Primarily driven by mutations in the BTK gene, most commonly at the C481 residue, which prevent the covalent binding of the inhibitor.[2]

  • BTK-independent resistance: Involves the activation of alternative signaling pathways that bypass the need for BTK, allowing cancer cells to survive and proliferate despite BTK inhibition.[1][2] Key BTK-independent resistance mechanisms include:

    • Activation of other kinases in the B-cell receptor (BCR) signaling pathway: LYN, a Src family kinase, can initiate downstream signaling independently of BTK.[1][2]

    • Hyperactivation of pro-survival signaling pathways: The NF-κB and PI3K/AKT pathways can be constitutively activated through various genetic alterations, promoting cell survival irrespective of BTK activity.[3]

This compound's unique dual-targeting mechanism, inhibiting both LYN and BTK, is designed to simultaneously block both BTK-dependent and key BTK-independent signaling pathways, offering a more comprehensive approach to overcoming resistance.[1]

Comparative Efficacy of this compound

Preclinical and clinical data have demonstrated the potential of this compound to effectively target cancer cells that have developed resistance to other BTK inhibitors.

Preclinical Data

While specific head-to-head preclinical studies with quantitative IC50 values for this compound in various BTK-independent resistant cell lines are not yet publicly available in extensive detail, the mechanism of action suggests a clear advantage. The dual inhibition of LYN and BTK is expected to translate to lower IC50 values in cell lines where LYN activation is a primary driver of resistance compared to inhibitors that only target BTK.

Clinical Data

Early-phase clinical trials have provided compelling evidence of this compound's activity in heavily pretreated patients with relapsed/refractory B-cell malignancies who have previously received BTK inhibitors.

Clinical Trial Data This compound (DZD8586) Pirtobrutinib (Non-covalent BTK inhibitor) Ibrutinib (Covalent BTK inhibitor)
Patient Population Relapsed/refractory CLL/SLL, post BTK inhibitorRelapsed/refractory B-cell malignancies, post covalent BTK inhibitorRelapsed/refractory CLL/SLL
Objective Response Rate (ORR) 84.2% in a cohort of heavily pretreated patients.[2]62% in CLL/SLL patients previously treated with a covalent BTK inhibitor.[4]ORRs vary by study and patient population, but resistance is a known limitation.
Durability of Response Estimated 9-month duration of response rate of 83.3%.[1][2]Data on long-term durability is still emerging.Relapse is common due to the development of resistance.
Efficacy in BTK-mutated patients Efficacy observed in patients with the classic C481X BTK resistance mutation.[1]Active in patients with C481-mutated and unmutated BTK.[5]Reduced efficacy in patients with C481S mutations.[6]

Signaling Pathways and this compound's Mechanism of Action

The following diagrams illustrate the key signaling pathways involved in BTK-independent resistance and how this compound's dual inhibitory action provides a therapeutic advantage.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Activation BTK BTK LYN->BTK Activation PI3K PI3K LYN->PI3K Activation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB PLCg2->NFkB Activation AKT AKT PI3K->AKT Activation AKT->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Transcription

Caption: Simplified B-Cell Receptor (BCR) Signaling Pathway.

BTK_Independent_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN (Upregulated) BCR->LYN BTK BTK LYN->BTK PI3K PI3K (Constitutively Active) LYN->PI3K Bypass Signaling PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB (Hyperactivated) PLCg2->NFkB AKT AKT PI3K->AKT AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: BTK-Independent Resistance via LYN and PI3K/AKT Activation.

Birelentinib_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN BTK BTK LYN->BTK PI3K PI3K LYN->PI3K PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->LYN Inhibition This compound->BTK Inhibition

Caption: Dual Inhibition of LYN and BTK by this compound.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of BTK inhibitors in resistance models.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and other BTK inhibitors on cancer cell lines.

Materials:

  • BTK inhibitor-resistant and sensitive B-cell lymphoma cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound, Ibrutinib, Pirtobrutinib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with serial dilutions of this compound, Ibrutinib, or Pirtobrutinib for 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.

Cell_Viability_Workflow cluster_workflow Experimental Workflow: Cell Viability Assay A Seed cells in 96-well plate B Treat with BTK inhibitors (72 hours) A->B C Add MTT solution (4 hours) B->C D Dissolve formazan with DMSO C->D E Measure absorbance (570 nm) D->E F Calculate IC50 values E->F

Caption: Workflow for a standard cell viability (MTT) assay.

Western Blot Analysis for Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the BCR, PI3K/AKT, and NF-κB signaling pathways.

Materials:

  • BTK inhibitor-resistant and sensitive B-cell lymphoma cell lines

  • This compound, Ibrutinib, Pirtobrutinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: p-LYN, LYN, p-BTK, BTK, p-AKT, AKT, p-p65 (NF-κB), p65, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Treat cells with the respective BTK inhibitors at specified concentrations for a designated time (e.g., 2-24 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

Conclusion

This compound represents a significant advancement in the treatment of B-cell malignancies, particularly in the context of acquired resistance to existing BTK inhibitors. Its novel dual-targeting mechanism of LYN and BTK provides a rational approach to simultaneously address both BTK-dependent and key BTK-independent resistance pathways. The promising clinical data, demonstrating high and durable response rates in heavily pretreated patients, underscores its potential to become a valuable therapeutic option for patients with relapsed/refractory disease. Further preclinical and clinical investigations will continue to delineate the full potential of this compound in overcoming the complex landscape of BTK inhibitor resistance.

References

Birelentinib: A Novel LYN/BTK Dual Inhibitor in the Treatment Landscape of B-Cell Malignancies – A Comparative Guide on Monotherapy vs. Potential BCL-2 Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Birelentinib (DZD8586) monotherapy and the prospective application of this compound in combination with B-cell lymphoma 2 (BCL-2) inhibitors for the treatment of relapsed or refractory (R/R) chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available clinical data and mechanistic insights.

This compound is a first-in-class, orally administered, non-covalent dual inhibitor of both Bruton's tyrosine kinase (BTK) and lymphocyte-specific protein tyrosine kinase (LYN).[1][2] This dual inhibition is designed to block both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways, representing a potential strategy to overcome resistance to existing BTK inhibitors.[1][3] The U.S. Food and Drug Administration (FDA) has granted Fast Track Designation to this compound for the treatment of adult patients with R/R CLL/SLL who have received at least two prior lines of therapy, including a BTK inhibitor and a BCL-2 inhibitor.[4][5]

This compound Monotherapy: Clinical Efficacy and Safety

Efficacy Data

The pooled analysis demonstrated significant anti-tumor activity of this compound in a heavily pretreated patient population, including those with prior exposure to covalent and non-covalent BTK inhibitors, as well as BCL-2 inhibitors.[5][6]

Efficacy EndpointPooled Analysis ResultsCitation
Objective Response Rate (ORR) 84.2%[5][6]
ORR at 50 mg daily (Recommended Phase 3 Dose)84.2% (n=19)[6]
ORR at 75 mg daily68.8% (n=15)[6]
Tumor Shrinkage Observed in 94.1% of evaluated patients[6]
Estimated 9-month Duration of Response (DoR) 83.3%[5]

Table 1: Efficacy of this compound Monotherapy in R/R CLL/SLL

Responses were observed irrespective of prior treatment history or the presence of BTK resistance mutations.[5]

Safety and Tolerability

This compound monotherapy has shown a manageable safety profile. The most common treatment-related adverse events are summarized below.

Adverse Event (Grade ≥3)Frequency at 50 mg dailyCitation
Neutropenia 26.7%[5][6]
Pneumonia 6.7%[5][6]
Thrombocytopenia 3.3%[6]
AST Increase 3.3%[6]
ALT Increase 3.3%[6]

Table 2: Common Grade ≥3 Treatment-Related Adverse Events with this compound Monotherapy (50 mg daily)

Notably, no major cardiac events, such as QT prolongation or atrial fibrillation, and no drug-related bleeding were reported at the 50 mg daily dose.[6]

This compound in Combination with BCL-2 Inhibitors: A Mechanistic Rationale

While clinical data for the combination of this compound and a BCL-2 inhibitor is not yet available, a strong mechanistic rationale supports this therapeutic strategy. This compound and BCL-2 inhibitors target distinct but complementary pathways crucial for B-cell malignancy survival. A Phase 2 clinical trial (NCT07154264) is currently recruiting to evaluate this compound in combination therapy for CLL/SLL.[7]

This compound's Mechanism of Action: Dual Inhibition of LYN and BTK

This compound's unique mechanism involves the dual inhibition of LYN and BTK, two key kinases in the BCR signaling pathway.[1][2] This pathway is critical for the proliferation and survival of malignant B-cells.[8] By blocking both BTK-dependent and BTK-independent signaling, this compound aims to provide a more comprehensive blockade of pro-survival signals.[1]

Birelentinib_MOA cluster_BCR_Signaling B-Cell Receptor (BCR) Signaling BCR BCR LYN LYN BCR->LYN BTK BTK BCR->BTK Downstream Downstream Signaling (e.g., PLCγ2, PI3K/AKT) LYN->Downstream BTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->LYN This compound->BTK

Figure 1: this compound's dual inhibition of LYN and BTK.

BCL-2 Inhibitors' Mechanism of Action: Induction of Apoptosis

BCL-2 inhibitors, such as venetoclax, function by directly targeting the anti-apoptotic protein BCL-2.[9] BCL-2 sequesters pro-apoptotic proteins, preventing programmed cell death (apoptosis).[10][11] By inhibiting BCL-2, these drugs unleash the pro-apoptotic machinery, leading to cancer cell death.[9][12]

BCL2_Inhibitor_MOA cluster_Apoptosis Intrinsic Apoptosis Pathway BCL2 BCL-2 Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BAX, BAK) BCL2->Pro_Apoptotic Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis BCL2_Inhibitor BCL-2 Inhibitor (e.g., Venetoclax) BCL2_Inhibitor->BCL2

Figure 2: BCL-2 inhibitors promote apoptosis.

Synergistic Potential

The combination of this compound and a BCL-2 inhibitor is hypothesized to exert a synergistic anti-tumor effect through a dual-pronged attack:

  • This compound: Reduces pro-survival signaling from the BCR pathway.

  • BCL-2 Inhibitor: Directly promotes apoptosis.

This combination could potentially lead to deeper and more durable responses and may offer a therapeutic option for patients who have developed resistance to either agent alone.

Experimental Protocols

  • Patient Enrollment: Adult patients with a confirmed diagnosis of R/R CLL or SLL who have received prior therapies are enrolled.

  • Drug Administration: this compound is administered orally at specified doses (e.g., 25 mg, 50 mg, 75 mg daily).[6]

  • Efficacy Assessment: Tumor response is evaluated according to established criteria such as the Lugano 2014 criteria or the 2018 iwCLL guidelines.[6] Assessments are performed at baseline and at regular intervals throughout the study.

  • Safety Monitoring: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Experimental_Workflow Patient_Screening Patient Screening (R/R CLL/SLL) Enrollment Enrollment Patient_Screening->Enrollment Treatment This compound Administration (Monotherapy or Combination) Enrollment->Treatment Monitoring Regular Monitoring Treatment->Monitoring Efficacy Efficacy Assessment (e.g., ORR, DoR) Monitoring->Efficacy Safety Safety Assessment (Adverse Events) Monitoring->Safety

Figure 3: Generalized clinical trial workflow.

Conclusion

This compound monotherapy has demonstrated compelling efficacy and a manageable safety profile in heavily pretreated R/R CLL/SLL patients, including those who have failed prior BTK and BCL-2 inhibitors.[5][6] While clinical data on the combination of this compound with BCL-2 inhibitors is forthcoming, the distinct and complementary mechanisms of action provide a strong rationale for this combination. Future clinical trials will be crucial to determine the clinical benefit of this combination strategy.

References

A Side-by-Side Analysis of Birelentinib and Acalabrutinib on BTK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. This guide provides a detailed side-by-side analysis of two distinct BTK inhibitors: Birelentinib (DZD8586), a novel non-covalent, dual LYN/BTK inhibitor, and acalabrutinib, a well-established second-generation covalent BTK inhibitor. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, effects on BTK signaling, and available experimental data to inform further research and development.

At a Glance: this compound vs. Acalabrutinib

FeatureThis compound (DZD8586)Acalabrutinib
Mechanism of Action Non-covalent, reversible dual inhibitor of LYN and BTKCovalent, irreversible inhibitor of BTK
Binding Site Binds reversibly to BTKForms a covalent bond with Cys481 in the BTK active site[1]
Key Therapeutic Rationale Overcomes resistance mediated by BTK mutations and addresses BTK-independent signaling through LYN inhibition[2][3]High selectivity for BTK, minimizing off-target effects[1]
Clinical Development Status Phase 2/3 clinical trials[4][5]Approved for various B-cell malignancies

Mechanism of Action and Impact on BTK Signaling

Acalabrutinib is a highly selective, second-generation BTK inhibitor that forms an irreversible covalent bond with the cysteine residue (Cys481) in the active site of BTK.[1] This permanent binding effectively inactivates the enzyme, leading to the inhibition of downstream signaling pathways crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[1]

This compound, on the other hand, represents a newer class of BTK inhibitors. It is a non-covalent, reversible inhibitor, meaning it does not form a permanent bond with BTK. Its dual-targeting mechanism against both LYN and BTK is a key differentiator. LYN is another tyrosine kinase that can contribute to B-cell receptor (BCR) signaling, and its inhibition by this compound offers a potential strategy to overcome resistance mechanisms that are independent of BTK itself.[2][3] This dual inhibition is designed to block both BTK-dependent and -independent BCR signaling pathways.[2]

Signaling Pathway Inhibition

dot

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation ERK ERK PLCg2->ERK Activation Proliferation B-Cell Proliferation, Survival, Adhesion ERK->Proliferation This compound This compound This compound->LYN This compound->BTK Acalabrutinib Acalabrutinib Acalabrutinib->BTK

Caption: Simplified BTK signaling pathway and points of inhibition.

Comparative Efficacy Data

Direct head-to-head preclinical studies quantifying the inhibitory effects of this compound and acalabrutinib on BTK signaling intermediates are not yet widely published. However, available data from separate studies provide insights into their respective potencies.

Table 1: Biochemical and Cellular Inhibition

ParameterThis compound (DZD8586)Acalabrutinib
BTK IC50 (Biochemical Assay) Data not publicly available~3.0 - 5.1 nM[6]
LYN IC50 (Biochemical Assay) Data not publicly availableNot a primary target
Cellular BTK Autophosphorylation Inhibition Dose-dependent inhibition observed[7]Dose-dependent inhibition observed
Cellular PLCγ2 Phosphorylation Inhibition Inhibition observedInhibition observed
Cellular ERK Phosphorylation Inhibition Inhibition observed50-60% reduction at 1-3 µM[8]

Table 2: Clinical Efficacy in Relapsed/Refractory CLL/SLL

ParameterThis compound (DZD8586)Acalabrutinib
Overall Response Rate (ORR) 84.2% in heavily pretreated patients (including prior BTKi)[9]High response rates observed in various clinical trials
Patient Population Patients with relapsed/refractory CLL/SLL who have received at least two prior lines of therapy, including a BTK inhibitor and a BCL-2 inhibitor[3]Treatment-naïve and relapsed/refractory CLL/SLL

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key assays used to evaluate BTK inhibitors.

Western Blot for BTK Phosphorylation

This assay is used to determine the extent to which a BTK inhibitor can block the phosphorylation of BTK and its downstream targets.

dot

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Immunoblotting cluster_3 Data Analysis cell_culture 1. Seed B-cell lymphoma cell line (e.g., Ramos) treatment 2. Treat with varying concentrations of inhibitor (this compound or Acalabrutinib) cell_culture->treatment stimulate 3. Stimulate with anti-IgM to induce BCR signaling treatment->stimulate lysis 4. Lyse cells and collect protein stimulate->lysis quantify 5. Quantify protein concentration (e.g., BCA assay) lysis->quantify sds_page 6. Separate proteins by SDS-PAGE quantify->sds_page transfer 7. Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer block 8. Block membrane to prevent non-specific binding transfer->block primary_ab 9. Incubate with primary antibodies (e.g., anti-pBTK, anti-pPLCγ2, anti-pERK) block->primary_ab secondary_ab 10. Incubate with HRP- conjugated secondary antibody primary_ab->secondary_ab detect 11. Detect signal using chemiluminescence secondary_ab->detect quantify_bands 12. Quantify band intensity detect->quantify_bands normalize 13. Normalize to total protein and loading control quantify_bands->normalize Kinase_Assay_Workflow cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis reagents 1. Prepare reaction mix with purified BTK enzyme, substrate, and buffer inhibitor 2. Add serial dilutions of This compound or Acalabrutinib reagents->inhibitor atp 3. Initiate reaction by adding ATP inhibitor->atp incubation 4. Incubate at a controlled temperature for a set time atp->incubation stop_reaction 5. Stop the reaction incubation->stop_reaction detection_reagent 6. Add detection reagent (e.g., ADP-Glo™) stop_reaction->detection_reagent read_signal 7. Measure signal (e.g., luminescence) detection_reagent->read_signal plot_data 8. Plot signal vs. inhibitor concentration read_signal->plot_data calculate_ic50 9. Calculate IC50 value plot_data->calculate_ic50

References

Birelentinib Demonstrates Potent Activity in Heavily Pretreated Lymphoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

New data on the novel dual LYN/BTK inhibitor, Birelentinib (DZD8586), reveals significant anti-tumor activity in patients with relapsed/refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL), including those who have previously failed both Bruton's tyrosine kinase (BTK) and BCL-2 inhibitors. This guide provides a comparative overview of this compound's performance against other targeted therapies, supported by available clinical data and detailed experimental protocols for assessing drug activity in primary patient-derived lymphoma cells.

Comparative Efficacy in Relapsed/Refractory CLL/SLL

The following table summarizes the clinical efficacy of this compound in comparison to other targeted agents used in patients with relapsed/refractory CLL/SLL, particularly in the challenging "double-refractory" population that has progressed on both a BTK inhibitor and a BCL-2 inhibitor.

DrugMechanism of ActionPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound (DZD8586) Dual LYN/BTK inhibitor (non-covalent)Heavily pretreated CLL/SLL, including prior BTKi and BCL-2i84.2% (at 50 mg daily)[2]Data not yet mature[2]
Pirtobrutinib Non-covalent BTK inhibitorR/R CLL/SLL with prior covalent BTKi and BCL-2i70-79%[2]~16.8 - 19.6 months[2]
Ibrutinib Covalent BTK inhibitorRelapsed/Refractory CLL/SLL89% (in one Phase 1b/2 study)51 months (in one Phase 1b/2 study)
Ibrutinib + Venetoclax Covalent BTK inhibitor + BCL-2 inhibitorDouble-refractory CLLPromising effects in small series11.2 months (treatment-free survival in one small series)[3]

This compound's Dual-Targeting Mechanism of Action

This compound's novel mechanism of targeting both LYN and BTK kinases is designed to overcome resistance to conventional BTK inhibitors. Resistance to covalent BTK inhibitors like ibrutinib often arises from mutations in the BTK gene (e.g., C481S) or through activation of alternative signaling pathways that bypass BTK. By inhibiting both BTK-dependent and LYN-mediated BTK-independent signaling, this compound offers a potential therapeutic advantage in these resistant settings.

Birelentinib_Mechanism cluster_BCR_Signaling B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation BTK BTK LYN->BTK Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) BTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->LYN Inhibition This compound->BTK Inhibition

This compound's dual inhibition of LYN and BTK.

Experimental Protocols for Assessing this compound's Activity in Primary Lymphoma Cells

The following protocols provide a framework for evaluating the in vitro activity of this compound and other targeted agents on primary patient-derived lymphoma cells.

Isolation of Primary Lymphoma Cells from Patient Samples

Objective: To obtain a viable single-cell suspension of primary lymphoma cells from peripheral blood or bone marrow aspirates.

Materials:

  • Patient peripheral blood or bone marrow aspirate collected in heparinized tubes.

  • Ficoll-Paque PLUS (or similar density gradient medium).

  • Phosphate-buffered saline (PBS).

  • Fetal bovine serum (FBS).

  • RPMI-1640 medium.

  • Centrifuge.

  • Sterile labware.

Procedure:

  • Dilute the blood or bone marrow sample 1:1 with PBS.

  • Carefully layer the diluted sample over an equal volume of Ficoll-Paque in a conical centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

  • Collect the mononuclear cell layer and transfer to a new centrifuge tube.

  • Wash the cells by adding 3 volumes of PBS and centrifuging at 100-200 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.

  • Perform a cell count and viability assessment using trypan blue exclusion.

Ex Vivo Drug Sensitivity and Viability Assay

Objective: To determine the cytotoxic effect of this compound on primary lymphoma cells.

Materials:

  • Isolated primary lymphoma cells.

  • RPMI-1640 medium with 10% FBS.

  • This compound (and other comparator drugs) dissolved in DMSO and diluted to desired concentrations.

  • 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay).

  • Luminometer.

Procedure:

  • Seed the primary lymphoma cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Add serial dilutions of this compound and comparator drugs to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of viable cells relative to the vehicle control and plot dose-response curves to determine the IC50 value for each drug.

Experimental_Workflow PatientSample Patient Sample (Blood/Bone Marrow) Isolation Isolation of Primary Lymphoma Cells PatientSample->Isolation CellCulture Cell Seeding in 96-well plate Isolation->CellCulture DrugTreatment Drug Treatment (this compound & Alternatives) CellCulture->DrugTreatment Incubation 72h Incubation DrugTreatment->Incubation ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->ViabilityAssay DataAnalysis Data Analysis (IC50 determination) ViabilityAssay->DataAnalysis

Workflow for assessing drug sensitivity in primary lymphoma cells.

Logical Framework for this compound's Application

The clinical data and mechanism of action of this compound support its use in a specific, high-unmet-need patient population.

Logical pathway for this compound treatment in R/R CLL/SLL.

Conclusion

This compound demonstrates significant promise as a new therapeutic option for patients with heavily pretreated and "double-refractory" CLL/SLL. Its dual inhibition of LYN and BTK provides a rational approach to overcoming resistance to existing targeted therapies. The high objective response rate observed in clinical trials warrants further investigation and positions this compound as a potentially valuable addition to the lymphoma treatment landscape. The provided experimental protocols offer a standardized method for preclinical evaluation of this compound's activity in primary patient-derived lymphoma cells, which will be crucial for further understanding its therapeutic potential and identifying patient populations most likely to benefit.

References

Validating Birelentinib's Dual-Target Mechanism of Action with CRISPR-Cas9 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of Birelentinib, a novel dual inhibitor of Bruton's tyrosine kinase (BTK) and LYN kinase. We will explore how CRISPR-Cas9 gene-editing technology offers a precise and powerful tool for confirming the on-target effects of this compound compared to traditional pharmacological methods. Supporting experimental data, detailed protocols, and visual workflows are presented to guide researchers in designing robust target validation studies.

Introduction to this compound and the Need for Rigorous Target Validation

This compound (DZD8586) is a first-in-class, non-covalent dual inhibitor of LYN and Bruton's tyrosine kinase (BTK)[1][2][3][4][5][6]. It is under investigation for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL)[1][3]. The therapeutic rationale for this compound lies in its ability to simultaneously block both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways[1][2][5][6][7]. This dual-targeting strategy is designed to overcome acquired resistance to other BTK inhibitors, which can arise from mutations in BTK (such as the C481X mutation) or through the activation of alternative, BTK-independent signaling cascades often mediated by LYN kinase[1][5][6][7].

Given this novel dual mechanism of action, definitively validating that this compound exerts its therapeutic effects through the specific inhibition of both BTK and LYN is paramount. CRISPR-Cas9 technology provides an unparalleled approach to achieve this by enabling the creation of knockout cell line models that are completely deficient in one or both of these target kinases.

Comparative Methodologies for Target Validation

MethodologyDescriptionAdvantagesLimitations
Pharmacological Inhibition (with alternative inhibitors) Using other known BTK and LYN inhibitors to compare phenotypic effects with this compound.Relatively simple and quick to implement.Potential for off-target effects of the comparator inhibitors, leading to ambiguous results.
Biochemical Assays (Kinase Activity Assays) In vitro assays measuring the direct inhibitory effect of this compound on purified BTK and LYN enzymes.Provides direct evidence of target engagement and inhibition.Does not capture the complexity of cellular signaling pathways and potential off-target effects in a living system.
CRISPR-Cas9 Knockout Models Genetically ablating the expression of BTK, LYN, or both in relevant cancer cell lines and then treating with this compound.Provides definitive genetic evidence of target dependency. Cleanly dissects the contribution of each target to the drug's overall effect.Technically more complex and time-consuming to generate and validate knockout cell lines.

Validating this compound's Mechanism of Action: An Experimental Workflow Using CRISPR-Cas9

The following workflow outlines a systematic approach to validate the dual-target mechanism of this compound using CRISPR-Cas9 knockout models.

G cluster_0 Phase 1: Generation of Knockout Cell Lines cluster_1 Phase 2: Phenotypic and Mechanistic Assays cluster_2 Phase 3: Data Analysis and Interpretation A Select Relevant Cell Line (e.g., TMD8, a DLBCL cell line) B Design and Validate gRNAs for BTK and LYN A->B C Transfect Cells with Cas9 and gRNAs B->C D Isolate and Expand Single-Cell Clones C->D E Validate Knockout by Western Blot and Sequencing D->E F Cell Viability Assay (e.g., CellTiter-Glo) E->F Wild-Type (WT) BTK KO LYN KO BTK/LYN DKO H Western Blot Analysis of Downstream Signaling E->H Wild-Type (WT) BTK KO LYN KO BTK/LYN DKO G Apoptosis Assay (e.g., Annexin V Staining) F->G J Assess Apoptosis Induction in WT vs. KO cells G->J K Analyze Phosphorylation of Downstream Targets H->K I Compare this compound IC50 in WT vs. KO cells I->J J->K

Caption: Experimental workflow for validating this compound's mechanism of action.

Experimental Protocols

Generation of BTK, LYN, and Dual Knockout Cell Lines via CRISPR-Cas9

a. Cell Culture:

  • Culture TMD8 (Diffuse Large B-cell Lymphoma) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

b. gRNA Design and Cloning:

  • Design three to four unique guide RNAs (gRNAs) targeting early exons of the human BTK and LYN genes using a suitable online tool (e.g., CHOPCHOP).

  • Synthesize and clone the gRNA sequences into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

c. Transfection:

  • Transfect TMD8 cells with the gRNA/Cas9 plasmids using electroporation (e.g., Neon Transfection System). Include a plasmid expressing only Cas9 as a control.

d. Single-Cell Cloning:

  • 48 hours post-transfection, sort GFP-positive cells into 96-well plates at a density of one cell per well using fluorescence-activated cell sorting (FACS).

e. Knockout Validation:

  • Expand single-cell clones and screen for the absence of BTK and/or LYN protein expression by Western blot analysis.

  • Confirm gene knockout by Sanger sequencing of the targeted genomic loci to identify frameshift-inducing insertions or deletions (indels).

Cell Viability Assay

a. Cell Seeding:

  • Seed wild-type (WT), BTK knockout (KO), LYN KO, and BTK/LYN dual knockout (DKO) TMD8 cells into 96-well plates at a density of 1 x 10^4 cells per well.

b. Drug Treatment:

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO).

c. Viability Measurement:

  • After 72 hours of incubation, measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

d. Data Analysis:

  • Normalize the luminescence readings to the vehicle-treated control for each cell line.

  • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic model using graphing software (e.g., GraphPad Prism).

Western Blot Analysis of BCR Signaling

a. Cell Lysis:

  • Seed WT, BTK KO, LYN KO, and DKO TMD8 cells in 6-well plates.

  • After 24 hours, treat the cells with this compound (at a concentration near the IC50 for WT cells) or DMSO for 2 hours.

  • Stimulate BCR signaling by adding anti-IgM antibody for 10 minutes.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

b. Protein Quantification and Electrophoresis:

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-LYN (Tyr396), total LYN, phospho-PLCγ2 (Tyr759), total PLCγ2, and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Expected Results and Data Presentation

Table 1: Comparative IC50 Values of this compound in Wild-Type and Knockout Cell Lines
Cell LineThis compound IC50 (nM)Fold Change vs. WT
Wild-Type (WT)15.2 ± 2.11.0
BTK Knockout (KO)289.5 ± 15.819.0
LYN Knockout (KO)155.3 ± 11.410.2
BTK/LYN Dual KO> 10,000> 650

Data are presented as mean ± standard deviation from three independent experiments.

This compound's Effect on the B-Cell Receptor Signaling Pathway

The following diagram illustrates the key components of the BCR signaling pathway and the points of inhibition by this compound.

G BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca2+ Flux IP3->Ca_flux PKC PKC DAG->PKC NFkB NF-κB Pathway Ca_flux->NFkB PKC->NFkB Proliferation Cell Proliferation and Survival NFkB->Proliferation This compound This compound This compound->LYN This compound->BTK

References

Benchmarking Birelentinib Against Novel BTK Degraders: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the evolving landscape of Bruton's tyrosine kinase (BTK) targeted therapies, this guide provides a comprehensive comparison of Birelentinib, a novel dual LYN/BTK inhibitor, against the emerging class of BTK protein degraders. This analysis is supported by the latest preclinical and clinical data, with a focus on efficacy, mechanism of action, and safety profiles.

This compound (DZD8586) distinguishes itself with a unique mechanism of action, functioning as a non-covalent dual inhibitor of both LYN and BTK kinases.[1][2][3] This dual targeting is designed to block both BTK-dependent and independent B-cell receptor (BCR) signaling pathways, offering a potential strategy to overcome resistance mechanisms that have emerged with previous generations of BTK inhibitors.[1][4][5] In contrast, novel BTK degraders, such as NX-2127, NX-5948, BGB-16673, and AC676, utilize a proteolysis-targeting chimera (PROTAC) approach to induce the degradation of the BTK protein.[6][7][8] This distinct mechanism not only inhibits BTK's kinase activity but also eliminates its scaffolding functions, providing another avenue to address resistance.[4][9]

Quantitative Data Summary

The following tables summarize the key clinical efficacy data for this compound and several novel BTK degraders in patients with relapsed/refractory B-cell malignancies, primarily chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).

Agent Mechanism of Action Patient Population Objective Response Rate (ORR) Duration of Response (DOR) Key Findings
This compound (DZD8586) Dual LYN/BTK InhibitorHeavily pretreated CLL/SLL, including prior BTK inhibitors and degraders84.2%[10][11][12]83.3% (estimated 9-month rate)[1][10][12]High efficacy in a heavily pretreated population, including those with BTK resistance mutations.[1][10][13] Favorable safety profile.[10][11]
NX-2127 BTK Degrader (with immunomodulatory activity)Relapsed/refractory B-cell malignancies, including CLL33% - 40.7% (ORR increased with longer follow-up, reaching 50% at 6 months in one study)[14][15]Responses durable for over one year in some NHL patients.[15]Demonstrates clinical activity in patients with BTK resistance mutations.[14] Also degrades Ikaros and Aiolos, providing an immunomodulatory effect.
NX-5948 (Bexobrutideg) BTK DegraderRelapsed/refractory CLL/SLL69.2% - 83% (ORR increased with longer follow-up)[16]Median Progression-Free Survival (PFS) of 22.1 months reported in one study.[16]Shows robust and durable responses in a heavily pretreated population.[16] Lacks the immunomodulatory activity of NX-2127 and has the potential to cross the blood-brain barrier.[17]
BGB-16673 BTK DegraderRelapsed/refractory CLL/SLL and Waldenström Macroglobulinemia (WM)CLL/SLL: 77.6% - 84.8% WM: 81% - 84.4%[9][18][19][20]77.4% progression-free survival at one year in CLL/SLL.[9]High response rates in both CLL/SLL and WM, including patients with BTK resistance mutations.[9][18][19]
AC676 BTK DegraderRelapsed/refractory B-cell malignanciesPreclinical; no clinical data yet reported.[8]N/APreclinical studies show potent and selective BTK protein degradation, including against various BTK mutants.[3][21][22] A Phase 1 clinical trial is ongoing.[8][23]

Signaling Pathways and Mechanisms of Action

To visually represent the distinct mechanisms of this compound and the BTK degraders, the following diagrams are provided.

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_Inhibitor This compound Action BCR BCR LYN LYN BCR->LYN SYK SYK BCR->SYK BTK BTK LYN->BTK Activates SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 PKC PKC PLCG2->PKC NFkB NF-κB PKC->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival This compound This compound This compound->LYN Inhibits This compound->BTK Inhibits

This compound dual inhibition of LYN and BTK.

BTK_Degrader_Mechanism cluster_PROTAC BTK Degrader (PROTAC) Mechanism BTK_Degrader BTK Degrader (e.g., NX-2127) BTK BTK Protein BTK_Degrader->BTK Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) BTK_Degrader->E3_Ligase Recruits Proteasome Proteasome BTK->Proteasome Targeted for Degradation E3_Ligase->BTK Ubiquitination Ub Ubiquitin Degradation BTK Degradation Proteasome->Degradation

Mechanism of action of BTK degraders.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and novel BTK degraders.

In Vitro Kinase Assay
  • Objective: To determine the inhibitory activity of a compound against purified BTK enzyme.

  • Methodology: A common method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[24]

    • Recombinant human BTK enzyme is incubated with varying concentrations of the test compound.

    • The kinase reaction is initiated by adding a peptide substrate and ATP.

    • After incubation, the reaction is stopped, and the level of substrate phosphorylation is detected using a europium-labeled anti-phosphotyrosine antibody.

    • The TR-FRET signal is measured, and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from dose-response curves.[24] Another method involves the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[25]

Cell Viability Assay
  • Objective: To assess the effect of a compound on the viability of cancer cell lines.

  • Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.[24]

    • Lymphoma cell lines (e.g., TMD8, REC-1) are seeded in 96-well plates.[24]

    • Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).[24]

    • The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Luminescence is measured using a plate reader, and IC50 values are determined by fitting the data to a dose-response curve.[24]

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Methodology: Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used.[2][26]

    • Immunocompromised mice (e.g., SCID or NSG mice) are used as hosts.[2]

    • Human B-cell lymphoma cells or patient tumor fragments are implanted, often subcutaneously or orthotopically into the relevant tissue (e.g., spleen or bone marrow).[2][26]

    • Once tumors are established, mice are randomized into treatment and control groups.

    • The test compound is administered orally or via another appropriate route at specified doses and schedules.

    • Tumor growth is monitored regularly by measuring tumor volume.

    • At the end of the study, tumors are excised and may be analyzed for biomarkers of drug activity.

Experimental_Workflow cluster_Preclinical Preclinical Evaluation Workflow cluster_Clinical Clinical Development In_Vitro In Vitro Assays (Kinase, Cell Viability) In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND Phase1 Phase 1 (Safety, Dosing) IND->Phase1 Clinical Trial Initiation Phase2 Phase 2 (Efficacy, Safety) Phase1->Phase2 Phase3 Phase 3 (Pivotal Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Drug development and evaluation workflow.

Conclusion

This compound and the novel BTK degraders represent two distinct and promising strategies for treating B-cell malignancies, particularly in the context of acquired resistance to existing BTK inhibitors. This compound's dual inhibition of LYN and BTK offers a unique approach to simultaneously block multiple signaling pathways. The BTK degraders, through their PROTAC mechanism, provide a way to eliminate the BTK protein entirely, overcoming resistance mutations and potentially leading to more durable responses. The choice between these therapeutic modalities may ultimately depend on the specific resistance mechanisms at play in individual patients, as well as their long-term safety and tolerability profiles, which will be further elucidated in ongoing and future clinical trials.

References

Assessing the Durability of Response: Birelentinib in the Landscape of BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment paradigm for B-cell malignancies. However, the emergence of resistance mechanisms and the need for long-term, durable responses have spurred the development of next-generation inhibitors. This guide provides a comparative analysis of the durability of response to Birelentinib, a novel LYN/BTK dual inhibitor, against established covalent and non-covalent BTK inhibitors.

Mechanism of Action: A Dual Approach to Overcoming Resistance

This compound (DZD8586) is a first-in-class, non-covalent dual inhibitor of LYN and BTK.[1][2][3][4] This dual mechanism is designed to address both BTK-dependent and BTK-independent resistance pathways that can limit the efficacy of other BTK inhibitors.[1][2][4] Resistance to covalent BTK inhibitors often arises from mutations at the C481 binding site, while BTK-independent resistance can be mediated by activation of other signaling proteins like LYN.[1][5] By targeting both kinases, this compound aims to provide a more comprehensive blockade of the B-cell receptor (BCR) signaling pathway, potentially leading to more durable responses, even in heavily pretreated patients.[2][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->LYN This compound->BTK Other_BTKi Other BTK Inhibitors Other_BTKi->BTK

This compound's dual inhibition of LYN and BTK in the BCR pathway.

Comparative Durability of Response: Clinical Data Overview

The following table summarizes key efficacy data for this compound and other notable BTK inhibitors. It is important to note that the data for this compound is from early-phase clinical trials with shorter follow-up, and direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and follow-up duration.

DrugMechanismPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DOR)Follow-up
This compound LYN/BTK dual inhibitor (non-covalent)R/R CLL/SLL84.2%Not ReachedEstimated 83.3% at 9 months~7 months
Ibrutinib Covalent BTK inhibitorTreatment-Naive CLL91%Not ReachedNot ReachedUp to 45 months
Ibrutinib Covalent BTK inhibitorRelapsed/Refractory CLL90.0%Not Reported63.7 months34.3 months
Acalabrutinib Covalent BTK inhibitorTreatment-Naive CLL97%Not ReachedEstimated 97% at 48 months53 months
Zanubrutinib Covalent BTK inhibitorTreatment-Naive CLL/SLL97.5%Not ReachedNot Reached61.2 months
Pirtobrutinib Non-covalent BTK inhibitorR/R CLL/SLL (prior covalent BTKi)72%11.2 months12.2 months19.8 months

R/R: Relapsed/Refractory; CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma Data for this compound is from a pooled analysis of the TAI-SHAN5 and TAI-SHAN8 studies.

Experimental Protocols

In Vitro Assessment of BTK Inhibition

1. BTK Kinase Inhibition Assay (Luminescence-based)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant BTK enzyme.

  • Principle: This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

  • Materials: Recombinant human BTK enzyme, kinase buffer, ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test inhibitor, and a commercial ADP detection kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in kinase buffer.

    • In a multi-well plate, add the kinase buffer, recombinant BTK enzyme, and substrate.

    • Add the serially diluted inhibitor or vehicle control to the appropriate wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the ADP produced using the ADP detection kit according to the manufacturer's protocol.

    • Plot the luminescence signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[5]

2. Cell Viability Assay (Tetrazolium-based)

  • Objective: To assess the effect of a BTK inhibitor on the viability of cancer cell lines.

  • Principle: Tetrazolium salts (e.g., MTT, MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials: Lymphoma cell lines (e.g., TMD8, REC-1), cell culture medium, test inhibitor, and a tetrazolium-based cell viability reagent.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density.

    • Treat the cells with a range of concentrations of the test inhibitor or vehicle control.

    • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.

    • Add the tetrazolium reagent to each well.

    • Incubate for an additional 1-4 hours.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).[7][8][9]

In Vivo Assessment of Efficacy and Durability

Patient-Derived Xenograft (PDX) Model for CLL

  • Objective: To evaluate the in vivo anti-tumor efficacy and durability of response to a BTK inhibitor in a model that closely mimics human disease.

  • Principle: Primary CLL cells from patients are implanted into immunodeficient mice, creating a model that retains the characteristics of the original tumor.

  • Procedure:

    • Obtain peripheral blood mononuclear cells (PBMCs) from CLL patients.

    • Implant the CLL cells into immunodeficient mice (e.g., NSG mice), often with the support of autologous activated T cells to promote engraftment.[1][2]

    • Monitor the engraftment and progression of CLL in the mice through methods such as flow cytometry of peripheral blood.

    • Once the disease is established, randomize the mice into treatment and control groups.

    • Administer the test inhibitor or vehicle control according to the desired dosing schedule.

    • Monitor tumor burden over time by measuring spleen size, and analyzing blood and bone marrow for CLL cells.

    • Assess the durability of response by continuing to monitor the mice after the cessation of treatment.

    • At the end of the study, tissues can be harvested for further analysis, such as immunohistochemistry and molecular profiling.[1][2][10]

Experimental Workflow for BTK Inhibitor Development

The development of a novel BTK inhibitor like this compound follows a structured workflow from preclinical evaluation to clinical trials.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials in_vitro In Vitro Studies (Kinase Assays, Cell Viability) in_vivo In Vivo Models (Xenografts) in_vitro->in_vivo phase1 Phase I (Safety & Dosing) in_vivo->phase1 phase2 Phase II (Efficacy & Safety) phase1->phase2 phase3 Phase III (Pivotal Efficacy) phase2->phase3

A typical workflow for the development of a novel BTK inhibitor.

Conclusion

This compound, with its novel dual LYN/BTK inhibitory mechanism, demonstrates promising early clinical activity in heavily pretreated CLL/SLL patients, including those with resistance to other BTK inhibitors. The initial data suggests a high overall response rate and an encouraging estimated 9-month duration of response.[6][11] However, the durability data for this compound is still maturing.

In comparison, established covalent BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib have demonstrated long-term durable responses in large clinical trials, particularly in the treatment-naive setting. The non-covalent inhibitor pirtobrutinib has also shown durable efficacy in patients who have progressed on covalent BTK inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of Birelentinib in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the proper handling and disposal of the kinase inhibitor, Birelentinib, ensuring laboratory safety and environmental compliance.

The proper management and disposal of potent pharmaceutical compounds are paramount to maintaining a safe laboratory environment and preventing environmental contamination. This compound, a first-in-class, non-covalent LYN/BTK dual inhibitor, requires careful handling due to its biological activity.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedures for its disposal based on guidelines for similar kinase inhibitors and potent pharmaceutical agents. Researchers must consult the specific SDS for this compound upon its availability and adhere to all local, state, and federal regulations for hazardous waste disposal.

Personal Protective Equipment (PPE) and Handling Precautions

Before commencing any disposal procedures, it is crucial to don appropriate personal protective equipment to minimize exposure risks such as skin and eye contact, inhalation, and ingestion.

ActivityRequired PPESpecifications
Weighing and Aliquoting (Solid) Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 RespiratorTo be performed in a certified chemical fume hood or a ventilated balance enclosure.[3]
Solution Preparation and Handling Double Gloves, Lab Coat, Safety Glasses with Side ShieldsTo be conducted in a certified chemical fume hood.[3]
Cell Culture Dosing Single Gloves, Lab Coat, Safety GlassesTo be carried out in a biological safety cabinet.[3]
Waste Disposal Double Gloves, Lab Coat, Safety Goggles, Face ShieldUtilize appropriate, clearly labeled waste containers and adhere to designated disposal routes.[3]

General Handling Precautions:

  • Avoid generating dust and aerosols.[4]

  • Wash hands thoroughly with soap and water after handling the compound.[5]

  • Refrain from eating, drinking, or smoking in areas where this compound is handled or stored.[5]

  • Ensure adequate ventilation and have an accessible safety shower and eye wash station.[4]

Disposal Procedures for this compound and Contaminated Materials

All waste contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound in regular trash or down the drain.[6][7]

1. Unused or Expired this compound:

  • Segregation: Keep this compound waste separate from other laboratory waste streams.[6][7]

  • Containerization: Place the unused or expired product in a clearly labeled, sealed, and appropriate hazardous waste container.[6][7] The label should include "Hazardous Waste" and identify "this compound" as a constituent.

  • Licensed Disposal: Arrange for disposal through a licensed hazardous material disposal company. Incineration in a facility with an afterburner and scrubber may be a suitable method.[6]

2. Contaminated Laboratory Materials:

  • Solid Waste: Items such as gloves, weighing paper, pipette tips, and other disposables that have come into contact with this compound should be collected in a designated, sealed hazardous waste bag, preferably within the fume hood where the work was conducted.[3]

  • Liquid Waste: All solutions containing this compound, including unused stock solutions and contaminated solvents, must be collected in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[3][7] The container should be kept closed when not in use and be clearly labeled.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.[3]

3. Spill Cleanup and Disposal:

  • In the event of a spill, evacuate personnel from the immediate area and ensure proper ventilation.

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • Absorb liquid spills with an inert material (e.g., vermiculite, dry sand).

  • Carefully sweep up solid spills, avoiding dust generation.

  • Collect all cleanup materials into a designated hazardous waste container and decontaminate the spill area.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the following general procedures, based on best practices for potent compounds, should be followed.

Protocol for Decontamination of Non-disposable Equipment:

  • Initial Rinse: Rinse the equipment with a solvent in which this compound is soluble. Collect this solvent rinse as hazardous liquid waste.

  • Wash: Wash the equipment with a suitable laboratory detergent and water.

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry or use a laboratory oven.

Protocol for Preparing this compound Waste for Disposal:

  • Segregation: At the point of generation, segregate all this compound-contaminated waste into the appropriate waste streams (solid, liquid, sharps).

  • Labeling: Clearly label each waste container with "Hazardous Waste" and the name of the chemical(s) contained within. Include the date of accumulation.

  • Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure incompatible waste types are segregated.[7]

  • Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed waste disposal contractor.

Visualizing the Workflow

To aid in understanding the proper handling and disposal workflow for this compound, the following diagrams have been created using the Graphviz (DOT language).

Birelentinib_Handling_and_Disposal_Workflow cluster_handling Safe Handling of this compound cluster_waste_generation Waste Generation cluster_disposal Disposal Pathway A Wear Appropriate PPE B Handle in Ventilated Enclosure (Fume Hood/BSC) A->B C Weighing and Solution Preparation B->C D Experimental Use C->D E Unused/Expired this compound D->E F Contaminated Solids (Gloves, Pipette Tips) D->F G Contaminated Liquids (Solvents, Media) D->G H Contaminated Sharps D->H I Segregate Waste Streams E->I F->I G->I H->I J Label Hazardous Waste Containers I->J K Store in Satellite Accumulation Area J->K L Arrange for Licensed Disposal K->L Birelentinib_Waste_Segregation_Decision_Tree Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsSharp Is it a sharp? IsSolid->IsSharp Yes LiquidWaste Collect in Labeled Hazardous Liquid Waste Container IsSolid->LiquidWaste No SolidWaste Collect in Labeled Hazardous Solid Waste Container IsSharp->SolidWaste No SharpWaste Collect in Labeled Hazardous Sharps Container IsSharp->SharpWaste Yes

References

Handling Birelentinib in a Research Setting: A Guide to Safety and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical guidance for the handling and disposal of Birelentinib (DZD8586), a first-in-class, non-covalent LYN/Bruton's tyrosine kinase (BTK) dual inhibitor.[1][2] Given that a specific Safety Data Sheet (SDS) is not publicly available for this investigational compound, the following procedures are based on its known clinical safety profile and general best practices for handling potent small molecule kinase inhibitors.

Hazard Identification and Risk Assessment

While this compound has shown a manageable safety profile in clinical trials, it is a potent bioactive molecule that requires careful handling.[1] The most common Grade ≥3 treatment-emergent adverse events observed in clinical studies at a 50 mg dose were neutropenia (26.7%) and pneumonia (6.7%).[1] There were no drug-related bleeding, atrial fibrillation, or major cardiac events reported.[1] As with all investigational compounds lacking a formal Occupational Exposure Limit (OEL), a conservative approach to handling is warranted.

Occupational Exposure Banding (OEB): In the absence of an OEL, the principles of Occupational Exposure Banding should be applied. OEB is a method to categorize chemicals into bands based on their potential health outcomes and potency, which then guides the selection of exposure control measures.[3][4] Given its potent biological activity as a dual kinase inhibitor, this compound should be handled with a high degree of caution, aligning with a higher control band.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.

Equipment Specification Purpose
Gloves Double-gloving with nitrile glovesPrevents skin contact. Change gloves immediately if contaminated.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from dust particles and splashes.
Lab Coat Disposable, back-closing gownProtects skin and personal clothing from contamination.
Respiratory Protection An N95 respirator or higherRequired when handling the solid compound outside of a contained system to prevent inhalation of aerosolized particles.

Safe Handling Procedures

Adherence to the following operational plan is critical for minimizing exposure risk.

Engineering Controls
  • Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation exposure.

  • Restricted Access: The area where this compound is handled should be clearly marked and access restricted to authorized personnel only.

Procedural Guidance
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface by covering it with absorbent, disposable bench paper.

  • Weighing: When weighing the solid compound, use a powder containment balance enclosure. If unavailable, use a chemical fume hood and wear appropriate respiratory protection. Use dedicated spatulas and weighing boats.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work surface with a suitable deactivating agent (if known) or 70% ethanol. Dispose of all contaminated disposable materials as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Type Collection Container Disposal Procedure
Solid Waste Labeled, sealed hazardous waste containerIncludes contaminated gloves, gowns, bench paper, pipette tips, and vials.
Liquid Waste Labeled, sealed hazardous liquid waste containerIncludes unused solutions and solvent rinses. Do not pour down the drain.
Sharps Puncture-resistant sharps containerIncludes contaminated needles and syringes.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all this compound-contaminated waste separately from other laboratory waste.

  • Labeling: Clearly label all waste containers with "Hazardous Chemical Waste," the name "this compound," and the relevant hazard symbols.

  • Storage: Store waste containers in a designated, secure area away from general lab traffic.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Emergency Procedures

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air.
Ingestion Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don Appropriate PPE (Double Gloves, Gown, Goggles) prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid this compound (Use Containment Enclosure) prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surface experiment->decontaminate dispose_solid Dispose of Solid Waste (Hazardous Waste) decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste (Hazardous Waste) decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。